16-Iodohexadecanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
2536-36-9 |
|---|---|
Molecular Formula |
C16H31IO2 |
Molecular Weight |
382.32 g/mol |
IUPAC Name |
16-iodohexadecanoic acid |
InChI |
InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) |
InChI Key |
RNTWMPKPEATMJA-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCC(=O)O)CCCCCCCI |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCI |
Other CAS No. |
78774-43-3 |
Synonyms |
16-iodohexadecanoic acid 16-iodohexadecanoic acid, 123I-labeled |
Origin of Product |
United States |
Foundational & Exploratory
what is 16-Iodohexadecanoic acid used for in research
16-Iodohexadecanoic Acid (16-IHDA): A Kinetic Probe for Mitochondrial -Oxidation
Executive Summary
16-Iodohexadecanoic acid (16-IHDA) is a synthetic long-chain fatty acid analogue primarily utilized as a radiopharmaceutical probe to evaluate myocardial fatty acid metabolism. Unlike branched-chain analogues (e.g., BMIPP) designed to be metabolically trapped, 16-IHDA is structurally engineered to undergo mitochondrial
By labeling the omega (
Chemical Architecture & Properties
Structural Logic
Natural fatty acids (e.g., palmitic acid, C16:0) are the primary energy source for the healthy myocardium. To image this process without altering the metabolic fate, the tracer must mimic the endogenous substrate.
-
Carbon Chain: A 16-carbon saturated chain ensures recognition by the CD36 fatty acid translocase and Acyl-CoA synthetase.
-
-Terminal Iodine: The iodine atom is placed at the C16 position.
-
Steric Consideration: The Van der Waals radius of an iodine atom (
1.98 Å) is comparable to a methyl group ( 2.0 Å). Consequently, enzymes in the -oxidation spiral accept 16-IHDA as a substrate similar to palmitate. -
Electronic Consideration: The C-I bond is relatively stable in plasma but susceptible to enzymatic cleavage during the final stages of oxidation.
-
Chemical Specifications
| Property | Value |
| IUPAC Name | 16-Iodohexadecanoic acid |
| Molecular Formula | C |
| Molecular Weight | 382.32 g/mol |
| Lipid Class | Halogenated Fatty Acid / Omega-Iodo Fatty Acid |
| Solubility | Soluble in ethanol, DMSO, and lipid solvents; requires BSA complexing for aqueous physiological delivery.[1] |
| Key Isotope |
Mechanism of Action: The "Washout" Principle
The defining feature of 16-IHDA research is the analysis of time-activity curves. Unlike glucose analogs (
The Metabolic Pathway
-
Uptake: 16-IHDA binds to albumin in blood, dissociates at the sarcolemma, and enters the cardiomyocyte via CD36 or passive diffusion.
-
Activation: Converted to 16-Iodohexadecanoyl-CoA by Acyl-CoA Synthetase.
-
Transport: Translocated into the mitochondrial matrix via the Carnitine Palmitoyltransferase (CPT) system (CPT-1/CPT-2).
- -Oxidation: The chain is shortened by 2-carbon units (Acetyl-CoA) cyclically.
-
Fate of the Label: Upon complete oxidation, the terminal iodinated fragment is released as free iodide (
I ). -
Washout: Free iodide rapidly diffuses out of the mitochondria and cell, re-entering the circulation.
Diagnostic Implication:
-
Fast Washout: Indicates rapid
-oxidation (Healthy Tissue). -
Slow/No Washout: Indicates impaired oxidation (Ischemic Tissue) or storage in triglyceride pools.
Pathway Visualization
Caption: Metabolic fate of 16-IHDA. The "Washout" phase (green) is the critical metric for oxidative flux.
Experimental Protocols
Synthesis of I-16-Iodohexadecanoic Acid
Standard Operating Procedure for Radiolabeling via Isotope Exchange.
Reagents:
-
Precursor: 16-Bromohexadecanoic acid or non-radioactive 16-Iodohexadecanoic acid.
-
Radionuclide: Na
I (Sodium Iodide) in 0.01 N NaOH. -
Catalyst: Cu(I) species (optional for specific methods) or simple melt exchange.
-
Solvent: Methyl ethyl ketone (MEK) or glacial acetic acid.
Protocol:
-
Dissolution: Dissolve 1-2 mg of 16-Bromohexadecanoic acid in 1 mL of MEK.
-
Addition: Add 10-20 mCi of dry Na
I. -
Reflux: Heat the mixture at reflux (
80°C) for 30-60 minutes.-
Mechanism: Nucleophilic substitution (Finkelstein reaction) where the radioactive iodide displaces the bromide/iodide.
-
-
Purification: Evaporate solvent under N
stream. Redissolve in hexane/ether and pass through a silica gel Sep-Pak cartridge to remove free inorganic iodide. -
Formulation: Evaporate organic solvent. Dissolve residue in 100
L ethanol and dilute with 6% Human Serum Albumin (HSA) in saline. -
QC: Thin Layer Chromatography (TLC). Mobile phase: Hexane/Ether/Acetic Acid (80:20:1). Free iodide stays at origin; 16-IHDA moves with solvent front.
In Vivo Myocardial Metabolic Imaging (Rodent Model)
Objective: Assess shift from fatty acid to glucose metabolism during ischemia.
-
Preparation: Fast rats for 12 hours to maximize endogenous fatty acid utilization.
-
Injection: Administer 100-200
Ci of formulated I-16-IHDA via tail vein. -
Dynamic Acquisition: Immediately begin SPECT/Planar imaging.
-
Phase 1 (0-5 min): Represents initial perfusion and uptake.
-
Phase 2 (15-40 min): Represents metabolic washout.
-
-
Data Analysis: Draw Region of Interest (ROI) over the myocardium.
-
Calculate
(Clearance Half-life). -
Interpretation: Prolonged
suggests mitochondrial dysfunction or a switch to triglyceride storage (lipidosis).
-
Comparative Analysis: 16-IHDA vs. BMIPP
In drug development, choosing the right fatty acid probe is critical.
| Feature | 16-IHDA | BMIPP (Beta-Methyl-P-Iodophenyl...) |
| Structure | Straight-chain ( | Branched-chain ( |
| Metabolic Fate | Rapid | Trapped (Metabolically resistant) |
| Primary Output | Clearance Rate ( | Uptake Ratio (Heart/Mediastinum) |
| Physiological Insight | Measures Oxidative Flux | Measures Fatty Acid Uptake Capacity |
| Clinical Niche | Viability assessment; metabolic rates | Ischemic memory; acute coronary syndrome |
| Drawback | High background signal from free iodine | Does not measure oxidation rate directly |
Advanced Research Applications
Assessing "Ischemic Memory"
While BMIPP is the gold standard for ischemic memory, 16-IHDA provides complementary data. In post-ischemic "stunned" myocardium, blood flow may restore (normal perfusion tracer uptake), but metabolic recovery lags.
-
16-IHDA Signal: Uptake may be normal, but clearance is significantly delayed due to suppressed CPT-1 activity.
Drug Development (Metabolic Modulators)
Researchers testing drugs that alter mitochondrial function (e.g., CPT-1 inhibitors like Etomoxir or PPAR-
-
Experiment: Treat cardiomyocyte culture with Drug X. Pulse with 16-IHDA.
-
Result: If Drug X inhibits
-oxidation, 16-IHDA retention increases (slower washout) compared to vehicle control.
Non-Radioactive Lipidomics
Stable isotope-labeled or standard 16-IHDA is used as an internal standard in LC-MS/MS lipidomics to quantify long-chain fatty acid pools and validate extraction efficiencies of halogenated lipids.
References
-
Myocardial imaging with 123I-hexadecenoic acid. Source: PubMed / NIH [Link] Note: Fundamental study establishing the clearance kinetics of straight-chain analogs.
-
Assessment of myocardial metabolism with iodine-123 heptadecanoic acid: effect of decreased fatty acid oxidation on deiodination. Source: PubMed / Journal of Nuclear Medicine [Link] Note: Validates that deiodination (washout) correlates with beta-oxidation rates.
-
16-Iodohexadecanoic acid | CID 41111. Source: PubChem [Link] Note: Chemical structure, physical properties, and toxicology data.[1]
-
Comparison of 123I-BMIPP and 123I-16-IHDA for Myocardial Imaging. Source: European Journal of Nuclear Medicine [Link] Note: Comparative pharmacokinetics of trapped vs. metabolizable tracers.
-
Synthesis and evaluation of radioiodinated fatty acids. Source: Journal of Medicinal Chemistry [Link] Note: Detailed synthetic protocols for omega-iodinated fatty acids.
An In-depth Technical Guide to 16-Iodohexadecanoic Acid: Properties, Applications, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Iodohexadecanoic acid is a terminally iodinated long-chain fatty acid that has garnered significant interest in the scientific community, particularly in the fields of biomedical research and drug development. Its structural similarity to naturally occurring fatty acids allows it to be utilized by cells in metabolic pathways, making it an invaluable tool for studying cellular processes.[1] This guide provides a comprehensive overview of the physical and chemical properties of 16-iodohexadecanoic acid, its synthesis and analysis, key applications, and essential safety and handling protocols.
Core Physical and Chemical Properties
| Property | Value/Information | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₆H₃₁IO₂ | [2] |
| Molecular Weight | 382.32 g/mol | [2] |
| IUPAC Name | 16-iodohexadecanoic acid | [2] |
| CAS Number | 2536-36-9 | [2] |
| Appearance | Expected to be a white to off-white solid. | Inferred from 16-hydroxyhexadecanoic acid[3] |
| Melting Point | Not experimentally determined for the iodo- form. The precursor, 16-hydroxyhexadecanoic acid, has a melting point of 94-98 °C. The introduction of the larger iodine atom may slightly alter this value. | [3] |
| Boiling Point | Not experimentally determined for the iodo- form. The precursor, 16-hydroxyhexadecanoic acid, has a predicted boiling point of 414.4 ± 18.0 °C. | [3] |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF, similar to other long-chain fatty acids. Solubility in aqueous solutions is expected to be low. | Inferred from general fatty acid properties |
| Stability | As a radioiodinated compound, it is subject to radiolysis, which can lead to the breakage of the carbon-iodine bond.[4] Stability is influenced by factors such as temperature, light, and the presence of oxidizing or reducing agents.[4] |
Synthesis and Radiochemical Considerations
The synthesis of 16-iodohexadecanoic acid, particularly in its radioiodinated form, is a critical process for its application as a tracer. The most common methods involve nucleophilic substitution reactions.
General Synthetic Workflow
A typical synthesis involves a two-step process starting from a suitable precursor, such as 16-hydroxyhexadecanoic acid.
Sources
An In-Depth Technical Guide on the Biological Uptake and Transport of 16-Iodohexadecanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
16-Iodohexadecanoic acid (16-IHA) is a halogenated fatty acid analog that has become an invaluable tool in biomedical research, particularly for probing fatty acid metabolism and myocardial viability. Its structural similarity to endogenous long-chain fatty acids allows it to hijack the same cellular machinery for uptake and transport, while the iodine atom provides a convenient label for non-invasive imaging. This guide provides a comprehensive overview of the multi-step journey of 16-IHA from the extracellular space to its intracellular metabolic fate. We will delve into the key protein-mediated transport systems, the intracellular trafficking pathways, and the enzymatic "trapping" that governs its retention. Furthermore, this document offers detailed experimental protocols and discusses the critical applications of 16-IHA in drug development and clinical diagnostics, grounding all claims in established scientific literature.
Introduction: 16-Iodohexadecanoic Acid as a Probe for Fatty Acid Metabolism
Long-chain fatty acids (LCFAs) are fundamental to cellular function, serving as primary energy substrates, essential components of membranes, and signaling molecules. Understanding their flux across cellular membranes and subsequent metabolic processing is crucial for fields ranging from metabolic disease to oncology.
1.1 Chemical Profile of 16-IHA
16-IHA is a modified version of hexadecanoic acid (palmitic acid), where an iodine atom replaces a hydrogen atom at the terminal (omega) carbon. This modification is key to its utility:
-
Structural Mimicry: The overall chain length and carboxyl group allow 16-IHA to be recognized and processed by the cellular machinery that handles natural LCFAs.
-
Metabolic Trapping: The carbon-iodine bond at the omega position is resistant to cleavage by the enzymes of beta-oxidation. This effectively "traps" the molecule or its metabolites within the cell, a crucial feature for imaging applications.
-
Radiolabeling Capability: The iodine atom can be a radioactive isotope, such as Iodine-123 (¹²³I), a gamma emitter ideal for Single-Photon Emission Computed Tomography (SPECT) imaging.[1][2] This allows for the non-invasive visualization and quantification of its accumulation in tissues like the heart.
1.2 Significance in Biomedical Research
The primary application of radiolabeled 16-IHA is in nuclear cardiology. It serves as a tracer for assessing myocardial fatty acid metabolism, which is a sensitive indicator of heart muscle viability.[2][3] In healthy, aerobic heart tissue, fatty acids are the preferred fuel source. In ischemic (low oxygen) but still viable tissue, metabolism shifts away from fatty acids towards glucose. Infarcted (dead) tissue shows little to no metabolic activity. By imaging the uptake of ¹²³I-16-IHA, clinicians can distinguish between these states, guiding treatment decisions.[2][3]
The Journey Across the Plasma Membrane: Cellular Uptake Mechanisms
The entry of LCFAs into a cell is not a simple passive event but a complex, regulated process involving both diffusion and a suite of specialized proteins.[4][5][6] This multi-faceted mechanism ensures that cells can efficiently acquire fatty acids according to their metabolic needs.
2.1 Passive Diffusion vs. Protein-Mediated Transport
For many years, it was believed that the hydrophobic nature of LCFAs allowed them to freely diffuse across the lipid bilayer of the plasma membrane. While a degree of passive diffusion does occur, particularly at high concentrations, it is now clear that at physiological concentrations, uptake is predominantly a saturable, high-affinity process mediated by proteins.[7][8] This protein-facilitated transport is essential for the high-efficiency extraction of fatty acids from the bloodstream, especially in metabolically active tissues like the heart, skeletal muscle, and liver.[8]
2.2 Key Membrane Transport Proteins
Several families of membrane proteins are critical for shuttling 16-IHA and other LCFAs into the cell. The expression and localization of these transporters are tightly regulated, allowing cells to adapt to different metabolic demands.[8]
-
Fatty Acid Translocase (FAT/CD36): A scavenger receptor that is a key player in the high-affinity uptake of LCFAs.[9][10] Its importance is highlighted by the fact that mutations in CD36 can lead to reduced fatty acid uptake and altered lipid metabolism.[10] Stimuli like muscle contraction and insulin can trigger the rapid translocation of CD36 from intracellular stores to the plasma membrane, boosting uptake capacity on demand.[8][10]
-
Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that facilitate LCFA transport across the membrane.[5][8] Some FATPs, such as FATP2 and FATP4, are particularly important in the liver and possess intrinsic acyl-CoA synthetase activity.[11] This enzymatic function immediately esterifies the incoming fatty acid to Coenzyme A, effectively trapping it inside the cell and maintaining a favorable concentration gradient for further uptake.[5][11]
-
Plasma Membrane-Associated Fatty Acid-Binding Proteins (FABPpm): These proteins are located on the cell surface and are thought to function as initial acceptors for fatty acids, concentrating them at the membrane before translocation into the cell.[5][6]
Figure 1: Key protein families facilitating the transport of 16-IHA across the plasma membrane.
Intracellular Trafficking and Metabolic Fate
Once inside the cell, 16-IHA is not left to diffuse freely. A coordinated system of binding proteins and enzymes directs it towards specific metabolic pathways, preventing toxic buildup and ensuring efficient utilization.
3.1 Activation by Acyl-CoA Synthetases (ACS)
The first committed step in the intracellular metabolism of 16-IHA is its esterification to Coenzyme A (CoA), a reaction catalyzed by Acyl-CoA Synthetases (ACSs).[11] This conversion to 16-Iodohexadecanoyl-CoA serves two primary purposes:
-
Metabolic Trapping: The CoA moiety is large and charged, preventing the molecule from diffusing back out of the cell.
-
Metabolic Activation: The thioester bond makes the fatty acyl group chemically active and ready for subsequent enzymatic reactions, such as incorporation into complex lipids or transport into mitochondria.[5]
3.2 Cytosolic Transport via Fatty Acid-Binding Proteins (FABPc)
The cytoplasm is an aqueous environment, hostile to the hydrophobic 16-Iodohexadecanoyl-CoA. To solve this solubility problem, cells employ a family of cytosolic Fatty Acid-Binding Proteins (FABPc).[4] These small, abundant proteins act as intracellular chaperones, binding to the activated fatty acid and facilitating its transport from the plasma membrane to organelles like the endoplasmic reticulum and mitochondria.[4][12]
3.3 Final Metabolic Destinations
The ultimate fate of 16-Iodohexadecanoyl-CoA depends on the cell type and its energetic state.
-
Esterification for Storage: In the presence of sufficient energy substrates like glucose, the fatty acid is directed towards storage.[13][14] It is incorporated into triglycerides and phospholipids, primarily within the endoplasmic reticulum.[13][15] This is a key pathway in tissues like the heart when glucose is abundant.[14][16]
-
Mitochondrial Beta-Oxidation: In states of high energy demand, 16-Iodohexadecanoyl-CoA is transported into the mitochondria for beta-oxidation. However, due to the stable C-I bond, the oxidation process is halted, leading to the accumulation of the radiolabeled metabolite within the mitochondrial matrix. This intramitochondrial trapping is fundamental to its use in imaging myocardial metabolism.
Figure 2: Intracellular trafficking and metabolic fate of 16-IHA after cellular uptake.
Experimental Protocol: In Vitro Uptake Assay
Studying the modulation of fatty acid uptake is a cornerstone of drug development for metabolic diseases. The following protocol provides a robust method for quantifying 16-IHA uptake in a cell culture model (e.g., HL-1 cardiomyocytes or HepG2 hepatocytes).
4.1 Materials
-
Cultured cells (e.g., HL-1) in 12-well plates, grown to ~90% confluency.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.5% fatty acid-free Bovine Serum Albumin (BSA).
-
Wash Buffer: KRH buffer containing 0.1% BSA.
-
Lysis Buffer: 0.1 M NaOH.
-
[¹²⁵I]16-IHA stock solution.
-
Test compounds (potential inhibitors or enhancers of uptake).
-
Scintillation counter and vials.
4.2 Step-by-Step Methodology
-
Preparation: Aspirate the culture medium from the 12-well plates. Gently wash the cells twice with 1 mL of pre-warmed (37°C) Wash Buffer.
-
Causality: This step removes serum components and residual medium that could interfere with the assay, ensuring that uptake is measured from a defined buffer system.
-
-
Pre-incubation: Add 500 µL of Uptake Buffer to each well. If using test compounds, add them at the desired final concentration during this step. Incubate for 15 minutes at 37°C.
-
Causality: This allows the cells to equilibrate in the assay buffer and enables the test compound to interact with its potential target before the substrate is introduced.
-
-
Initiate Uptake: Prepare the uptake solution by spiking pre-warmed Uptake Buffer with [¹²⁵I]16-IHA to a final activity of ~1 µCi/mL. To start the reaction, add 100 µL of this solution to each well. Gently rock the plate to mix and incubate for exactly 5 minutes at 37°C.
-
Causality: A 5-minute time point is typically within the initial linear range of uptake, ensuring the measured rate reflects transport velocity rather than downstream metabolic saturation. The BSA in the buffer is critical for maintaining the solubility of the hydrophobic 16-IHA.
-
-
Stop Reaction: To terminate the uptake, aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold Wash Buffer.
-
Causality: The rapid addition of ice-cold buffer immediately halts all enzymatic and transport processes, effectively "freezing" the amount of 16-IHA taken up at the 5-minute mark.
-
-
Cell Lysis: Add 500 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial. Measure the radioactivity using a gamma counter.
-
Protein Normalization: Use a small aliquot of the lysate to perform a protein quantification assay (e.g., BCA assay) to normalize the radioactivity counts to the amount of protein in each well.
4.3 Data Presentation and Interpretation
Results should be expressed as counts per minute (CPM) per milligram of protein. This normalization corrects for any variations in cell number between wells.
| Treatment Group | Mean CPM/mg Protein | Std. Deviation | % of Control Uptake |
| Vehicle Control | 15,230 | 850 | 100% |
| Compound X (10 µM) | 7,615 | 420 | 50% |
| Compound Y (10 µM) | 14,990 | 910 | 98.4% |
| Known Inhibitor (e.g., Sulfo-N-succinimidyl oleate) | 3,050 | 210 | 20% |
Table 1: Sample data from an in vitro 16-IHA uptake assay. Compound X demonstrates significant inhibition of fatty acid uptake.
Applications in Drug Development and Clinical Research
5.1 Assessing Myocardial Viability with SPECT Imaging
The primary clinical use of ¹²³I-16-IHA is in myocardial perfusion and metabolism imaging.[1][2][3][17][18] Following intravenous injection, a series of images are acquired using a SPECT camera.[1][3] Healthy heart tissue will show rapid and high uptake, while ischemic or infarcted tissue will show reduced or absent uptake, respectively.[2] This information is critical for cardiologists in determining whether a patient might benefit from revascularization procedures like angioplasty or bypass surgery.
5.2 Screening for Modulators of Fatty Acid Metabolism
The in vitro assay described above is a powerful tool for drug discovery. It can be adapted to a high-throughput format to screen large compound libraries for molecules that inhibit or enhance fatty acid uptake.
-
Oncology: Many cancer cells are highly dependent on fatty acid oxidation. Inhibitors of fatty acid uptake could serve as novel anti-cancer therapeutics.
-
Metabolic Disease: In conditions like non-alcoholic fatty liver disease (NAFLD) and insulin resistance, modulating fatty acid transport into specific tissues could be a therapeutic strategy.[11] Downregulation of hepatic fatty acid uptake is a potential target for treating fatty liver disease.[11]
Conclusion
16-Iodohexadecanoic acid is more than just a fatty acid analog; it is a sophisticated probe that leverages the fundamental biological pathways of lipid transport and metabolism. Its journey from the bloodstream into the mitochondrial matrix is orchestrated by a complex and highly regulated network of proteins. By understanding these mechanisms, researchers and clinicians can exploit 16-IHA to visualize metabolic processes non-invasively and to discover new therapeutic agents for a host of human diseases. The continued study of its transport and fate will undoubtedly yield further insights into the intricate world of cellular metabolism.
References
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Stremmel, W. (n.d.). Molecular mechanism of cellular uptake and intracellular translocation of fatty acids. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. PubMed Central. Retrieved from [Link]
-
Coirault, C., et al. (n.d.). Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate. PubMed. Retrieved from [Link]
-
Abumrad, N. A. (2014). Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism. PubMed Central. Retrieved from [Link]
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Berk, P. D., et al. (n.d.). Mechanisms of cellular uptake of long chain free fatty acids. ProQuest. Retrieved from [Link]
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Clinical Learning. (2025). Mobilization of Fatty Acids from Adipose Tissue | Lipid Metabolism | USMLE Step 1 High-Yield. YouTube. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. IMR Press. Retrieved from [Link]
-
Krammer, J., et al. (2011). Overexpression of CD36 and Acyl-CoA Synthetases FATP2, FATP4 and ACSL1 Increases Fatty Acid Uptake in Human Hepatoma Cells. PubMed Central. Retrieved from [Link]
-
Poe, N. D., et al. (1976). Experimental basis of myocardial imaging with 123I-labeled hexadecenoic acid. Journal of Nuclear Medicine. Retrieved from [Link]
-
Gorski, J., et al. (2008). [The role of fatty-acid transport proteins (FAT/CD36, FABPpm, FATP) in lipid metabolism in skeletal muscles]. PubMed. Retrieved from [Link]
-
Akyuz, N., et al. (2015). Transport domain unlocking sets the uptake rate of an aspartate transporter. Nature. Retrieved from [Link]
-
Poe, N. D. (n.d.). Myocardial imaging with 123I-hexadecenoic acid. PubMed. Retrieved from [Link]
-
Coirault, C., et al. (1987). Kinetics of (16 123 I) Iodohexadecenoic Acid Metabolism in the Rat Myocardium, Influence of Glucose Concentration in the Perfusate and Comparison with (1 14 C) Palmitate. Oxford Academic. Retrieved from [Link]
-
Le-Tallec, C., et al. (1995). Mathematical model of the metabolism of 123I-16-iodo-9-hexadecenoic acid in an isolated rat heart. Validation by comparison with experimental measurements. PubMed. Retrieved from [Link]
-
Wade, K. R. (2022). Fatty acid uptake is facilitated by FATP, CD36, and FABPPM in.... ResearchGate. Retrieved from [Link]
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Luiken, J. J., et al. (2002). Regulation of fatty acid transport by fatty acid translocase/CD36. PubMed. Retrieved from [Link]
-
Khong, Y., et al. (2016). Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates. PubMed Central. Retrieved from [Link]
-
T, T. (2021). Myocardial Perfusion SPECT: Background, Indications, Contraindications. Medscape. Retrieved from [Link]
-
St. Luke's Health. (2013). Myocardial Perfusion Imaging Test. YouTube. Retrieved from [Link]
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Pranjic, N., et al. (2023). Organelle interactions compartmentalize hepatic fatty acid trafficking and metabolism. PubMed. Retrieved from [Link]
-
Sengkang General Hospital. (2025). What to expect for Myocardial Perfusion Imaging (MPI) | SKH Radiology. YouTube. Retrieved from [Link]
-
Abe, T., et al. (2010). Multiple Cellular Transport and Binding Processes of Unesterified Docosahexaenoic Acid in Outer Blood-Retinal Barrier Retinal Pigment Epithelial Cells. PubMed. Retrieved from [Link]
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cellular fate of 16-Iodohexadecanoic acid after uptake
Cellular Fate and Metabolic Trafficking of 16-Iodohexadecanoic Acid (16-IHDA): A Technical Guide
Executive Summary
This technical guide details the cellular kinetics, metabolic branching, and terminal fate of 16-Iodohexadecanoic acid (16-IHDA). Unlike "trapped" tracers such as BMIPP (which are methyl-branched to inhibit oxidation), 16-IHDA is designed to mimic native palmitate. It undergoes rapid uptake, activation, and mitochondrial
Membrane Transport and Cytosolic Entry
The initial fate of 16-IHDA is governed by the same transport machinery as non-labeled long-chain fatty acids (LCFA). Upon introduction to the extracellular space, 16-IHDA binds to albumin. The cellular uptake is a biphasic process involving rapid adsorption and protein-mediated transport.
-
Primary Transporter: CD36/FAT (Fatty Acid Translocase) is the dominant gatekeeper. It facilitates the translocation of 16-IHDA across the sarcolemma (in cardiomyocytes) or plasma membrane.
-
Secondary Mechanisms: FABPpm (Plasma membrane Fatty Acid Binding Protein) and passive diffusion (at high molar concentrations) contribute to uptake.
-
Cytosolic Chaperoning: Once inside, the hydrophobic 16-IHDA is immediately bound by H-FABP (Heart-type Fatty Acid Binding Protein) to prevent lipotoxicity and guide it toward metabolic organelles.
Technical Insight: In experimental designs, uptake rates of 16-IHDA are often indistinguishable from [1-14C]palmitate, validating its use as a physiologic tracer. However, unlike palmitate, the bulky iodine atom at the
-position (C16) introduces specific steric considerations during the final stages of metabolism.
Intracellular Activation and Partitioning
Before 16-IHDA can enter any metabolic pathway, it must be activated. This step is the "commitment" point.
-
Thioesterification: Acyl-CoA Synthetase (ACS) catalyzes the ATP-dependent conjugation of Coenzyme A to the carboxyl group of 16-IHDA, forming 16-IHDA-CoA .
-
Metabolic Branching (The Fate Decision): The 16-IHDA-CoA pool splits into two distinct fates based on the cell's energy demand and substrate availability (e.g., presence of glucose/insulin):
-
Fate A (Oxidative): Import into mitochondria for energy production.
-
Fate B (Storage): Esterification into Triglycerides (TG) or Phospholipids (PL).
-
Mitochondrial Beta-Oxidation: The Terminal Fate
This is the critical differentiator for 16-IHDA. Unlike BMIPP, 16-IHDA-CoA is a valid substrate for the Carnitine Shuttle .
-
Step 1: CPT-1 Translocation: 16-IHDA-CoA is converted to 16-IHDA-Carnitine by Carnitine Palmitoyltransferase 1 (CPT-1) located on the outer mitochondrial membrane. This is the rate-limiting step for oxidation.
-
Step 2: Matrix Entry: It traverses the inner mitochondrial membrane via Carnitine-Acylcarnitine Translocase (CACT) and is reconverted to 16-IHDA-CoA by CPT-2.
-
Step 3:
-Oxidation Cycling: The molecule undergoes successive rounds of -oxidation, releasing Acetyl-CoA units. -
Step 4: The Deiodination Event (Iodide Release):
-
As the carbon chain shortens, the iodine atom at the
-position remains attached to the dwindling acyl chain. -
Upon complete oxidation, the terminal iodinated fragment is metabolized, breaking the C-I bond.
-
Result: Free Iodide (
) is released into the mitochondrial matrix. -
Clearance: Free iodide rapidly diffuses out of the mitochondria and the cell into the venous circulation.
-
The "Washout" Phenomenon: In dynamic imaging (SPECT) or kinetic studies, the rapid decline of radioactivity from the tissue represents the rate of oxidation. If the tracer stays (retention), it indicates storage (esterification) or blocked oxidation (ischemia).
The Storage Pathway (Esterification)
If mitochondrial oxidation is inhibited (e.g., by high lactate, ischemia, or insulin signaling), 16-IHDA-CoA is diverted to the endoplasmic reticulum.
-
Mechanism: Diacylglycerol Acyltransferase (DGAT) esterifies the 16-IHDA-CoA into the glycerol backbone.
-
Outcome: The radiolabel becomes "trapped" in the intracellular lipid pool (Triglycerides and Phospholipids).
-
Significance: High retention of 16-IHDA signals a shift from oxidative metabolism to lipid storage.
Visualization of Metabolic Pathways
The following diagram illustrates the bifurcation of 16-IHDA fate between oxidative washout and lipid pool retention.
Figure 1: Metabolic trafficking of 16-IHDA showing the bifurcation between lipid storage (retention) and oxidative deiodination (washout).
Experimental Protocols
To validate the cellular fate of 16-IHDA in your specific model, use the following self-validating protocols.
Protocol A: Pulse-Chase Radiotracing (Determination of Oxidation vs. Esterification)
Objective: Quantify the ratio of
-
Preparation:
-
Label 16-IHDA with
or . -
Complex with BSA (Fatty Acid Free) in a 2:1 to 5:1 molar ratio (FA:BSA) to mimic physiological delivery.
-
-
Pulse:
-
Incubate cardiomyocytes (or perfuse heart) with 16-IHDA-BSA complex for 20 minutes.
-
-
Chase (Optional):
-
Replace medium with non-radioactive palmitate-BSA to observe washout kinetics.
-
-
Extraction (Folch Method Modified):
-
Homogenize tissue in Chloroform:Methanol (2:1 v/v).
-
Add 0.2 volumes of water (or dilute H2SO4 to protonate FA) and centrifuge.
-
-
Phase Separation & Analysis:
-
Organic Phase (Lower): Contains Unmetabolized 16-IHDA and Esterified Lipids (TG/PL). Run Thin Layer Chromatography (TLC) to separate TG, PL, and Free FA.
-
Aqueous Phase (Upper): Contains Free Iodide .
-
Validation: The radioactivity in the aqueous phase represents the cumulative oxidation. High aqueous counts = High metabolic flux.
-
Protocol B: Dynamic Washout Analysis (Kinetic Modeling)
Objective: Differentiate between "Trapped" and "Metabolized" fractions without extraction.
-
Setup: Gamma counter positioned over the perfusion apparatus (Langendorff).
-
Injection: Bolus injection of 16-IHDA.
-
Data Acquisition: Record counts/sec for 60 minutes.
-
Curve Fitting:
-
Phase 1 (0-2 min): Vascular transit and uptake.
-
Phase 2 (2-15 min): Rapid clearance. This slope correlates with mitochondrial
-oxidation and iodide release. -
Phase 3 (>20 min): Plateau/Slow clearance. This represents the fraction esterified into the lipid pool.
-
Data Summary: Fate Comparison
| Parameter | 16-IHDA (Straight Chain) | BMIPP (Branched Chain) | Physiological Meaning |
| Primary Fate | Lipid Pool Incorporation | Energy production vs. Storage capacity | |
| Terminal Product | Free Iodide ( | Intact BMIPP-TG | 16-IHDA measures flux; BMIPP measures "memory" |
| Retention Time | Short (Rapid Washout) | Long (Trapped) | 16-IHDA requires dynamic imaging |
| Ischemia Effect | Reduced Uptake & Washout | Increased Retention (Relative) | Ischemia suppresses oxidation |
References
-
Kinetics of (16-123I) Iodohexadecenoic Acid Metabolism in the Rat Myocardium. Source: Oxford Academic / European Heart Journal URL:[Link]
-
Comparison of 16-iodohexadecanoic acid (IHDA) and 15-p-iodophenylpentadecanoic acid (IPPA) metabolism. Source: PubMed / NIH URL:[Link]
-
Mathematical model of the metabolism of 123I-16-iodo-9-hexadecenoic acid in isolated rat heart. Source: PubMed / NIH URL:[Link]
-
Structure and Mechanism of Iodothyronine Deiodinases (Mechanistic context for deiodination). Source: PubMed / Experimental and Clinical Endocrinology & Diabetes URL:[Link]
-
Fatty Acid Oxidation and Carnitine Shuttle Mechanisms. Source: Khan Academy / Biochemistry URL:[Link]
Structural Mimicry and Metabolic Divergence: A Technical Analysis of 16-Iodohexadecanoic Acid vs. Palmitic Acid
Executive Summary
This technical guide analyzes the bio-isosteric relationship between 16-Iodohexadecanoic Acid (16-IHDA) and the endogenous substrate Palmitic Acid (PA) . While 16-IHDA is designed to mimic the transport and mitochondrial entry of native fatty acids, its terminal iodine atom introduces a critical metabolic divergence. Unlike branched-chain analogs (e.g., BMIPP) which are metabolically trapped, 16-IHDA undergoes rapid
Part 1: Molecular Architecture & Structural Homology
The utility of 16-IHDA rests on its ability to deceive cellular transport mechanisms (CD36/FAT) into recognizing it as Palmitic Acid (C16:0). This "molecular mimicry" is achieved through precise steric and lipophilic alignment.
The Omega-Substitution Factor
The substitution of a terminal hydrogen (in PA) with an iodine atom (in 16-IHDA) at the
Quantitative Structural Comparison
The following table contrasts the physical parameters of the endogenous substrate versus the radiotracer.
| Parameter | Palmitic Acid (PA) | 16-Iodohexadecanoic Acid (16-IHDA) | Impact on Mimicry |
| Formula | Iodine replaces one terminal H. | ||
| Terminal Bond | C-H ( | C-I ( | C-I is significantly longer, extending the effective chain length. |
| Terminal VdW Radius | Hydrogen: | Iodine: | Iodine is bulky; sterically similar to a methyl group ( |
| Lipophilicity (LogP) | Increased lipophilicity facilitates rapid membrane traverse. | ||
| pKa | Charge state at physiological pH (7.4) remains anionic ( |
Structural Visualization (DOT)
The following diagram illustrates the steric relationship and the "effective" chain elongation caused by the iodine atom.
Caption: Structural comparison highlighting the steric mimicry of the terminal Iodine atom to a methyl group, facilitating shared transport pathways.
Part 2: Biochemical Implications & Metabolic Divergence
Once inside the cardiomyocyte, the structural similarity allows 16-IHDA to enter the mitochondria. However, the metabolic machinery processes the C-I bond differently during the final stages of energy production.
The "Trojan Horse" Entry
-
Uptake: 16-IHDA binds to albumin in the blood, dissociates at the sarcolemma, and is transported via CD36 and FABPpm .
-
Activation: Intracellularly, it is rapidly activated by Acyl-CoA Synthetase to form 16-Iodohexadecanoyl-CoA.
-
Translocation: The CoA-ester is converted to acyl-carnitine by CPT-1 (Carnitine Palmitoyltransferase 1), crossing the mitochondrial double membrane.[1]
The Beta-Oxidation Divergence
This is the critical differentiator. Palmitic acid is oxidized to Acetyl-CoA units which enter the Krebs cycle. 16-IHDA also undergoes
-
Fate of Iodine: As the chain shortens, the iodine atom is eventually released (deiodination).
-
Washout: Unlike the carbon backbone which becomes
, the free iodide ( ) rapidly diffuses out of the mitochondria and the cell. -
Clinical Consequence: The clearance rate of radioactivity from the heart correlates directly with the rate of
-oxidation.
Metabolic Pathway Diagram (DOT)
Caption: The metabolic fate of 16-IHDA. Note the cycle of Beta-Oxidation leading to deiodination and subsequent washout, distinguishing it from trapped tracers.
Part 3: Experimental Validation (Langendorff Protocol)
To validate the structural mimicry and metabolic rate of 16-IHDA, the Isolated Langendorff Heart model is the gold standard. This system eliminates systemic recirculation, allowing precise measurement of extraction fraction and washout kinetics.
Self-Validating Protocol Design
Objective: Determine the myocardial turnover rate (
Reagents:
-
Krebs-Henseleit Buffer (KHB): Modified with 1.2 mM Calcium, 11 mM Glucose.
-
Tracer:
-16-Iodohexadecanoic Acid (complexed with BSA, ratio 1:4). -
Standard:
Palmitic Acid (internal control).[2]
Step-by-Step Methodology:
-
Excision & Cannulation:
-
Heparinize rat (500 IU i.p.).
-
Rapidly excise heart into ice-cold arrest buffer.
-
Cannulate aorta within <90 seconds to prevent ischemic damage.
-
Initiate retrograde perfusion at 10-15 mL/min (constant flow) or 75 mmHg (constant pressure).
-
-
Stabilization:
-
Perfuse with oxygenated (
) KHB for 20 minutes. -
Validation Check: Heart rate must be >250 bpm; Coronary flow >8 mL/min.
-
-
Pulse-Chase Labeling:
-
Pulse: Switch to buffer containing
-16-IHDA for 2 minutes. -
Chase: Switch back to tracer-free KHB.
-
-
Data Acquisition:
-
Place NaI(Tl) detector over the heart to measure Time-Activity Curves (TAC).
-
Collect coronary effluent every 30 seconds to measure washout of free iodide vs. non-metabolized lipid.
-
Data Interpretation Table
| Kinetic Phase | Observation | Biological Interpretation |
| Phase 1 (0-2 min) | Rapid Uptake | Integrity of CD36 transport and coronary flow delivery. |
| Phase 2 (2-15 min) | Rapid Clearance | Rate of mitochondrial |
| Phase 3 (>20 min) | Slow Clearance | Incorporation into endogenous triglyceride pools (Lipid storage). |
| Failure Mode | No Clearance (Flat line) | Ischemia or CPT-1 inhibition (mitochondrial failure). |
References
-
Reske, S. N., et al. (1984).[2] "15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues." Journal of Nuclear Medicine, 25(12), 1335-1342.[2] Link
-
Visser, F. C., et al. (1985). "Kinetics of (16-123I) iodohexadecenoic acid metabolism in the rat myocardium." Nuklearmedizin, 24(04), 178-183. Link
-
Sutherland, F. J., & Hearse, D. J. (2000). "The isolated blood and perfusion fluid perfused heart."[3][4][5] Pharmacological Research, 41(6), 613-627. Link[5]
-
Knapp, F. F., & Kropp, J. (1995). "Iodine-123-labelled fatty acids for myocardial single-photon emission tomography: current status and future perspectives." European Journal of Nuclear Medicine, 22, 361-381. Link
-
Lopaschuk, G. D., et al. (2010). "Myocardial Fatty Acid Metabolism in Health and Disease." Physiological Reviews, 90(1), 207-258. Link
Sources
- 1. youtube.com [youtube.com]
- 2. 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing radiotracer kinetics in the Langendorff perfused heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Pathways & Kinetic Modeling of 16-Iodohexadecanoic Acid (16-IHDA)
Executive Summary: The Kinetic Probe
In the assessment of myocardial fatty acid metabolism, 16-Iodohexadecanoic acid (16-IHDA) occupies a distinct mechanistic niche compared to its branched-chain analog, BMIPP. While BMIPP is designed to be "trapped" within the myocyte to image the lipid pool size, 16-IHDA is designed to be metabolized .
16-IHDA acts as a true substrate analog of palmitate. It undergoes rapid mitochondrial uptake and
Chemical Basis and Cellular Uptake[1]
Structural Homology
16-IHDA is a straight-chain, saturated fatty acid (C16) with an iodine atom substituted at the terminal (
-
Formula:
-
Physiological Mimicry: The steric radius of the iodine atom (
) is comparable to the methyl group ( ) of natural fatty acids, allowing 16-IHDA to be recognized by fatty acid translocase (CD36) and Fatty Acid Binding Proteins (FABP).
Activation and Translocation
Upon entering the cytosol, 16-IHDA is activated by Acyl-CoA Synthetase (ACS) to form 16-iodo-hexadecanoyl-CoA. This activation is the "point of no return" for the tracer, committing it to one of two pathways:
-
Mitochondrial Entry (Oxidation): Transport via the Carnitine Palmitoyltransferase (CPT-1) shuttle.
-
Esterification (Storage): Incorporation into the triglyceride (TG) pool in the cytosol.
Critical Insight: In healthy, oxygenated myocardium, the majority of 16-IHDA enters the oxidative pathway. In ischemic tissue, the pathway shifts toward esterification (TG pool), altering the washout kinetics.
The Core Pathway: Mitochondrial -Oxidation[2][3][4]
The utility of 16-IHDA relies on its degradation. Unlike BMIPP, which contains a
The Deiodination Mechanism
The oxidation process cleaves two-carbon acetyl-CoA units from the carboxyl end.
-
Cycles 1-7: The chain shortens normally, releasing Acetyl-CoA units.
-
Terminal Step: The remaining short-chain iodinated fragment (iodoacetyl-CoA or similar short-chain species) is enzymatically processed, leading to the release of free iodide (
) . -
Efflux: Free iodide is not retained by the myocyte. It diffuses back into the blood pool.
Experimental Validation: The appearance of free
Visualization of Metabolic Fate
Figure 1: Intracellular fate of 16-IHDA. The tracer splits between storage (green) and oxidation (blue). Oxidation results in iodide release (red), which washes out of the cell.
Kinetic Modeling & Data Analysis
To quantify metabolism, researchers must analyze the Time-Activity Curve (TAC) derived from dynamic SPECT imaging. The curve typically exhibits a biphasic clearance pattern.
The Biphasic Curve
-
Phase 1 (Rapid Clearance): Represents the fraction of tracer immediately entering
-oxidation and releasing iodide. The half-life ( ) of this phase correlates with oxidative capacity. -
Phase 2 (Slow Retention): Represents the fraction incorporated into the triglyceride pool. In ischemia, the amplitude of this phase increases while the rapid phase diminishes.
Quantitative Parameters
| Parameter | Physiological Correlate | Experimental Interpretation |
| Short | ||
| Retention Fraction | Lipid Pool Size | High retention indicates preferential esterification (Ischemia/Hypoxia). |
| Background Activity | Free Iodide | High blood background suggests rapid metabolism but requires correction for non-cardiac signal. |
Experimental Protocols
Synthesis and Radiolabeling (Melt Method)
Note: This protocol requires a hot cell and appropriate radiation safety licensure.
-
Precursor: 16-bromohexadecanoic acid or 16-tosyloxyhexadecanoic acid.
-
Isotope: Sodium Iodide (
) in NaOH solution. -
Reaction:
-
Evaporate
to dryness in a reaction vial. -
Add precursor dissolved in acetone or glacial acetic acid.
-
Heat to 100°C - 120°C (melt exchange) for 15–30 minutes.
-
Purification: Pass through an HPLC column (C-18 reverse phase) to separate free iodide from the labeled fatty acid.
-
Formulation: Dissolve purified product in 6% Human Serum Albumin (HSA) to mimic physiological transport.
-
Quality Control: Radiochemical purity must be >95% via Thin Layer Chromatography (TLC).
-
Dynamic Imaging Protocol (Preclinical/Clinical)
To extract metabolic rates, static imaging is insufficient.
-
Injection: Bolus injection of 3–5 mCi (111–185 MBq) of
-16-IHDA. -
Acquisition:
-
Dynamic Phase: Immediately start list-mode acquisition (10 seconds/frame) for the first 10 minutes. This captures the vascular input function and initial uptake.
-
Clearance Phase: Continue with 1-minute frames for 30–40 minutes.
-
-
Processing:
-
Draw Regions of Interest (ROI) over the myocardium and the left ventricle (blood pool).
-
Apply background subtraction (critical due to free iodide release).
-
Fit the myocardial counts to a biexponential function:
.
-
Comparative Analysis: 16-IHDA vs. Competitors
Understanding when to use 16-IHDA versus BMIPP is crucial for study design.
| Feature | 16-IHDA | BMIPP | 18F-FTHA |
| Structure | Straight chain (C16) | Branched ( | Straight chain (F-18) |
| Metabolic Fate | Oxidized (Iodide released) | Trapped (Oxidation inhibited) | Trapped (Stops at mitochondrial entry) |
| Primary Readout | Washout Rate (Turnover) | Uptake Magnitude (Pool size) | Uptake Magnitude |
| Ischemia Signal | Slowed washout | Reduced uptake (Memory effect) | Reduced uptake |
| Background | High (Free Iodide) | Low | Low (PET tracer) |
Decision Logic for Researchers
-
Use 16-IHDA if: You need to measure the rate of fatty acid burning (e.g., assessing mitochondrial dysfunction drugs).
-
Use BMIPP if: You need to assess the "ischemic memory" or lipid pool size without the complexity of washout kinetics.
Figure 2: Selection criteria for fatty acid radiotracers.
References
-
Poe, N. D., et al. (1976). "Myocardial uptake and turnover of 123I-labeled 16-iodohexadecanoic acid." Journal of Nuclear Medicine.
-
Visser, F. C., et al. (1985). "Metabolism of 123I-hexadecanoic acid in the myocardium." European Heart Journal.
-
Knapp, F. F., et al. (1986). "Iodine-123-labeled fatty acids for myocardial metabolic imaging." Journal of Nuclear Medicine.
-
Corbett, J. R. (1994). "Fatty acid metabolic imaging: 16-iodo-hexadecanoic acid vs BMIPP." Seminars in Nuclear Medicine.
-
Yamamichi, Y., et al. (1995). "Metabolism of 123I-16-iodo-9-hexadecenoic acid in the rat myocardium." Nuclear Medicine and Biology.
Technical Guide: 16-Iodohexadecanoic Acid (16-IHDA) Stability in Biological Systems
Executive Summary: The Kinetic Paradox
16-Iodohexadecanoic acid (16-IHDA) represents a critical probe in the study of myocardial fatty acid metabolism. Unlike static imaging agents, 16-IHDA is designed to be metabolically unstable . Its utility lies in its rapid turnover, which allows researchers to measure the flux of beta-oxidation. However, this biological instability presents significant challenges for data quantification and image acquisition.
This guide dissects the stability profile of 16-IHDA, differentiating between chemical degradation (radiolysis) and biological catabolism (beta-oxidation). It provides a validated framework for assessing its kinetics in biological systems, contrasting it with stabilized analogs like BMIPP (beta-methyl-p-iodophenylpentadecanoic acid).
Mechanistic Stability Profile
Chemical vs. Biological Stability
It is imperative to distinguish between the stability of the pharmaceutical preparation and its fate in vivo.
| Stability Type | Primary Mechanism | Critical Factor | Mitigation Strategy |
| Chemical (In Vitro) | Radiolysis / Deiodination | C-I bond energy (approx. 240 kJ/mol) | Formulation in EtOH/BSA; Storage at < -20°C; Light protection. |
| Biological (In Vivo) | Beta-Oxidation | Mitochondrial CPT-1 Transport | Structural modification (e.g., methyl branching in BMIPP). |
The Beta-Oxidation Pathway and "Deiodination"
A common misconception is that 16-IHDA undergoes rapid, non-specific enzymatic deiodination in the cytosol. This is incorrect.
Evidence demonstrates that 16-IHDA behaves as a true physiologic tracer. It is activated to 16-iodo-hexadecanoyl-CoA by acyl-CoA synthetase and transported into the mitochondria via the Carnitine Palmitoyltransferase (CPT) system.
-
The Mechanism: The iodine atom is located at the omega (terminal) position. The fatty acid undergoes sequential removal of 2-carbon units (acetyl-CoA) via beta-oxidation.
-
The Release: Free iodide (
) is released only after the fatty acid chain has been catabolized. Therefore, the appearance of free iodide in the blood is a marker of oxidation rate , not a sign of tracer failure [1, 2].
Structural Stabilization (The BMIPP Comparison)
To create a "metabolically stable" agent for static imaging, researchers developed BMIPP . The introduction of a methyl group at the beta-position inhibits the beta-oxidation spiral. This forces the tracer into the triglyceride pool, trapping it intracellularly.
-
16-IHDA: Rapid Washout (
min). Measures Flux . -
BMIPP: Prolonged Retention (
hours). Measures Uptake/Viability .
Visualization: Metabolic Fate Pathways
The following diagram illustrates the divergent pathways of 16-IHDA (Metabolized) and BMIPP (Retained), highlighting the precise point of iodide release.
Figure 1: Divergent metabolic fates of straight-chain (16-IHDA) vs. branched-chain (BMIPP) fatty acids. Note that iodide release is a downstream consequence of beta-oxidation.
Experimental Protocols: Assessing Stability
To validate the stability and metabolic rate of 16-IHDA in a biological system, the Isolated Perfused Heart (Langendorff) model is the gold standard. This system isolates the organ from systemic recirculation of metabolites.
Protocol 4.1: Perfusion & Extraction Workflow
Objective: Determine the ratio of free iodide vs. intact organic lipid in tissue.
-
Preparation:
-
Excise heart (rat or mouse) and cannulate aorta immediately.
-
Perfuse with Krebs-Henseleit buffer (37°C, oxygenated) containing 11 mM glucose and 16-IHDA pre-complexed with BSA (molar ratio 2:1).
-
-
Pulse-Chase:
-
Administer 16-IHDA (approx. 370 kBq) as a bolus.
-
Collect coronary effluent fractions every 30 seconds for 30 minutes.
-
-
Tissue Stop:
-
At
min, freeze-clamp the heart in liquid nitrogen.
-
-
Lipid Extraction (Modified Folch Method):
-
Homogenize frozen tissue in Chloroform:Methanol (2:1 v/v).
-
Vortex vigorously and centrifuge (1000g x 10 min).
-
Phase Separation: The lower phase contains Organic Lipids (Intact 16-IHDA, Triglycerides). The upper aqueous phase contains Free Iodide and polar metabolites.
-
-
Analysis:
-
Count radioactivity in both phases using a gamma counter.
-
Calculation:
.
-
Protocol 4.2: Thin Layer Chromatography (TLC) Analysis
To further speciate the organic phase (differentiating free 16-IHDA from esterified triglycerides):
-
Stationary Phase: Silica Gel 60 plates.
-
Mobile Phase: Petroleum Ether : Diethyl Ether : Acetic Acid (80:20:1).
-
Procedure:
-
Spot organic phase extract onto the plate.
-
Run solvent front to 15 cm.
-
Dry and scan with a Radio-TLC scanner.
-
-
Rf Values (Approximate):
-
Phospholipids (Origin):
-
16-IHDA (Free Fatty Acid):
-
Triglycerides:
-
Data Interpretation & Causality
When analyzing data from the above protocols, use the following logic tree to interpret "instability":
-
Scenario A: High Aqueous Activity (>50%) in Effluent.
-
Interpretation: Rapid beta-oxidation. The mitochondria are healthy and actively burning fatty acids. This is the expected behavior of 16-IHDA in normal myocardium [3].
-
-
Scenario B: High Organic Activity, Low Aqueous.
-
Interpretation: Metabolic block. This occurs in ischemia (lack of oxygen) or specific CPT-1 inhibition. The 16-IHDA accumulates in the lipid pool because it cannot be burned.
-
-
Scenario C: High Free Iodide in "Injectate" (Pre-injection).
-
Interpretation:Chemical Instability. The tracer has degraded on the shelf. Do not use. Always perform Quality Control (QC) via TLC before biological administration. Limit for free iodide is typically <5%.
-
Comparative Data Summary
| Parameter | 16-IHDA | BMIPP | Palmitate (C-11) |
| Myocardial Extraction | High (>70%) | High (>70%) | High (>70%) |
| Clearance Half-life | Rapid (20-30 min) | Slow (>6 hrs) | Rapid (biphasic) |
| Metabolic Product | Free Iodide (Aqueous) | Triglycerides (Organic) | |
| Primary Utility | Oxidation Flux | Ischemic Memory | Gold Standard Flux |
References
-
Kinetics of (16-123I) iodohexadecenoic acid metabolism in the rat myocardium. Source: PubMed / National Institutes of Health URL:[Link]
-
Assessment of myocardial metabolism with iodine-123 heptadecanoic acid: effect of decreased fatty acid oxidation on deiodination. Source: Journal of Nuclear Medicine URL:[Link]
-
123I-BMIPP fatty acid analogue imaging is a novel diagnostic and prognostic approach following acute myocardial infarction. Source: Oxford Academic / European Heart Journal Supplements URL:[Link]
-
Structure and Mechanism of Iodothyronine Deiodinases. (Contextual reference for enzymatic deiodination mechanisms). Source: PubMed Central URL:[Link]
Technical Guide: Synthesis and Purification of 16-Iodohexadecanoic Acid
Topic: Synthesis and Purification of 16-Iodohexadecanoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
16-Iodohexadecanoic acid (16-IHDA) is a critical long-chain fatty acid analog, primarily utilized as a non-radioactive standard in the development of radiopharmaceuticals (e.g.,
This guide details a robust, scalable protocol for the synthesis of 16-IHDA via the Finkelstein halide exchange reaction. Unlike generic procedures, this workflow emphasizes the suppression of oxidative deiodination (liberation of free iodine) and the rigorous removal of the bromo-precursor to ensure pharmaceutical-grade purity (>98%).
Strategic Synthesis Architecture
The Finkelstein Logic
The synthesis relies on the Finkelstein reaction, an
Mechanistic Insight: The reaction is driven by solubility differentials. Sodium Iodide (NaI) is soluble in acetone, whereas Sodium Bromide (NaBr) is not. As NaBr precipitates, it removes bromide ions from the equilibrium, driving the reaction to completion (Le Chatelier’s Principle).
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Reagent Stoichiometry | NaI (3.0 - 5.0 eq) | Excess iodide maximizes reaction rate and conversion; essential for |
| Solvent System | Anhydrous Acetone | Maximizes NaI solubility while ensuring rapid precipitation of NaBr. |
| Moisture Control | Strictly Anhydrous | Water solvates anions, reducing the nucleophilicity of |
| Light Exclusion | Amber Glass / Foil | Carbon-Iodine bonds are photosensitive. UV light causes homolytic cleavage, releasing free |
Experimental Protocol
Materials & Reagents[1]
-
Precursor: 16-Bromohexadecanoic acid (CAS: 2536-35-8), >98% purity.
-
Reagent: Sodium Iodide (NaI), anhydrous, 99.9%.
-
Solvent: Acetone (HPLC grade, dried over molecular sieves).
-
Quench: Sodium Thiosulfate (
), 10% aqueous solution. -
Extraction: Diethyl ether or Ethyl Acetate.
Step-by-Step Synthesis Workflow
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Crucial: Wrap the flask and condenser in aluminum foil to exclude light.
-
Charge the flask with 16-Bromohexadecanoic acid (1.0 eq, e.g., 3.35 g, 10 mmol).
-
Add Sodium Iodide (4.0 eq, 6.0 g, 40 mmol).
-
Add Anhydrous Acetone (100 mL). The solution will initially be clear/yellowish.
Step 2: Reflux (The Finkelstein Drive)
-
Heat the mixture to a gentle reflux (approx. 60°C bath temperature).
-
Maintain reflux for 18–24 hours .
-
Observation: A white precipitate (NaBr) will form within the first hour and accumulate.
-
In-Process Control (IPC): Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2). Stain with Phosphomolybdic Acid (PMA). The Iodo-product (
) moves slightly higher or co-elutes with the Bromo-SM; however, GC-MS or NMR is preferred for confirmation of conversion.
Step 3: Workup & Quench
-
Cool the reaction mixture to room temperature.
-
Filter off the NaBr precipitate using a sintered glass funnel. Wash the solid cake with cold acetone.
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a solid residue.
-
Redissolve the residue in Diethyl Ether (100 mL).
-
The "Pink" Removal: Wash the organic layer with 10% Sodium Thiosulfate (
mL).-
Why: The organic layer may appear pink/violet due to trace free iodine (
). Thiosulfate reduces to colorless iodide ( ).
-
-
Wash with Brine (
mL). -
Dry over Anhydrous
, filter, and evaporate to dryness.
Purification Ecosystem
Recrystallization is superior to chromatography for bulk fatty acids, preventing the loss of material on silica and avoiding oxidation.
Recrystallization Protocol[2]
-
Solvent Choice: n-Hexane or Petroleum Ether (boiling range 40–60°C).
-
Dissolve the crude off-white solid in the minimum amount of boiling hexane.
-
Hot Filtration: If insoluble particles remain, filter while hot through a glass wool plug (removes residual salts).
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a freezer (-20°C) for 4 hours.
-
Harvest: Collect the white, pearly plates via vacuum filtration.
-
Drying: Dry in a vacuum desiccator over
for 12 hours. Avoid heat during drying to prevent sublimation or decomposition.
Visualization of Workflow
Caption: Operational workflow for the conversion of bromo-precursor to pharmaceutical-grade 16-IHDA.
Analytical Validation (Self-Validating Systems)
To ensure the protocol was successful, specific analytical markers must be met. The shift in the NMR signal of the terminal methylene is the definitive proof of halogen exchange.
Nuclear Magnetic Resonance ( H NMR)
The "Heavy Atom Effect" of iodine causes an upfield shift (shielding) relative to bromine.
| Proton Environment | Precursor ( | Product ( | Diagnostic Value |
| Terminal | 3.40 (t) | 3.18 (t) | Primary Confirmation |
| 2.34 (t) | 2.34 (t) | Unchanged (Internal Std) | |
| Bulk Chain ( | 1.25 (m) | 1.25 (m) | Integration check |
Melting Point Verification
-
16-Bromohexadecanoic acid: 70–71°C
-
16-Iodohexadecanoic acid: Typically 74–76°C .
-
Note: A depressed melting point (<70°C) indicates incomplete conversion or solvent retention.
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 382 m/z. -
Fragmentation: Look for the characteristic loss of Iodine (
).
Safety & Stability (E-E-A-T)
Photosensitivity Management
Alkyl iodides are inherently unstable toward light.
-
Storage: Amber vials, flushed with Argon/Nitrogen, stored at -20°C.
-
Degradation Sign: Appearance of yellow/brown discoloration (liberated
). -
Remediation: If the solid turns yellow, re-dissolve in ether and repeat the Thiosulfate wash (Step 3.5).
Chemical Hazards
-
Sodium Iodide: Hygroscopic. Weigh quickly.
-
Acetone: Flammable. Ensure proper ventilation.
-
16-IHDA: Treat as a potential bioactive lipid; use gloves and avoid inhalation of dust.
References
-
Goodman, M. M., et al. (1982). "Synthesis and biological evaluation of 17-[131I]iodo-9-telluraheptadecanoic acid, a potential myocardial imaging agent." Journal of Medicinal Chemistry, 25(6), 613–618. Link
-
Knust, E. J., et al. (1979). "Synthesis of 16-123I-iodohexadecanoic acid and its purity control." Journal of Radioanalytical Chemistry, 54, 103–111. Link
-
Poe, N. D., et al. (1976). "Experimental basis for myocardial imaging with 123I-labeled hexadecanoic acid." Journal of Nuclear Medicine, 17(12), 1077–1082. Link
-
Eisenhut, M. (1982). "Preparation of 15-(p-[123I]iodophenyl)pentadecanoic acid (I-PPA) and 16-[123I]iodohexadecanoic acid (I-HA)." Journal of Labelled Compounds and Radiopharmaceuticals, 19(11-12). Link
Tracing the Energy Crisis: A Technical Guide to 16-Iodohexadecanoic Acid (16-IHDA) in Mitochondrial Beta-Oxidation Profiling
The Bio-Analytical Context
In the assessment of myocardial and skeletal muscle energetics, static imaging of perfusion is often insufficient. Metabolic flexibility—the ability of tissues to switch between glucose and fatty acid substrates—is a hallmark of cellular health. In conditions like ischemic cardiomyopathy, diabetes, and hypertrophy, this flexibility is compromised.
16-Iodohexadecanoic Acid (16-IHDA) serves as a radiolabeled analog of palmitic acid. Unlike its branched-chain counterpart (BMIPP), which is designed to be retained, 16-IHDA is designed to be metabolized. It provides a dynamic readout of mitochondrial
Molecular Mechanism & Pathway Logic
The Physiological Mimicry
16-IHDA is a straight-chain, 16-carbon fatty acid with a radioiodine atom (
The Oxidative Cascade
-
Transmembrane Uptake: 16-IHDA crosses the sarcolemma primarily via CD36/FAT (Fatty Acid Translocase) and FABPpm.
-
Activation: In the cytosol, it is esterified by Acyl-CoA Synthetase (ACS) to form 16-IHDA-CoA.
-
Mitochondrial Translocation: The Carnitine Shuttle system (CPT-1, CACT, CPT-2) transports the CoA-ester into the mitochondrial matrix.
- -Oxidation: 16-IHDA-CoA undergoes sequential removal of 2-carbon acetyl-CoA units.
-
The Iodine Fate (The Readout): The iodine label remains attached to the shortening fatty acyl chain until the final cycle. Upon complete oxidation, the terminal iodinated fragment is metabolized, releasing free iodide (
) . This free iodide rapidly diffuses out of the mitochondria and the cell, re-entering the circulation.
Critical Distinction: The rate of radioactivity clearance from the tissue directly correlates with the rate of mitochondrial
Pathway Visualization
The following diagram illustrates the intracellular trafficking of 16-IHDA and the divergence between storage (triglycerides) and oxidation.
Caption: Figure 1. Metabolic fate of 16-IHDA. Note the bifurcation at Acyl-CoA: storage vs. oxidation (CPT-1).
Comparative Pharmacology
To select the correct tracer, one must understand the difference between "Retention" agents and "Metabolic" agents.
| Feature | 16-IHDA | BMIPP (Branched Analog) | Natural Palmitate ( |
| Structure | Linear, | Methyl-branched at | Natural linear fatty acid |
| Primary Mechanism | Uptake | Uptake | Uptake |
| Mitochondrial Fate | Completes | Blocks | Completes |
| Kinetics | Biphasic: Rapid washout (oxidation) + Slow washout (lipids) | Monophasic: Prolonged retention | Rapid washout |
| Primary Use Case | Measuring Metabolic Flux (Turnover) | Measuring Fatty Acid Uptake / Ischemic Memory | Gold Standard Flux (Requires Cyclotron) |
| Half-Life |
Experimental Framework: The Langendorff Protocol[1][2][3][4]
The isolated perfused heart (Langendorff) is the gold standard for validating 16-IHDA kinetics without systemic interference (e.g., hepatic metabolism or circulating iodides).
Reagents & Buffer Preparation
-
Modified Krebs-Henseleit (KH) Buffer:
-
Tracer Preparation:
-
Dissolve
-16-IHDA in ethanol (small volume). -
Complex with BSA (Fatty Acid Free) in KH buffer to mimic physiological transport. Ratio: 1:4 molar ratio (FA:BSA) is typical to ensure solubility.
-
Perfusion Setup[5]
-
Excision: Heparinize the animal (Rat/Mouse). Rapidly excise the heart and arrest in ice-cold KH buffer.
-
Cannulation: Cannulate the aorta within <2 minutes.
-
Perfusion: Retrograde perfusion at constant pressure (60–80 mmHg) or constant flow.
-
Stabilization: Perfuse for 20 minutes to stabilize heart rate and contractility.
-
Validation Check: Left Ventricular Developed Pressure (LVDP) > 80 mmHg; Heart Rate > 280 bpm (rat).
Tracer Administration & Data Acquisition
-
Injection Mode: Bolus injection (side port) is preferred for kinetic modeling over continuous infusion.
-
Dose: 3.7–18.5 MBq (100–500
) of -16-IHDA. -
Detection:
-
Place NaI(Tl) gamma detectors collimated to the heart.
-
Time-Activity Curve (TAC): Acquire dynamic data:
-
0–2 min: 1-second frames (Vascular phase).
-
2–30 min: 10-second frames (Metabolic phase).
-
-
Effluent Collection: Collect coronary effluent every 30 seconds to measure the appearance of free iodide (requires TCA precipitation to separate free iodide from unmetabolized FA).
-
Data Interpretation & Kinetic Modeling
Raw counts must be transformed into metabolic rates using compartmental modeling.
The Biphasic Curve
The Time-Activity Curve (TAC) of 16-IHDA typically displays two distinct clearance phases after the initial vascular peak:
-
Rapid Phase (
2–10 min): Represents mitochondrial -oxidation and release of free iodide.-
Interpretation: A steeper slope indicates higher metabolic rate.
-
-
Slow Phase (
60 min): Represents incorporation into the endogenous lipid pool (triglycerides/phospholipids).-
Interpretation: Higher amplitude in this phase suggests "Lipid Storage" phenotype (common in ischemia).
-
Kinetic Modeling Diagram
The following DOT diagram represents the mathematical compartments used for calculating Mean Transit Time (MTT) and Oxidation Rates.
Caption: Figure 2. Compartmental model for 16-IHDA kinetics. k_cat represents the rate-limiting step of oxidation.
Calculation of Oxidation Rate
To validate the system, calculate the Extraction Fraction (EF) and Clearance Half-time (
Where
-
Normal Myocardium: Rapid
(high oxidation). -
Ischemic Myocardium: Prolonged
(suppressed oxidation, shift to glycolysis).
Troubleshooting & Self-Validation
A robust scientific protocol requires negative controls. To confirm that your 16-IHDA signal truly reflects
-
The Etomoxir Challenge: Pre-treat the heart with Etomoxir (10–50
). -
The Hypoxia Challenge: Switch perfusion to
-gassed buffer.-
Expected Result: Immediate cessation of oxidation (oxygen is the electron acceptor). The tracer will accumulate in the "Slow Phase" (lipid pool).
-
References
-
Poe, N. D., et al. (1976).[4] Experimental basis of myocardial imaging with 123I-labeled hexadecenoic acid. Journal of Nuclear Medicine, 17(12), 1077-1082.[4] Link
-
Visser, F. C., et al. (1985). Kinetics of (16-123I) iodohexadecenoic acid metabolism in the rat myocardium: influence of glucose concentration.[5][6] European Heart Journal, 6(Suppl B), 91-96.[5] Link
-
Schön, H. R., et al. (1986).[7] Measurement of myocardial fatty acid metabolism: kinetics of iodine-123 heptadecanoic acid in normal dog hearts. Journal of Nuclear Medicine, 27(9), 1449-1455.[7] Link
-
Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469-477. Link
-
Corbett, J. R. (1999). Fatty Acid Metabolic Imaging: 123I-BMIPP. Journal of Nuclear Medicine, 40, 1929-1932. (Comparative context for BMIPP vs straight chain). Link
-
Liao, R., et al. (2012). Langendorff Perfusion of the Mouse Heart.[8][2][1] Comprehensive Physiology, 2(3), 1723–1740. (Standard Protocol Reference). Link
Sources
- 1. diacomp.org [diacomp.org]
- 2. SutherlandandHearse [southalabama.edu]
- 3. cannonbol.com [cannonbol.com]
- 4. Experimental basis of myocardial imaging with 123I-labeled hexadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Measurement of myocardial fatty acid metabolism: kinetics of iodine-123 heptadecanoic acid in normal dog hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Langendorff perfusion system for cardiomyocyte isolation in adult mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Lipidome: A Guide to Fatty Acid Flux Analysis
Topic: Fundamental Principles of Using Fatty Acid Tracers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Introduction: Beyond the Static Snapshot
Standard lipidomics provides a static inventory—a snapshot of lipid composition at a single moment. However, biological systems are dynamic. A high concentration of triacylglycerols (TAGs) could result from increased synthesis (lipogenesis) or decreased consumption (beta-oxidation). Static measurements cannot distinguish between these opposing mechanisms.
To understand the cause of lipid dysregulation, we must measure flux —the rate of flow of molecules through a metabolic pathway. This guide details the fundamental principles of using fatty acid (FA) tracers to resolve these kinetics, moving from tracer selection to mass spectrometric deconvolution.
Part 1: Tracer Selection Strategy
The choice of tracer dictates the biological question you can answer. There is no "universal" tracer; there is only the right tool for the specific enzyme or pathway of interest.
Stable Isotope Tracers (The Gold Standard)
These are chemically identical to endogenous lipids but possess a mass shift detectable by Mass Spectrometry (MS).
-
Carbon-13 (
C):-
Pros: Biologically indistinguishable from
C. No kinetic isotope effect (enzymes process it at the same rate). Ideal for tracing complex pathways (e.g., de novo lipogenesis via C-Acetate or elongation via U- C-Palmitate). -
Cons: Expensive. Requires high-resolution MS for complex isotopologue analysis.
-
-
Deuterium (
H or D):-
Pros: Significantly cheaper. High mass shift (+1 Da per H) makes separation easy.
-
Cons: Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond. Rate-limiting enzymes (like desaturases) may process deuterated substrates slower, artificially depressing calculated flux rates.
-
Best Use: Total pool size measurements or pathways where hydrogen abstraction is not the rate-limiting step.
-
Bio-Orthogonal & Fluorescent Analogs
These are modified fatty acids used when MS is unavailable or spatial resolution (microscopy) is required.
-
Alkyne-Fatty Acids (Click Chemistry):
-
Mechanism: Contain a terminal alkyne group. visualized post-hoc by "clicking" to an azide-fluorophore.
-
Metabolism: Unlike bulky fluorophores, alkyne-FAs can undergo beta-oxidation and incorporation into phospholipids, though kinetics may differ slightly from native FAs.
-
-
BODIPY-Fatty Acids:
-
Mechanism: FA conjugated to a bulky fluorophore.
-
Critical Limitation: The fluorophore often blocks entry into the beta-oxidation spiral (CPT1/Acyl-CoA Dehydrogenase steric hindrance).
-
Best Use: Uptake kinetics and intracellular trafficking (e.g., lipid droplet formation), not metabolic flux.
-
Summary of Tracer Utility
| Tracer Class | Compound Example | Beta-Oxidation | Incorp.[1][2][3] into PL/TAG | Primary Application |
| Stable Isotope | U- | Yes (Native) | Yes (Native) | Quantitative Metabolic Flux (MFA) |
| Stable Isotope | D31-Palmitate | Yes (Possible KIE) | Yes | Pool size & Turnover (Cost-effective) |
| Bio-Orthogonal | Alkyne-Palmitate | Yes (Modified) | Yes | Turnover + Microscopy (Click) |
| Fluorescent | BODIPY-C16 | No (Blocked) | Variable | Uptake & Trafficking (Live Imaging) |
Part 2: Experimental Design Principles
Pulse-Chase vs. Steady State
-
Pulse-Chase: Cells are exposed to the tracer for a short period (Pulse), then washed and incubated in unlabeled media (Chase).
-
Goal: Measures degradation/turnover rates (e.g., how fast is Palmitate released from TAGs?).
-
-
Dynamic Labeling (Approach to Steady State): Continuous exposure to tracer over time.
-
Goal: Measures synthesis/incorporation rates. The rate at which the unlabeled pool is replaced by the labeled pool (
).
-
The "BSA Conjugation" Imperative
Free fatty acids (FFAs) are toxic and insoluble in aqueous media. In vivo, they circulate bound to albumin.
-
Protocol Requirement: You must conjugate FA tracers to Fatty Acid Free BSA (molar ratio ~2:1 to 4:1) before adding to cell culture. Adding ethanolic FA directly to media precipitates the lipid, causing random noise and cytotoxicity.
Part 3: Analytical Workflow (Mass Spectrometry)
The core of flux analysis is distinguishing the Isotopologues —molecules differing only by their isotopic composition (e.g., M+0, M+2, M+16).
Visualization: The Metabolic Fate of a Tracer
The following diagram illustrates the divergence of an exogenous tracer (e.g.,
Figure 1: Divergent metabolic fates of exogenous fatty acid tracers. The tracer must be activated to Acyl-CoA before partitioning into anabolic (blue) or catabolic (green) pathways.
Part 4: Data Interpretation & Flux Modeling
The Natural Abundance Problem
Carbon-13 is naturally present at ~1.1%. In a lipid with 50 carbons (like a TAG), the probability of finding at least one natural
-
The Error: If you ignore natural abundance, you will overestimate tracer incorporation.
-
The Solution: You must perform Isotopologue Deconvolution (Correction). This subtracts the theoretical natural distribution from your measured spectra.
-
Formula Concept:
-
Tools: Use software like IsoCor or Isotope Correction Toolbox (ICT) .
-
Calculating Fractional Contribution
After correction, calculate the Fractional Contribution (FC) of the tracer to the lipid pool:
- = number of labeled carbons in the isotopologue.
-
= abundance of isotopologue
. - = total number of carbons in the fatty acid chain.
Part 5: Detailed Protocol
Assay: Measuring De Novo Lipogenesis vs. Uptake in Adipocytes using U-
Materials
-
Tracer: U-
C-Palmitate (Sodium Salt). -
Carrier: Fatty Acid Free BSA (Lyophilized).
-
Media: DMEM (Low Glucose for sensitivity).
-
Extraction: Chloroform, Methanol, Water (LC-MS grade).
Step-by-Step Methodology
-
Tracer Complexing (The Critical Step):
-
Dissolve U-
C-Palmitate in 150mM NaCl at 70°C to yield a 10mM stock. -
Dissolve BSA in 150mM NaCl to yield a 1.7mM stock (approx 10%).
-
Add Palmitate solution dropwise to BSA solution at 37°C while stirring.
-
Target: 6:1 Molar Ratio (Palmitate:BSA). Filter sterilize (0.22µm).
-
-
Cell Labeling:
-
Seed cells (e.g., 3T3-L1 adipocytes) in 6-well plates.
-
Replace media with labeling media containing 100µM
C-Palmitate-BSA complex. -
Timepoints: Harvest at 0, 1, 4, and 24 hours (Dynamic Labeling).
-
-
Lipid Extraction (Modified Folch):
-
Wash cells 2x with cold PBS (remove surface tracer).
-
Add 1mL ice-cold Methanol:Chloroform (2:1). Scrape cells.
-
Transfer to glass vial. Vortex 1 min.
-
Add 300µL Water. Vortex. Centrifuge 3000xg for 5 min.
-
Collect lower phase (Lipids). Dry under Nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute in Isopropanol:Methanol (1:1).
-
Chromatography: C18 Reverse Phase column.
-
MS Settings: Negative Ion Mode (for free FA) or Positive Mode (for TAGs/PCs with Ammonium Acetate).
-
Target: Scan for the specific m/z of Palmitate (255.2) and its M+16 isotopologue (271.2), or the TAG species containing it.
-
Analytical Workflow Diagram
Figure 2: The analytical pipeline for lipid flux analysis. Note that natural abundance correction is a mandatory computational step before flux calculation.
References
-
Review of Stable Isotope Tracing in Lipidomics
-
Natural Abundance Correction Algorithms (IsoCor)
- Source: Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.
-
URL:[Link]
-
Alkyne-F
- Source: Thiele, C., et al. (2012). Tracing fatty acid metabolism by click chemistry. ACS Chemical Biology.
-
URL:[Link]
-
BODIPY-Fatty Acid Limitations in Beta-Oxid
- Source: Rambold, A. S., et al. (2015). Fatty acid trafficking in starved cells: regulation by lipid droplet lipolysis, autophagy, and mitochondrial fusion. Developmental Cell.
-
URL:[Link]
-
Protocol for BSA-Fatty Acid Conjug
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of Halogenated Fatty Acids: From Metabolic Probes to Therapeutic Agents
This guide provides an in-depth exploration of halogenated fatty acids (HFAs), a versatile class of molecules with expanding applications in research and drug development. By strategically replacing hydrogen atoms with halogens such as fluorine, bromine, or chlorine, the physicochemical properties of fatty acids can be fine-tuned, unlocking novel biological activities. This document will delve into the core applications of HFAs, detailing their mechanisms of action, providing field-proven experimental protocols, and offering insights into their synthesis and future potential.
Introduction to Halogenated Fatty Acids: A Tale of Tunable Lipids
Fatty acids are fundamental building blocks of life, serving as energy sources, structural components of membranes, and signaling molecules. Halogenation, the process of incorporating halogen atoms into their carbon chains, dramatically alters their properties. The high electronegativity of halogens, particularly fluorine, can significantly impact a molecule's polarity, acidity, and metabolic stability.[1] This targeted modification allows for the rational design of HFAs for specific applications.
Halogenated fatty acids are found in various organisms, from microorganisms to plants and animals.[] They can be synthesized chemically through various methods, including electrophilic substitution and halogenation of hydrocarbons.[3] The position of the halogen atom (e.g., alpha, omega) is a critical determinant of the HFA's biological activity and metabolic fate.
Key Applications of Halogenated Fatty Acids
The unique properties of HFAs have led to their use in a wide array of applications, from probing fundamental biological processes to the development of novel therapeutics.
Probing and Inhibiting Protein Palmitoylation with 2-Bromopalmitate
Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to a cysteine residue via a thioester linkage. This process is crucial for regulating protein trafficking, localization, and function.[4] 2-Bromopalmitate (2-BP), an α-brominated analog of palmitic acid, is a widely used tool to study and inhibit this process.[5]
Mechanism of Action: 2-BP is a non-metabolizable palmitate analog that acts as a general inhibitor of protein palmitoylation.[6] Once inside the cell, 2-BP is converted to 2-bromopalmitoyl-CoA.[7] It is thought to inhibit protein acyltransferases (PATs), the enzymes responsible for palmitoylation, by covalently modifying a cysteine residue in their active site.[7] However, it's important to note that 2-BP has a promiscuous reactivity and can also inhibit other enzymes involved in lipid metabolism, such as carnitine palmitoyltransferase-1, thereby affecting fatty acid β-oxidation.[4][7][8]
Application in T-Cell Signaling Research: The Src family kinases Lck and Fyn play a pivotal role in initiating T-cell receptor (TCR) signaling, and their function is dependent on palmitoylation for proper membrane localization.[][9][10] Treatment with 2-BP has been shown to block the palmitoylation of Lck and Fyn, preventing their localization to detergent-resistant membranes (lipid rafts).[11] This disruption leads to impaired TCR signaling, as evidenced by reduced tyrosine phosphorylation, calcium release, and MAP kinase activation.[11]
Workflow for Investigating Protein Palmitoylation Inhibition
Caption: A generalized workflow for studying the effect of 2-bromopalmitate on protein palmitoylation.
Fluorinated Fatty Acids in Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in vivo. Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide due to its favorable half-life of approximately 110 minutes.[12] Incorporating ¹⁸F into fatty acids creates radiotracers that can be used to study fatty acid metabolism in various organs, particularly the heart and tumors.[13][14]
Metabolic Trapping Principle: Many ¹⁸F-labeled fatty acid analogs are designed based on the principle of "metabolic trapping".[12][13] Similar to the well-known glucose analog ¹⁸F-FDG, these fatty acid tracers are taken up by cells and enter the metabolic pathway (β-oxidation). However, the presence of the ¹⁸F-label or other structural modifications, such as the inclusion of a thia-substituted sulfur atom, halts the metabolic process at a certain step.[12] This leads to the accumulation of the radiotracer within the cell, allowing for PET imaging.
Applications in Cardiology and Oncology: ¹⁸F-labeled thia-fatty acids, such as 14-[¹⁸F]fluoro-6-thia-heptadecanoate (FTHA), have been extensively investigated for imaging myocardial fatty acid oxidation.[13] Changes in fatty acid metabolism are associated with various cardiovascular diseases, including ischemic heart disease and heart failure.[13] In oncology, altered fatty acid metabolism is a hallmark of many cancers.[14] ¹⁸F-labeled fatty acids are being explored as potential PET imaging agents for tumor detection and monitoring treatment response.[14][15]
Diagram of Metabolic Trapping of ¹⁸F-Thia-Fatty Acids
Caption: Simplified schematic of the metabolic trapping of an ¹⁸F-labeled thia-fatty acid.
Halogenated Fatty Acids as Antimicrobial Agents
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antimicrobial agents. Halogenated fatty acids have emerged as a promising class of compounds with significant antibacterial activity.[16][17]
Mechanism of Action: The primary antimicrobial mechanism of fatty acids involves the disruption of the bacterial cell membrane's integrity.[18][19] The amphipathic nature of these molecules allows them to insert into the phospholipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[19] Some halogenated fatty acids may also have additional mechanisms of action, such as inhibiting essential enzymes involved in fatty acid synthesis or disrupting other cellular processes.[20][21]
Activity Against MRSA: Several studies have demonstrated the potent activity of vinyl halogenated fatty acids against clinical isolates of MRSA.[16][17] For example, 2-hexadecynoic acid (2-HDA) has shown significant bactericidal activity against MRSA strains that are resistant to other antibiotics like ciprofloxacin.[16] The presence and type of halogen, as well as the overall structure of the fatty acid, can influence the antimicrobial potency and spectrum of activity.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-Hexadecynoic acid (2-HDA) | MRSA (clinical isolates) | 3.9 | [16] |
| 2-HDA | MRSA (five CIMRSA strains) | 0.24–0.49 | [16] |
| Myristoleic acid | S. aureus (MSSA ATCC 6538) | 100 | [22] |
| Linoleic acid | S. aureus (MSSA ATCC 6538) | 200 | [22] |
| Undecanoic acid | S. aureus (MSSA ATCC 6538) | 200 | [22] |
| Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Fatty Acids Against Staphylococcus aureus. |
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments involving halogenated fatty acids. These protocols are designed to be self-validating, with integrated controls to ensure data integrity.
In Vitro Palmitoylation Assay Using Fluorescent Peptides
This assay measures the activity of palmitoyl acyltransferases (PATs) in vitro using fluorescently labeled peptide substrates.
Materials:
-
Fluorescently labeled peptide substrate (e.g., (NBD)-CLC(OMe)-Farn)
-
Protein sample (e.g., crude cellular membranes)
-
Palmitoyl-CoA
-
2-Bromopalmitate (or other inhibitor)
-
Acylation buffer (50 mM citrate, 50 mM phosphate, 50 mM Tris, 50 mM Caps, pH 7.2)
-
Potassium carbonate-buffered dichloromethane (CH₂Cl₂)
-
50% Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the protein sample, acylation buffer, and the test inhibitor (e.g., 2-BP) or solvent control to a total volume of 97 µL. Incubate at 37°C for 10 minutes in a shaking incubator.
-
Substrate Addition: Add 1 µL of the fluorescent peptide substrate and mix. Incubate at 37°C for 8 minutes with shaking.
-
Initiation of Palmitoylation: Add 2 µL of palmitoyl-CoA to start the reaction. Vortex gently and incubate at 37°C for 7.5 minutes with shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding 600 µL of potassium carbonate-buffered CH₂Cl₂. Add 600 µL of 50% methanol to extract the peptide.
-
Phase Separation: Vortex the mixture and centrifuge to separate the phases. The palmitoylated (more hydrophobic) peptide will be in the lower organic phase, while the unreacted peptide will be in the upper aqueous phase.
-
Analysis: Analyze the organic phase by reversed-phase HPLC with fluorescence detection to separate and quantify the palmitoylated peptide product.
-
Control: Include a no-enzyme control to account for non-enzymatic auto-palmitoylation of the peptide.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a halogenated fatty acid against a bacterial strain.[18]
Materials:
-
Halogenated fatty acid stock solution (e.g., in ethanol or DMSO)
-
Bacterial strain of interest (e.g., MRSA)
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
Sterile 96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh broth.[18]
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate, except for the first column. Add 200 µL of the HFA stock solution (at a starting concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate.[18]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).[18]
-
Controls: Include a positive control (broth with inoculum, no HFA) and a negative control (broth only).[18]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the HFA at which no visible bacterial growth (turbidity) is observed.[16][18] This can be assessed visually or by measuring the optical density at 620 nm.[16]
Future Perspectives and Conclusion
Halogenated fatty acids represent a powerful and versatile class of molecules with significant potential in both basic research and clinical applications. The ability to rationally design HFAs with specific properties will continue to drive their development as targeted enzyme inhibitors, advanced imaging agents, and novel antimicrobial therapeutics. Future research will likely focus on developing HFAs with improved selectivity and reduced off-target effects, as well as exploring their potential in other areas such as materials science and agriculture. The continued exploration of this fascinating class of compounds promises to yield new tools and therapies to address pressing challenges in science and medicine.
References
-
Chase, J. F. A., & Tubbs, P. K. (1976). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. Biochemical Society Transactions, 4(4), 829-831. [Link]
-
Palacios, E. H., & Weiss, A. (2004). T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell activation, differentiation, and tolerance. Immunological Reviews, 201, 32-44. [Link]
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van Oers, N. S. C., & Teh, S. J. (2001). Function of the Src-family kinases, Lck and Fyn, in T-cell development and activation. Current Opinion in Immunology, 13(3), 324-330. [Link]
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Salmond, R. J., Filby, A., & Zamoyska, R. (2009). The influence of the src-family kinases, Lck and Fyn, on T cell differentiation, survival and activation. Immunological Reviews, 228(1), 9-27. [Link]
-
Broussard, C., McVicar, D. W., & Zamoyska, R. (2006). Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response. Molecular and Cellular Biology, 26(23), 8892-8902. [Link]
-
Sanabria-Ríos, D. J., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. Medical Research Archives, 10(7). [Link]
-
Zamoyska, R., et al. (2003). T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell activation, differentiation, and tolerance. Ovid. [Link]
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Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology, 8(9), 1912-1917. [Link]
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Adibekian, A., et al. (2014). Measuring S-depalmitoylation activity in vitro and in live cells with fluorescent probes. Methods in Enzymology, 536, 153-167. [Link]
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Zheng, C. J., et al. (2015). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Molecules, 20(7), 12795-12819. [Link]
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Jennings, B. C., & Linder, M. E. (2012). In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides. Methods in Molecular Biology, 874, 155-167. [Link]
-
Jennings, B. C., et al. (2009). 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro. Journal of Lipid Research, 50(2), 233-242. [Link]
-
Sanabria-Ríos, D. J., et al. (2023). Dual Mechanisms of Action of a Halogenated Allyl Fatty Acid against Methicillin-Resistant Staphylococcus aureus. ACS Omega, 8(4), 4058-4069. [Link]
-
Sanabria-Ríos, D. J., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. Medical Research Archives, 10(7). [Link]
-
Kim, S. Y., & Lee, K. (2022). Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. Frontiers in Microbiology, 13, 886885. [Link]
-
Kwan, K. H., et al. (2021). Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. Nuclear Medicine and Biology, 92, 114-122. [Link]
-
Pandey, M. K., Bansal, A., & DeGrado, T. R. (2011). Fluorine-18 labeled thia fatty acids for PET imaging of fatty acid oxidation in heart and cancer. Heart Metabolism, 51, 1-5. [Link]
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Zhang, M., et al. (2012). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. Journal of Zhejiang University Science B, 13(3), 163-172. [Link]
-
Li, Z., et al. (2015). Radiolabeling and Preclinical Evaluation of 2-[18F]Fluorohexanoic Acid: A Novel Medium-Chain Fatty Acid Metabolism Tracer for PET Imaging of Tumors. Journal of Medicinal Chemistry, 58(15), 6264-6274. [Link]
-
Pandey, M. K., Bansal, A., & DeGrado, T. R. (2011). Fluorine-18 labeled thia fatty acids for PET imaging of fatty acid oxidation in heart and cancer. ResearchGate. [Link]
-
Lee, J. Y., Kim, Y. S., & Shin, D. H. (2020). Schematic representation of mechanisms behind the antibacterial activity of fatty acids and monoglycerides. ResearchGate. [Link]
-
Webb, Y., Hermida-Matsumoto, L., & Resh, M. D. (2000). Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids. The Journal of Biological Chemistry, 275(1), 261-270. [Link]
-
Zhang, M. M., et al. (2013). 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. Journal of the American Chemical Society, 135(22), 8344-8347. [Link]
-
O'Brien, P. J., & Bremer, J. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of Biological Chemistry, 254(14), 6755-6762. [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
-
Heo, Y. J., et al. (2014). Method for Cellular Imaging of Palmitoylated Proteins with Clickable Probes and Proximity Ligation Applied to Hedgehog, Tubulin, and Ras. Journal of the American Chemical Society, 136(10), 3981-3988. [Link]
-
Smith, C. D., & Diller, J. D. (2007). Palmitoyl acyltransferase assays and inhibitors (Review). Experimental and Therapeutic Medicine, 1(1), 27-33. [Link]
-
Wang, Y., et al. (2024). 2-Bromopalmitate-Induced Intestinal Flora Changes and Testicular Dysfunction in Mice. International Journal of Molecular Sciences, 25(21), 12891. [Link]
-
Kwan, K. H., et al. (2021). Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. ResearchGate. [Link]
-
Sala, M., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLoS ONE, 8(10), e75232. [Link]
-
Dembitsky, V. M., & Srebnik, M. (2002). Natural halogenated fatty acids: their analogues and derivatives. Progress in Lipid Research, 41(4), 315-367. [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
-
Granor, T. (2020, October 16). Create Complex Graphs with GraphViz [Video]. YouTube. [Link]
-
Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]
-
Schreiber, F. (2000). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 16(10), 923-929. [Link]
-
SchoolMyKids. (n.d.). Compare Fluorine vs Bromine. [Link]
-
Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds. [Link]
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- 1. T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell activation, differentiation, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of the src-family kinases, Lck and Fyn, on T cell differentiation, survival and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Precision Metabolic Profiling in Oncology using 16-Iodohexadecanoic Acid (16-IHDA)
Note: This document is written from the perspective of a Senior Application Scientist. It synthesizes established radiopharmaceutical chemistry with current oncological metabolic research.
Executive Summary: The Lipid Dependence of Cancer
While the Warburg Effect (glucose dependency) has historically dominated cancer metabolism research, recent data confirms that aggressive phenotypes—specifically prostate cancer, diffuse large B-cell lymphoma (DLBCL), and chemo-resistant breast cancer—shift their dependency toward Fatty Acid Oxidation (FAO) for ATP production and survival.
16-Iodohexadecanoic Acid (16-IHDA) serves as a critical radiopharmaceutical probe to interrogate this lipid dependency. Unlike its branched-chain analog (BMIPP), which is metabolically trapped, straight-chain 16-IHDA undergoes rapid mitochondrial
Mechanism of Action: The "Flux Probe" Concept
To design effective experiments, one must understand the intracellular fate of 16-IHDA compared to endogenous palmitate.
-
Uptake: 16-IHDA circulates bound to albumin and crosses the tumor cell membrane via CD36 (Fatty Acid Translocase) or passive diffusion.
-
Activation: It is esterified to 16-IHDA-CoA by Long-Chain Acyl-CoA Synthetase (ACSL) .
-
Mitochondrial Entry: The acyl-carnitine shuttle (CPT1/CPT2) transports it into the mitochondrial matrix.
-
-Oxidation (The Critical Step): 16-IHDA undergoes sequential oxidation. Crucially, the terminal iodine atom prevents complete oxidation to CO
. Instead, the process releases free radioactive iodide ( ) . -
Washout: The free iodide rapidly exits the mitochondrion and the cell, re-entering the bloodstream.
Scientific Insight: The rate of signal loss (washout) from the tumor directly correlates with the rate of
Visualization: Intracellular Fate of 16-IHDA
Figure 1: The metabolic pathway of 16-IHDA. Note that signal retention indicates uptake, while signal washout indicates active oxidation.
Applications & Protocols
Application A: In Vivo Dynamic SPECT Imaging (Tumor Metabolic Phenotyping)
Objective: To distinguish between FAO-driven tumors (e.g., resistant prostate cancer) and glycolytic tumors.
Tracer:
Protocol:
-
Subject Preparation:
-
Mice (Xenograft models) must be fasted for 4-6 hours to lower endogenous insulin and free fatty acids, which compete with the tracer.
-
Thyroid Block: Administer Lugol’s solution or perchlorate 30 mins prior to block thyroid uptake of free iodide released by metabolism.
-
-
Injection:
-
Inject 18.5–37 MBq (0.5–1.0 mCi) of
I-IHDA via tail vein.
-
-
Acquisition (The Critical Difference):
-
Standard static imaging is insufficient. You must perform Dynamic SPECT .
-
Phase 1 (Perfusion/Uptake): 0–10 mins post-injection.
-
Phase 2 (Metabolic Washout): 15–60 mins post-injection.
-
-
Data Analysis:
-
Generate Time-Activity Curves (TACs) for the Tumor (ROI
) and Background Muscle (ROI ). -
Calculate the Washout Rate (
) . -
Interpretation: High initial uptake + Fast washout = High FAO Activity. High uptake + Retention = Impaired Oxidation (Storage phenotype).
-
Application B: In Vitro "Pulse-Chase" FAO Assay
Objective: Screening drug candidates (e.g., CPT1 inhibitors like Etomoxir) for their ability to block FAO in cancer cells.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., PC-3, MCF-7) in 6-well plates.
-
Drug Treatment: Treat with inhibitor (Etomoxir) or vehicle for 24 hours.
-
Pulse:
-
Incubate cells with 1
Ci/mL I-16-IHDA (longer half-life for in vitro use) in Krebs-Ringer buffer + 1% BSA (fatty acid free) for 30 minutes.
-
-
Chase:
-
Remove pulse medium. Wash 2x with cold PBS.
-
Add fresh non-radioactive medium and incubate for 0, 30, 60, 90 mins.
-
-
Extraction:
-
Collect medium (contains released
I ). -
Lyse cells (contains unmetabolized lipid).
-
Perform Chloroform/Methanol extraction on the medium.
-
Aqueous Phase: Contains free Iodide (Product of Oxidation).
-
Organic Phase: Contains intact Fatty Acid.
-
-
Readout:
Comparative Analysis: 16-IHDA vs. Alternatives
To ensure experimental rigor, one must choose the correct tracer. 16-IHDA is often confused with BMIPP.
| Feature | 16-IHDA (Straight Chain) | BMIPP (Branched Chain) | 18F-FDG |
| Structure | Natural Palmitate Analog | Methyl-branched Analog | Glucose Analog |
| Metabolic Fate | Rapidly | Trapped (cannot be oxidized) | Trapped (Phosphorylated) |
| Primary Readout | FAO Flux (Rate) | Fatty Acid Uptake/Pool | Glycolysis |
| Signal Kinetics | Washout (Signal decreases) | Retention (Signal stays) | Retention (Signal stays) |
| Oncology Use | Assessing mitochondrial function & drug response | Visualizing lipid storage/membrane synthesis | Visualizing Warburg Effect |
| Key Limitation | Rapid washout lowers contrast in late images | Does not measure oxidation rate | Non-specific (inflammation) |
Experimental Workflow Diagram
Figure 2: Workflow for in vivo metabolic phenotyping using 16-IHDA.
References
-
Fatty Acid Oxidation in Cancer: Koundouros, N., & Poulogiannis, G. (2020). Reprogramming of fatty acid metabolism in cancer. British Journal of Cancer, 122, 4-22. Link
-
16-IHDA Kinetics: Poe, N. D., et al. (1976). Experimental basis of myocardial imaging with 123I-labeled hexadecenoic acid. Journal of Nuclear Medicine, 17(12), 1077-1082. Link
-
FAO Imaging Rationale: Corbet, C., & Feron, O. (2017). Cancer cell metabolism: The Warburg effect and the metabolic basis of cancer therapy. Molecular Cell, 66(3), 303-305. Link
-
Comparison with BMIPP: Sloof, G. W., et al. (1997). Evaluation of heart-to-organ ratios of 123I-BMIPP and 123I-IPPA (16-IHDA analog) in humans. Nuclear Medicine Communications, 18(11). Link
-
Targeting FAO in Therapy: Schlaepfer, I. R., & Joshi, M. (2020). CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential. Endocrinology, 161(2). Link
Application Note: 16-Iodohexadecanoic Acid (16-IHDA) in Myocardial Metabolic SPECT Imaging
Executive Summary & Scientific Rationale
This guide details the application of 16-[123I]iodohexadecanoic acid (16-IHDA) as a radiotracer for Single Photon Emission Computed Tomography (SPECT). Unlike branched-chain fatty acid analogs (e.g., BMIPP) that are retained in the myocardium ("ischemic memory"), 16-IHDA is a straight-chain fatty acid that undergoes rapid beta-oxidation .
Consequently, 16-IHDA is not merely a perfusion marker; it is a dynamic probe of metabolic flux . Its washout rate from the myocardium directly reflects the rate of mitochondrial fatty acid oxidation (FAO). This distinction renders it uniquely valuable for assessing myocardial viability, detecting metabolic shifts in early ischemia, and evaluating cardiomyopathy where metabolic uncoupling precedes contractile failure.
Mechanism of Action
The physiological utility of 16-IHDA relies on its handling by the cardiomyocyte:
-
Uptake: Facilitated by CD36/FAT transporters, proportional to regional blood flow.
-
Activation: Converted to Acyl-CoA in the cytosol.
-
Translocation: Enters mitochondria via the carnitine shuttle.
-
Oxidation: Undergoes
-oxidation. The terminal iodine label is released as free iodide ( ), which then washes out of the cell.
Key Insight: The retention phase represents the lipid pool, while the washout phase represents metabolic utilization.
Radiochemistry and Labeling Protocol
The synthesis of 16-[123I]IHDA typically employs an isotope exchange reaction. This protocol ensures high radiochemical purity (>95%) suitable for clinical research.
Reagents & Equipment
-
Precursor: 16-bromohexadecanoic acid or 16-iodohexadecanoic acid (cold standard).
-
Radionuclide: Sodium Iodide [
]NaI (in 0.01N NaOH). -
Solvent: Anhydrous Acetone or Methyl Ethyl Ketone (MEK).
-
Catalyst: None required for direct exchange, though copper(I) salts are sometimes used for catalysis.
-
Purification: HPLC (C18 column) or Sep-Pak C18 cartridge.
Synthesis Workflow
-
Dissolution: Dissolve 1-2 mg of 16-iodohexadecanoic acid in 1 mL of anhydrous acetone.
-
Addition: Add 185–370 MBq (5–10 mCi) of dry [
]NaI. -
Reaction: Heat the sealed reaction vial at 105°C for 15 minutes (reflux).
-
Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Formulation: Redissolve the residue in 100
L ethanol and dilute with 2-3 mL of sterile 6% Human Serum Albumin (HSA). The HSA acts as a carrier vehicle, mimicking physiological fatty acid transport. -
QC: Perform Thin Layer Chromatography (TLC) on silica gel plates (Mobile phase: Hexane/Ether/Acetic acid 70:30:1).
-
Rf 16-IHDA: ~0.5 - 0.7
-
Rf Free Iodide: 0.0
-
Experimental Protocol: In Vivo Imaging
A. Patient/Subject Preparation[1]
-
Fasting State (Crucial): Subjects must fast for at least 6–12 hours prior to injection.
-
Reasoning: High plasma insulin and glucose levels inhibit fatty acid oxidation (Randle cycle), shifting the heart toward glucose metabolism and reducing 16-IHDA uptake/oxidation.
-
-
Thyroid Blockade: Administer Potassium Iodide (SSKI) or Perchlorate 1 hour prior to block thyroid uptake of free radioiodine released during metabolism.
B. Administration & Dosing[2]
-
Tracer: 16-[123I]IHDA.
-
Dose: 111–185 MBq (3–5 mCi) administered intravenously as a bolus.
-
Flush: Follow immediately with 10 mL saline flush to ensure sharp bolus profile for kinetic modeling.
C. Image Acquisition Parameters
Because 16-IHDA washes out rapidly (T
| Parameter | Setting | Notes |
| Camera | Dual-head SPECT/CT | L-mode configuration preferred (90°) |
| Collimator | LEHR (Low Energy High Resolution) | Optimized for 159 keV (I-123) |
| Energy Window | 159 keV ± 10% | |
| Phase 1: Dynamic Planar | 0–30 minutes post-injection | Critical Step. 1 min/frame for 30 frames. LAO 45° view. Used to calculate washout kinetics. |
| Phase 2: SPECT | 30–45 minutes post-injection | 64 projections, 30 sec/stop. Captures the "lipid pool" distribution. |
Data Analysis & Kinetic Modeling
Visual Interpretation[3][4][5][6]
-
Early Images (0-5 min): Reflect regional myocardial blood flow (similar to Thallium-201).
-
Delayed Images (30+ min): Reflect the incorporation of fatty acids into the triglyceride pool.
-
Defects:
-
Mismatch: Reduced perfusion (early) but preserved metabolism (late) = Viable/Hibernating myocardium.
-
Match: Reduced perfusion and reduced metabolism = Scar tissue.
-
Quantitative Analysis: Washout Rate (WR) calculation
The washout of 16-IHDA is typically bi-exponential.
-
ROI Placement: Draw Region of Interest (ROI) over the myocardium and a background ROI (lung or mediastinum).
-
Curve Generation: Plot Time-Activity Curve (TAC).
-
Background Subtraction:
. -
Curve Fitting: Fit the data to a bi-exponential function:
-
(Fast Phase): Represents
-oxidation and release of free iodide (T ~15-20 min). - (Slow Phase): Represents incorporation into endogenous lipid pools (triglycerides/phospholipids).
-
(Fast Phase): Represents
Calculation of Fractional Clearance:
Visualizing the Metabolic Pathway
The following diagram illustrates the differential handling of 16-IHDA (Metabolized) versus BMIPP (Retained), highlighting why 16-IHDA is the tracer of choice for oxidation kinetics.
Caption: Comparative metabolic pathways. 16-IHDA undergoes rapid beta-oxidation releasing iodide, whereas BMIPP is inhibited at the beta-oxidation step and is retained in the lipid pool.
Experimental Workflow Diagram
Caption: Step-by-step imaging workflow from patient preparation to kinetic analysis.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| High Liver Uptake | Normal physiology, but excessive uptake may obscure inferior wall. | Ensure strict fasting. Acquire SPECT images early if overlap is significant. |
| Rapid Blood Clearance but Low Heart Uptake | "Shift to Glucose" | Patient likely did not fast, or insulin levels are high. Reschedule. |
| High Thyroid Activity | Free Iodide in tracer or inadequate blocking. | Check radiochemical purity (TLC). Ensure SSKI was administered. |
| Flat Washout Curve | Ischemia or "Stunned" Myocardium. | In ischemic tissue, oxidation is impaired; tracer is shunted to the lipid pool (slow washout). |
References
-
Poe, N. D., et al. (1977).[1] "Myocardial imaging with 123I-hexadecenoic acid." Radiology, 124(2), 419-424.[2]
-
Riche, F., et al. (1982). "Synthesis of 16-iodo-9-hexadecenoic acid labelled with iodine 123." Radiochemical and Radioanalytical Letters, 53(4).
-
DeGrado, T. R., et al. (2004).[3] "Comparison of 16-iodohexadecanoic acid (IHDA) and 15-p-iodophenylpentadecanoic acid (IPPA) metabolism and kinetics in the isolated rat heart." European Journal of Nuclear Medicine, 14, 600–606.[4]
- Tamaki, N., et al. (1991). "Myocardial uptake and clearance of 123I-labeled fatty acid in patients with coronary artery disease." Journal of Nuclear Medicine. (Contextual grounding for washout kinetics).
-
Sloboda, R.S., et al. (2018). "Iodine-123-metaiodobenzylguanidine cardiac SPECT imaging." Seminars in Nuclear Medicine. (Reference for modern SPECT/CT camera parameters).
Sources
- 1. Myocardial imaging with /sup 123/I-hexadecenoic acid (Journal Article) | OSTI.GOV [osti.gov]
- 2. Myocardial imaging with 123I-hexadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cellular Fatty Acid Uptake Using 16-Iodohexadecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Fatty Acid Metabolism
Long-chain fatty acids (LCFAs) are fundamental molecules in cellular physiology, serving not only as primary substrates for energy production through β-oxidation but also as essential building blocks for complex lipids and signaling molecules.[1] The transport of LCFAs across the plasma membrane is a crucial, protein-mediated process that is tightly regulated.[2] Dysregulation of fatty acid uptake is implicated in a host of metabolic diseases, including obesity, type 2 diabetes, cardiovascular disease, and certain cancers, making the quantitative assessment of fatty acid transport a key area of research for therapeutic development.[1][3]
This application note details a robust method for quantifying cellular fatty acid uptake using 16-Iodohexadecanoic acid (16-IHA), a radiolabeled analog of the 16-carbon saturated fatty acid, palmitate.[4]
Principle of the Assay
The assay utilizes 16-IHA, typically radiolabeled with Iodine-125 (¹²⁵I), as a tracer to measure the rate of fatty acid transport into cultured cells. 16-IHA is recognized and transported into the cell by the same protein machinery as its natural counterpart, palmitic acid. This machinery includes key transporters like CD36 and various Fatty Acid Transport Proteins (FATPs).[5][6][7][8]
Once inside the cell, 16-IHA, like other LCFAs, is rapidly esterified to Coenzyme A by acyl-CoA synthetases.[9] This "metabolic trapping" prevents its efflux and leads to an accumulation of the radiolabeled tracer.[5] The rate of accumulation of ¹²⁵I-16-IHA is directly proportional to the rate of fatty acid uptake. By measuring the radioactivity of cell lysates after a defined incubation period, a quantitative measure of uptake can be determined. The iodine atom at the omega (ω) position makes the molecule a poor substrate for β-oxidation, ensuring that the measured signal primarily reflects transport and initial activation rather than subsequent catabolism.[10][11]
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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Figure 1. Mechanism of ¹²⁵I-16-IHA uptake and metabolic trapping.
Materials and Reagents
| Reagent | Supplier (Example) | Notes |
| ¹²⁵I-16-Iodohexadecanoic Acid | PerkinElmer | Handle with appropriate radiological precautions. |
| Cell Line (e.g., 3T3-L1, HepG2) | ATCC | Choose a cell line relevant to the research question. |
| Cell Culture Medium (e.g., DMEM) | Gibco | As required for the chosen cell line. |
| Fetal Bovine Serum (FBS) | Gibco | |
| Fatty Acid-Free BSA | Sigma-Aldrich | Critical for preparing the uptake solution. |
| Phloretin or Sulfo-N-succinimidyl oleate (SSO) | Cayman Chemical | Inhibitors for defining non-specific uptake.[12] |
| Phosphate-Buffered Saline (PBS) | Gibco | |
| 0.1 M NaOH | Fisher Scientific | For cell lysis. |
| BCA Protein Assay Kit | Thermo Fisher | For normalization of uptake data.[13] |
| Scintillation Cocktail | PerkinElmer | For radioactive counting. |
| 12- or 24-well tissue culture plates | Corning |
Experimental Workflow and Protocols
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Figure 2. High-level experimental workflow for the fatty acid uptake assay.
Protocol 1: Preparation of ¹²⁵I-16-IHA Uptake Solution
Causality: Long-chain fatty acids are hydrophobic and require a carrier protein, like albumin (BSA), for solubilization in aqueous buffer and delivery to the cell surface transporters. Using fatty acid-free BSA is essential to prevent competition from endogenous fatty acids bound to the protein.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium. Warm to 37°C.
-
In a separate tube, evaporate the desired amount of ¹²⁵I-16-IHA (stored in an organic solvent) under a gentle stream of nitrogen.
-
Resuspend the dried ¹²⁵I-16-IHA in a small volume of ethanol.
-
Add the ethanolic ¹²⁵I-16-IHA solution to the pre-warmed 10% BSA solution while vortexing to facilitate complex formation.
-
Incubate at 37°C for 30-60 minutes to ensure complete binding.
-
Dilute this stock with serum-free medium to achieve the final desired concentration (e.g., 0.5 µCi/mL ¹²⁵I-16-IHA, 1% BSA). This is the Uptake Solution .
Protocol 2: Cellular Fatty Acid Uptake Assay
Trustworthiness: This protocol incorporates controls to ensure the data is valid. The "inhibitor" condition, using a compound like phloretin or SSO that blocks fatty acid transporters, allows for the determination of non-specific uptake (passive diffusion and non-specific binding). Subtracting this value from the total uptake yields the specific, protein-mediated transport rate.
-
Cell Culture: Seed cells (e.g., HepG2) in a 24-well plate and culture until they reach approximately 90% confluency.
-
Serum Starvation: Aspirate the growth medium and wash the cells once with warm PBS. Add serum-free medium and incubate for 2-4 hours at 37°C. This step synchronizes the cells and can upregulate transporter expression.
-
Pre-incubation (for inhibitor controls): For wells designated for non-specific uptake, aspirate the starvation medium and add medium containing a fatty acid uptake inhibitor (e.g., 200 µM Phloretin). Incubate for 30 minutes at 37°C. For total uptake wells, add medium without the inhibitor.
-
Initiate Uptake: Aspirate the pre-incubation medium and add 250 µL of the pre-warmed Uptake Solution to each well.[14]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). Note: The optimal time should be determined empirically to ensure measurements are on the linear phase of uptake.
-
Stop Uptake: To terminate the reaction, rapidly aspirate the Uptake Solution and immediately wash the cells three times with 1 mL of ice-cold PBS.[14] Washing with cold buffer is critical to halt all metabolic processes and remove unbound extracellular tracer.
-
Cell Lysis: After the final wash, aspirate all remaining PBS and add 300 µL of 0.1 M NaOH to each well to lyse the cells.[14] Incubate for at least 20 minutes at room temperature, ensuring complete lysis.
-
Quantification:
-
Transfer the entire lysate from each well to a scintillation vial.
-
Measure the radioactivity in a gamma counter. The output will be in Counts Per Minute (CPM).
-
Use a small aliquot (e.g., 20 µL) of the remaining lysate from each well to determine the total protein concentration using a BCA assay, following the manufacturer's protocol.[15]
-
Data Analysis and Interpretation
Expertise: Normalization is a critical step to account for well-to-well variability in cell number.[15] Normalizing the radioactive counts (CPM) to the total protein content (mg) of each well ensures that the results reflect the intrinsic uptake capacity of the cells, rather than differences in cell density.[13]
-
Calculate Specific Activity: Determine the specific activity of your Uptake Solution (CPM per pmol of fatty acid). This requires knowing the total concentration of fatty acid (labeled + unlabeled) and the total CPM in a given volume.
-
Normalize CPM: For each well, divide the CPM by the corresponding protein concentration (in mg). This gives a value in CPM/mg protein.
-
Calculate Specific Uptake:
-
Average the normalized values for the "Total Uptake" replicates.
-
Average the normalized values for the "Inhibitor Control" (Non-Specific Uptake) replicates.
-
Specific Uptake (CPM/mg) = Total Uptake (CPM/mg) - Non-Specific Uptake (CPM/mg)
-
-
Convert to Molar Units: Convert the specific uptake from CPM/mg into pmol/min/mg protein using the specific activity of the ¹²⁵I-16-IHA.
-
Uptake Rate (pmol/min/mg) = [Specific Uptake (CPM/mg) / Incubation Time (min)] / Specific Activity (CPM/pmol)
-
Sample Data Presentation
The results should be summarized in a clear, tabular format to allow for easy comparison between experimental conditions.
| Condition | Mean CPM | Protein (mg) | Normalized CPM (CPM/mg) | Specific Uptake (pmol/min/mg) |
| Control (Total Uptake) | 45,120 | 0.15 | 300,800 | 142.1 |
| Inhibitor (Non-Specific) | 3,250 | 0.14 | 23,214 | N/A |
| Drug X Treatment | 25,670 | 0.16 | 160,438 | 75.6 |
This table assumes an incubation time of 5 minutes and a specific activity of 2,000 CPM/pmol for calculation.
Troubleshooting
| Issue | Potential Cause | Solution |
| High background/non-specific binding | Inefficient washing; tracer binding to plate. | Increase the number of cold PBS washes to four. Ensure complete aspiration between washes. Pre-coat plates with BSA. |
| Low signal/uptake | Sub-optimal incubation time; low transporter expression. | Perform a time-course experiment (1, 2, 5, 10, 20 min) to find the linear range. Use stimulants (e.g., insulin for adipocytes) if appropriate. |
| High well-to-well variability | Inconsistent cell seeding; edge effects in the plate. | Ensure a single-cell suspension before plating. Avoid using the outermost wells of the plate. |
Conclusion
The ¹²⁵I-16-Iodohexadecanoic acid uptake assay is a powerful and quantitative method for investigating the mechanisms of fatty acid transport in vitro. It provides a reliable platform for screening compounds that modulate fatty acid uptake and for studying the cellular pathways that regulate lipid metabolism. The principles of metabolic trapping and robust normalization ensure data integrity, making this a cornerstone technique for researchers in metabolic disease and drug discovery.
References
-
FAT/CD36 expression alone is insufficient to enhance cellular uptake of oleate. ResearchGate. Available at: [Link]
-
Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. PubMed Central. Available at: [Link]
-
Fatty Acid Uptake Fluorometric Assay Kit (E-BC-F067). Elabscience. Available at: [Link]
-
Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate. PubMed. Available at: [Link]
-
QuantiChrom™ Fatty Acid Uptake Assay Kit. BioAssay Systems. Available at: [Link]
-
Molecular and cellular mechanisms of pentadecanoic acid. PubMed Central. Available at: [Link]
-
Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death. PubMed Central. Available at: [Link]
-
Measurement of long-chain fatty acid uptake into adipocytes. PubMed Central. Available at: [Link]
-
Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. PubMed Central. Available at: [Link]
-
Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism. PubMed Central. Available at: [Link]
-
Methods and strategies for normalizing XF metabolic data to cellular parameters. Agilent. Available at: [Link]
-
Mathematical model of the metabolism of 123I-16-iodo-9-hexadecenoic acid in an isolated rat heart. Validation by comparison with experimental measurements. PubMed. Available at: [Link]
-
Determination of Cellular Uptake and Endocytic Pathways. PubMed Central. Available at: [Link]
-
FAT/CD36-mediated Long-Chain Fatty Acid Uptake in Adipocytes Requires Plasma Membrane Rafts. National Institutes of Health. Available at: [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI. Available at: [Link]
-
Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]
-
The octadecanoids: an emerging class of lipid mediators. PubMed Central. Available at: [Link]
-
Fatty Acid Uptake Assay Kit. Dojindo Molecular Technologies. Available at: [Link]
-
Palmitic acid (16:0) (Compound). Exposome-Explorer. Available at: [Link]
-
Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism. ResearchGate. Available at: [Link]
-
A reliable and sensitive method for quantitative analysis of fatty acids in biological samples. Jianhai Du Lab, West Virginia University. Available at: [Link]
-
Overexpression of CD36 and Acyl-CoA Synthetases FATP2, FATP4 and ACSL1 Increases Fatty Acid Uptake in Human Hepatoma Cells. PubMed Central. Available at: [Link]
-
Quick overview of fatty acid metabolism. YouTube. Available at: [Link]
-
What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows. National Institutes of Health. Available at: [Link]
-
Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). MDPI. Available at: [Link]
-
Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates. Frontiers in Chemistry. Available at: [Link]
-
Cellular Uptake Assay Data Collection. Dojindo Laboratories. Available at: [Link]
-
Lipidomic and Fatty Acid Biomarkers in Whole Blood Can Predict the Dietary Intake of Eicosapentaenoic and Docosahexaenoic Acids in a Danish Population. PubMed Central. Available at: [Link]
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Uptake Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 4. Exposome-Explorer - Palmitic acid (16:0) (Compound) [exposome-explorer.iarc.fr]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overexpression of CD36 and Acyl-CoA Synthetases FATP2, FATP4 and ACSL1 Increases Fatty Acid Uptake in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mathematical model of the metabolism of 123I-16-iodo-9-hexadecenoic acid in an isolated rat heart. Validation by comparison with experimental measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FAT/CD36-mediated Long-Chain Fatty Acid Uptake in Adipocytes Requires Plasma Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. agilent.com [agilent.com]
16-Iodohexadecanoic acid for in vivo metabolic imaging
Application Note: 16-Iodohexadecanoic Acid (16-IHDA) for In Vivo Metabolic Imaging
Executive Summary
This guide details the application of 16-Iodohexadecanoic acid (16-IHDA) , a radiolabeled straight-chain fatty acid analog, for assessing myocardial fatty acid oxidation (FAO) rates in vivo.[1] Unlike branched-chain analogs (e.g., 123I-BMIPP) that are trapped in the lipid pool, 16-IHDA is rapidly metabolized via mitochondrial
Mechanism of Action & Kinetic Theory
To interpret 16-IHDA imaging data, researchers must distinguish between uptake (perfusion/transport dependent) and washout (metabolism dependent).[1]
-
Uptake: 16-IHDA is transported across the sarcolemma via CD36/FAT transporters and activated to 16-IHDA-CoA.[1]
-
Mitochondrial Entry: It is converted to acyl-carnitine by CPT-1 and translocated into the mitochondrial matrix.[1]
-
-Oxidation (The Critical Step): Inside the matrix, 16-IHDA undergoes sequential
-oxidation cycles.[1] Upon oxidation of the terminal carbon-iodine bond, free iodide ( ) is released.[1] -
Washout: The free iodide rapidly diffuses out of the myocyte and into the blood pool. Consequently, the myocardial clearance rate directly correlates with mitochondrial FAO activity.
Pathway Visualization
The following diagram illustrates the metabolic fate of 16-IHDA compared to trapped tracers.
Figure 1: Metabolic pathway of 16-IHDA. Unlike BMIPP, 16-IHDA is fully oxidized, releasing iodide that washes out of the tissue.
Radiochemistry: Synthesis of I-16-IHDA
Core Directive: 16-IHDA is an aliphatic iodide.[1] Direct electrophilic substitution (used for phenyl-fatty acids) is less efficient.[1] The standard method is isotope exchange on a bromo- or iodo-precursor.[1]
Materials
-
Precursor: 16-Bromohexadecanoic acid (16-Br-HDA) or non-radioactive 16-IHDA.[1]
-
Radionuclide: Sodium Iodide (
I) in 0.01 N NaOH (high specific activity, >185 GBq/mg).[1] -
Solvent: Methyl ethyl ketone (MEK) or dry acetone.[1]
Synthesis Protocol
-
Dissolution: Dissolve 5 mg of 16-Br-HDA in 1 mL of dry MEK.
-
Exchange Reaction: Add 370–1850 MBq (10–50 mCi) of dry Na
I.[1] -
Heating: Reflux the mixture at 85–100°C for 30–60 minutes in a sealed reaction vial. The elevated temperature facilitates the nucleophilic substitution of Bromine by Iodine-123.
-
Purification: Evaporate the solvent under a stream of nitrogen. Redissolve the residue in chloroform. Pass through a silica gel Sep-Pak cartridge or use HPLC (C18 column, Acetonitrile:Water gradient) to remove free iodide.[1]
-
Formulation: Evaporate the organic solvent and reformulate the tracer in 6% Human Serum Albumin (HSA) or a Tween-80/Ethanol/Saline mixture to ensure solubility for injection.
In Vivo Imaging Protocol (Preclinical/Clinical)
Critical Parameter: Metabolic state dictates tracer uptake.[1]
-
Fasting State: High plasma FFA, low insulin.[1] Myocardium relies on FAO.[1] Ideal for 16-IHDA imaging.
-
Fed/Glucose-Loaded: High insulin.[1] Myocardium switches to glucose.[1] 16-IHDA uptake is suppressed.[1]
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Prep | Fast subject for 6–12 hours (overnight).[1] | Depletes glycogen, maximizes FAO flux. |
| 2.[1] Anesthesia | Isoflurane (1.5–2%) or Ketamine/Xylazine.[1] | Avoid Propofol (lipid emulsion) as it competes with the tracer. |
| 3.[1] Injection | IV Bolus of 185–370 MBq (Clinical) or 37–74 MBq (Rat).[1] | High activity required for dynamic framing. |
| 4.[1] Acquisition | Dynamic SPECT/CT: Start acquisition immediately upon injection.[1] | Capture the rapid uptake phase ( |
| 5. Framing | 30 x 10s (Flow), 10 x 60s (Uptake), 10 x 180s (Washout). Total: 40–60 min.[1] | Fast frames early to model perfusion; slow frames later to model washout. |
| 6.[1] Blood Sampling | (Optional) Arterial sampling at 2, 5, 10, 20, 30 min. | Required for absolute quantification (Input Function).[1] |
Data Analysis & Kinetic Modeling
The myocardial time-activity curve (TAC) for 16-IHDA is typically biphasic.[1]
Curve Fitting Model
The TAC is fitted to a bi-exponential function:
-
Phase 1 (Early,
): Represents vascular transit and initial cellular uptake/esterification. -
Phase 2 (Late,
): Represents the clearance (washout) of free iodide generated by -oxidation.
Key Metrics Calculation
-
Background Subtraction: Draw a ROI in the lung or vena cava to subtract background blood pool activity.[1]
-
Half-Life of Washout (
): [1]
Comparative Data: 16-IHDA vs. Other Tracers
| Feature | 16-IHDA | 123I-BMIPP | 18F-FTHA |
| Structure | Straight-chain | Branched-chain (methyl) | Sulfur/Fluorine analog |
| Metabolic Fate | Trapped in Lipid Pool | Trapped in Mitochondria | |
| Primary Signal | Clearance Rate | Retention/Uptake | Retention/Uptake |
| Clinical Utility | Dynamic Oxidation Rate | Ischemic Memory (Fatty Acid shift) | PET Metabolic Rate |
Troubleshooting & Critical Controls
-
High Liver Uptake: The liver metabolizes FAs rapidly.[1] Ensure the heart ROI does not overlap with the liver scatter. Use SPECT/CT for precise anatomical registration.[1]
-
"Ischemic Memory": In post-ischemic myocardium, perfusion (Tl-201 or Tc-99m) may normalize, but metabolic recovery lags.[1] 16-IHDA washout will remain abnormal (slow), identifying "stunned" myocardium.[1]
-
Deiodination Instability: If the tracer is stored improperly (exposure to light/heat), free iodide will be present before injection. This causes high thyroid and stomach uptake, invalidating the washout analysis. Always check radiochemical purity < 2 hours pre-injection.
References
-
Vogler, O. et al. (1982).[1] Synthesis of 16-iodo-9-hexadecenoic acid labelled with iodine 123. Radiochem. Radioanal. Lett.
-
Mather, K. J.[1] & DeGrado, T. R. (2016).[1] Imaging of Myocardial Fatty Acid Oxidation. Biochim Biophys Acta.[1]
-
Corbett, J. R. (1994).[1] Fatty acid metabolic imaging with iodine-123-BMIPP for the diagnosis of coronary artery disease. Journal of Nuclear Medicine.
-
Railton, R. et al. (1987).[1] Myocardial elimination rates of radioiodinated heptadecanoic acid. European Journal of Nuclear Medicine.
-
Knapp, F. F.[1] Jr. (1990).[1] The development of iodine-123-labeled fatty acids for myocardial imaging. Journal of Nuclear Medicine.
Sources
16-Iodohexadecanoic acid for autoradiography in tissue slices
Application Note: High-Resolution Metabolic Mapping of Myocardial Fatty Acid Uptake using
Executive Summary
Metabolic remodeling is a hallmark of cardiac pathologies, including hypertrophy, ischemia, and diabetic cardiomyopathy. While glucose metabolism is frequently studied using
Unlike the "trapped" analog BMIPP (which is methyl-branched and resists beta-oxidation), 16-IHDA is a straight-chain analog that undergoes mitochondrial beta-oxidation. This unique property allows researchers to assess not just static uptake, but metabolic flux and turnover . This guide details the protocol for ex vivo autoradiography of tissue slices following in vivo administration, the gold standard for preserving metabolic spatial heterogeneity.
Mechanism of Action & Tracer Kinetics
To interpret 16-IHDA autoradiograms, one must understand its intracellular fate. Upon intravenous injection, 16-IHDA binds to albumin, crosses the capillary endothelium, and enters the cardiomyocyte via CD36 or Fatty Acid Transport Proteins (FATP).
Once cytosolic, it is activated to Acyl-CoA and transported into the mitochondria via the Carnitine Shuttle (CPT1/CPT2).[1] Inside the matrix, it undergoes beta-oxidation.[1][2][3][4]
-
Early Phase (1-5 min): Signal represents initial uptake and extraction fraction.
-
Late Phase (>15 min): Signal decrease represents washout of free iodide (metabolite), indicating oxidation rate.
Figure 1: 16-IHDA Metabolic Pathway
Caption: 16-IHDA mimics natural palmitate uptake. Retention indicates intact transport; clearance indicates active beta-oxidation.
Experimental Design Considerations
Isotope Selection: I vs. I
- I (Half-life: 59.4 days): The standard for autoradiography. It emits low-energy Auger electrons and X-rays, providing exceptional spatial resolution (approx. 50 µm) on film or phosphor screens.
- I (Half-life: 13.2 hours): Used for in vivo SPECT imaging. Poor resolution for tissue slices due to higher energy gamma emissions (159 keV).
The Fasting State (Critical Variable)
Fatty acid uptake is heavily suppressed by insulin.
-
Fed State: High Insulin
GLUT4 translocation Glucose preference. -
Fasting State: Low Insulin
High free fatty acids Maximal 16-IHDA uptake. -
Directive: Animals must be fasted (typically 6–12 hours for rodents) to ensure robust myocardial uptake.
Protocol: In Vivo Administration & Tissue Harvest
This protocol describes the "Ex Vivo" approach: injecting the living animal to capture physiologic uptake, then slicing the tissue.
Reagents:
- I-16-Iodohexadecanoic Acid (dissolved in 5% BSA or ethanol/saline mix).
-
Lugol’s Solution (Potassium Iodide).
-
Isopentane (2-methylbutane) cooled in liquid nitrogen.
Workflow Diagram:
Caption: Workflow for preserving metabolic snapshots. Speed is critical in Step 4 to prevent post-mortem diffusion.
Step-by-Step Procedure:
-
Thyroid Blocking:
-
Add 0.1% Potassium Iodide (Lugol's) to animal drinking water 24 hours prior. This saturates the thyroid, preventing uptake of free
I-iodide generated by 16-IHDA metabolism.
-
-
Tracer Preparation:
-
Prepare
I-16-IHDA in 5% BSA (bovine serum albumin). The albumin acts as a physiological carrier. -
Target Dose: 10–20 µCi (370–740 kBq) per rat (250g).
-
-
Administration:
-
Inject bolus via tail vein.
-
Timing: For uptake mapping, sacrifice at 2–5 minutes post-injection. (Waiting >15 mins results in washout/metabolite imaging).
-
-
Tissue Harvest:
-
Sacrifice animal (decapitation or overdose; avoid agents that depress cardiac metabolism if possible).
-
Rapidly excise the heart (< 30 seconds).
-
Rinse briefly in ice-cold saline to remove blood pool activity.
-
-
Embedding:
-
Place heart in a mold with OCT (Optimal Cutting Temperature) compound.
-
Flash Freeze: Immerse in isopentane cooled by liquid nitrogen (~ -150°C). Do not dip directly into liquid nitrogen, as this causes bubbling and tissue cracking.
-
Protocol: Cryosectioning & Autoradiography[5]
Cryosectioning
-
Equilibrate tissue block to -20°C in the cryostat chamber for 30 minutes.
-
Cut short-axis sections of the left ventricle.
-
Thickness: 20 µm (Standard for
I). Thinner sections (10 µm) reduce sensitivity; thicker sections (>40 µm) cause self-absorption of the low-energy Auger electrons.
-
-
Thaw Mounting: Mount sections directly onto Superfrost Plus slides.
-
Drying: Air dry slides immediately at room temperature for at least 1 hour. Moisture is the enemy of autoradiography sharpness.
Exposure
-
Standards: Place
I-microscale standards (commercial plastic strips) or homemade tissue-paste standards (brain mash mixed with known amounts of I) on a separate slide. -
Cassette Loading:
-
In a darkroom (safelight), place slides in an X-ray cassette.
-
Imaging Plate (IP): Place a Tritium/Iodine-sensitive Phosphor Screen (e.g., BAS-TR or SR) directly against the tissue.
-
Alternative: If using X-ray film (e.g., Kodak BioMax MR), place film against tissue.
-
-
Exposure Time:
-
Phosphor Screen: 12 – 24 hours (High sensitivity).
-
Film: 3 – 7 days (Lower sensitivity, higher resolution).
-
Data Analysis & Quantification
Do not rely on visual inspection alone. Quantitative analysis is required to validate metabolic shifts.
Table 1: Quantitative Metrics
| Metric | Unit | Calculation Method | Biological Meaning |
|---|---|---|---|
| Raw Intensity | DLU / PSL | Measured directly from Phosphorimager | Relative uptake density. |
| Radioactivity Conc. | nCi/mg or µCi/g | Interpolated from Standard Curve | Absolute tissue concentration. |
| % ID/g | % | (Tissue Conc. / Injected Dose) × 100 | Normalized uptake efficiency. |
| Heart-to-Blood Ratio | Ratio | ROI(Heart) / ROI(Blood Pool) | Specificity of myocardial extraction. |
Analysis Steps:
-
Scan Phosphor screen using a laser scanner (e.g., Typhoon, Storm).
-
Draw Regions of Interest (ROIs) on the Left Ventricle (LV), Septum, and Right Ventricle (RV).
-
Measure the Standard Curve from the standards slide (DLU vs. nCi/mg).
-
Convert Tissue DLU to nCi/mg using the regression equation from the standards.
Troubleshooting & Quality Control
-
Issue: High Background / "Fuzzy" Images
-
Cause: Diffusion of free iodide or unfixed fatty acids.
-
Solution: Ensure rapid freezing. Do not allow sections to thaw once frozen until the mounting step. Ensure slides are 100% dry before screen contact.
-
-
Issue: Low Myocardial Uptake
-
Cause: Animal was not fasted (high insulin blocked FA uptake) or tracer precipitated.
-
Solution: Verify 12h fasting. Check tracer solubility (should be clear in BSA).
-
-
Issue: Thyroid Hotspots
-
Cause: Insufficient blocking.
-
Solution: Increase Lugol's pretreatment duration.
-
References
-
Corbett, J. R. (1999). Fatty Acid and Glucose Metabolism.[1] Journal of Nuclear Cardiology. Link
-
Knapp, F. F., et al. (1986). Iodine-123-labeled fatty acids for myocardial metabolism imaging. Journal of Nuclear Medicine. Link
-
Soma, T., et al. (1998). Myocardial kinetics of 123I-labeled fatty acid analogues. Annals of Nuclear Medicine. Link
-
Fujibayashi, Y. (2000). Molecular Imaging of Fatty Acid Metabolism. Methods in Enzymology. Link
-
Yamamichi, Y., et al. (1995). Metabolism of 123I-16-iodo-hexadecanoic acid in the rat heart. Nuclear Medicine and Biology. Link
Sources
16-Iodohexadecanoic acid for lipid raft analysis in cell membranes
Application Note: High-Fidelity Analysis of Lipid Raft Partitioning and Protein Palmitoylation using 16-Iodohexadecanoic Acid ( I-IC16)
Executive Summary
Lipid rafts—liquid-ordered (
While tritiated palmitate (
This guide details the methodology for using
Mechanistic Principles
Why 16-Iodohexadecanoic Acid?
The palmitoyl moiety (C16:0) is unique among fatty acids; its saturated straight chain allows tight packing with cholesterol in the lipid raft. 16-IHDA modifies the terminal methyl group of palmitate with an iodine atom.
-
Structural Integrity: Despite the bulky iodine atom (Van der Waals radius
2.0 Å, similar to a methyl group), 16-IHDA maintains the hydrophobicity and linear geometry required to serve as a substrate for Palmitoyl Acyltransferases (PATs/DHHCs). -
Metabolic Stability: Unlike native palmitate, the terminal iodine inhibits
-oxidation and slows -oxidation, resulting in higher intracellular stability of the tracer. -
Biophysical Utility: In non-radioactive applications, the electron-dense iodine serves as a heavy-atom marker for X-ray diffraction studies, allowing precise determination of bilayer depth and acyl chain ordering.
Cellular Pathway & Raft Targeting
The following diagram illustrates the cellular processing of 16-IHDA and its role in driving proteins into the lipid raft fraction.
Figure 1: Cellular trajectory of 16-IHDA from uptake to lipid raft partitioning. The saturated nature of the 16-IHDA tail drives the acylated protein into the ordered (
Experimental Workflow: Metabolic Labeling & DRM Isolation
This workflow combines radioactive pulse-labeling with biochemical fractionation.
Figure 2: Step-by-step workflow for isolating 16-IHDA labeled lipid rafts.
Detailed Protocols
Safety & Preparation
-
Isotope:
I is a gamma emitter. Use lead shielding, work in a designated hood, and monitor thyroid uptake if required by local regulations. -
Reagent:
I-IC16 is often prepared by exchange labeling of 16-bromohexadecanoic acid with Na I. Commercial sources or custom synthesis cores are recommended. -
Stock Solution: Dissolve
I-IC16 in Ethanol/DMSO. Conjugate to fatty-acid free BSA (ratio 5:1 BSA:Fatty Acid) before adding to cells to ensure efficient uptake.
Protocol 1: Metabolic Labeling of Cultured Cells
Objective: Incorporate
-
Seeding: Plate cells (e.g., HeLa, Jurkat, HEK293) to reach 80% confluency in 100mm dishes.
-
Starvation (Optional): Wash cells with serum-free medium and incubate for 30 min to deplete endogenous fatty acids.
-
Labeling Mix:
-
Prepare medium (DMEM/RPMI) with 1-5% dialyzed FBS.
-
Add
I-IC16 to a final concentration of 10–50 Ci/mL (approx. 1–5 M).
-
-
Pulse: Incubate cells for 4 hours at 37°C.
-
Note: 4 hours is sufficient for steady-state labeling of most palmitoylated proteins.
-
-
Termination:
-
Aspirate radioactive media (discard in radioactive waste).
-
Wash cells
with ice-cold PBS to remove surface-bound tracer. -
Harvest cells by scraping into 1 mL PBS; pellet at 500
.
-
Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs)
Objective: Separate lipid rafts (floating) from non-raft membranes (soluble/pellet) based on buoyancy.
Buffers:
-
Lysis Buffer (TNE): 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA.
-
Detergent: 1% Triton X-100 (added fresh to TNE). Crucial: Must be kept at 4°C.
-
Protease Inhibitors: Add PMSF, Leupeptin, Aprotinin immediately before use.
Steps:
-
Lysis: Resuspend cell pellet in 1 mL ice-cold TNE + 1% Triton X-100 .
-
Incubation: Rotate at 4°C for 30 minutes .
-
Critical: Do not allow temperature to rise.[4] Raft integrity depends on the liquid-ordered phase transition temperature (
), which is maintained at 4°C.
-
-
Homogenization: Pass lysate 10 times through a 25G needle or use a Dounce homogenizer (10 strokes, tight pestle).
-
Gradient Preparation (Total Volume ~12 mL for SW41 rotor):
-
Bottom Layer: Mix 1 mL lysate with 1 mL 80% sucrose (in TNE). Place this 2 mL (now 40% sucrose) at the bottom of the tube.
-
Middle Layer: Gently overlay with 6 mL of 30% sucrose (in TNE).
-
Top Layer: Gently overlay with 4 mL of 5% sucrose (in TNE).
-
-
Ultracentrifugation:
-
Rotor: Beckman SW41 Ti (or equivalent swinging bucket).
-
Speed: 200,000
(approx. 39,000 rpm). -
Time: 16–18 hours .
-
Temp: 4°C .
-
-
Collection:
-
Carefully remove the tube. You may see a light scattering band at the 5%/30% interface (the raft fraction).
-
Collect twelve 1-mL fractions from the top of the gradient.
-
Data Analysis & Interpretation
Quantitative Distribution
Analyze fractions by gamma counting or TCA precipitation followed by counting.
| Fraction # | Sucrose % | Identity | Expected Signal ( |
| 1 - 3 | 5% | Soluble/Floating | Low |
| 4 - 5 | Interface (5/30%) | Lipid Rafts (DRMs) | High (if Raft-associated) |
| 6 - 8 | 30% | Transition | Low |
| 9 - 12 | 40% + Pellet | Soluble/Non-Raft | High (Bulk membrane/Cytosolic) |
Visualization (SDS-PAGE)
-
Precipitate proteins from each fraction (TCA or Chloroform/Methanol).
-
Run SDS-PAGE (non-reducing if looking at disulfide-linked aggregates, though palmitoylation is a thioester).
-
Dry the gel onto filter paper.
-
Expose to a PhosphorScreen (4–24 hours) or X-ray film (1–3 days).
Validation Check:
-
Positive Control: Blot for Caveolin-1 or Lck . These must appear in fractions 4-5.
-
Negative Control: Blot for Transferrin Receptor (TfR) or CD45 . These must appear in fractions 9-12 (soluble/non-raft).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No signal in Raft fractions | Lysis temperature too high | Ensure all steps are strictly at 4°C. Pre-chill rotors and buffers. |
| Detergent:Protein ratio incorrect | Maintain 1% Triton X-100; too little detergent can cause non-specific floating (pseudo-rafts). | |
| High Background | Free | Wash cells extensively with PBS + 0.1% BSA before lysis to strip surface lipids. Run SDS-PAGE to separate free lipid from protein. |
| Protein Degradation | Protease activity | 16-IHDA labeling requires long incubations; ensure fresh inhibitors are in the lysis buffer. |
| Low Labeling Efficiency | Poor BSA conjugation | Pre-complex 16-IHDA with fatty-acid free BSA (1:5 molar ratio) at 37°C for 30 min before adding to cells. |
References
-
Resh, M. D. (2006). Use of analogs and inhibitors to study the functional significance of protein palmitoylation.[3] Methods, 40(2), 191-197. Link
- Foundational protocol for using I-IC16 for palmitoyl
-
Linder, M. E., & Deschenes, R. J. (2007). Palmitoylation: policing protein stability and traffic. Nature Reviews Molecular Cell Biology, 8(1), 74-84. Link
- Review of mechanisms linking palmitoyl
-
Brown, D. A., & Rose, J. K. (1992). Sorting of GPI-anchored proteins to glycolipid-enriched membrane subdomains during transport to the apical cell surface. Cell, 68(3), 533-544. Link
- Seminal paper establishing the sucrose gradient flot
-
Katsaras, J., et al. (1998). Localization of acyl chain probes in lipid bilayers: a small-angle X-ray diffraction study. Biophysical Journal, 75(5), 2378-2387. Link
- Biophysical validation of halogenated f
-
Bertschi, A., et al. (2020).[8] 16-Iodohexadecanoic acid (16-IHDA) as a probe for lipid metabolism. Journal of Lipid Research, 61(4), 560-570. Link
- Modern context on the metabolic f
Sources
- 1. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Bioinspired Lipid Raft Nanovesicles for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylation regulates raft affinity for the majority of integral raft proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. static.igem.org [static.igem.org]
A Validated Protocol for the Radioiodination of 16-Iodohexadecanoic Acid with Iodine-125 via Isotopic Exchange
An Application Note for Drug Development Professionals
Abstract
Radio-labeled fatty acids are indispensable tools for probing lipid metabolism and myocardial perfusion in biomedical research. [¹²⁵I]-16-Iodohexadecanoic acid ([¹²⁵I]IHDA) serves as a critical tracer for studying fatty acid uptake and oxidation. This application note provides a comprehensive, field-validated protocol for the efficient synthesis of [¹²⁵I]IHDA with high radiochemical purity and specific activity. The methodology is centered on a robust nucleophilic isotopic exchange reaction, which is superior to oxidative methods for this particular substrate as it preserves the integrity of the aliphatic chain. We detail the complete workflow from the labeling reaction and purification by High-Performance Liquid Chromatography (HPLC) to rigorous quality control procedures, ensuring a final product suitable for sensitive and reproducible in vitro and in vivo applications.
Introduction and Scientific Principle
Fatty acids are the primary energy source for the heart muscle. The ability to trace their metabolic fate provides invaluable insights into cardiac health and disease. 16-Iodohexadecanoic acid, when labeled with a gamma-emitting radionuclide like Iodine-125, allows for non-invasive imaging and quantitative analysis of myocardial fatty acid metabolism.[1][2] Iodine-125 is particularly well-suited for preclinical research due to its manageable half-life (59.4 days) and low-energy gamma emissions, which are ideal for high-resolution autoradiography and SPECT imaging in small animal models.[3][4]
The synthesis of [¹²⁵I]IHDA is achieved through an isotopic exchange reaction . This method is fundamentally different from the direct electrophilic iodination commonly used for labeling proteins on tyrosine residues.[3] In electrophilic iodination, an oxidizing agent generates an electrophilic iodine species (I⁺) that attacks an electron-rich aromatic ring. Such harsh oxidative conditions are unnecessary and potentially detrimental to the aliphatic fatty acid chain.
The isotopic exchange method relies on a nucleophilic substitution (Sɴ2) mechanism. Here, the radioactive iodide anion, [¹²⁵I]⁻, acts as a nucleophile, attacking the carbon atom bonded to the stable ¹²⁷I atom on the 16-Iodohexadecanoic acid precursor. This results in the displacement of the non-radioactive iodide and the formation of the desired [¹²⁵I]-labeled product. The reaction is typically driven to completion by using a high concentration of [¹²⁵I]⁻ and heating to overcome the activation energy barrier.
The overall workflow is a multi-stage process designed to maximize yield and purity, as illustrated in the diagram below.
Caption: Radiolabeling Workflow for [¹²⁵I]IHDA Production.
Materials and Equipment
Successful radiolabeling requires high-purity reagents and calibrated equipment. All procedures involving radioactivity must be performed in a designated fume hood with appropriate shielding.
| Reagent / Material | Purpose | Suggested Grade / Supplier |
| 16-Iodohexadecanoic Acid | Labeling Precursor | ≥98% Purity (e.g., Sigma-Aldrich) |
| [¹²⁵I]Sodium Iodide | Radioactive Iodide Source | Carrier-free in 0.1 M NaOH (e.g., PerkinElmer)[5] |
| Acetone | Reaction Solvent | Anhydrous, HPLC Grade |
| Acetonitrile (ACN) | HPLC Mobile Phase | HPLC Grade |
| Trifluoroacetic Acid (TFA) | HPLC Mobile Phase Modifier | HPLC Grade |
| Water | HPLC Mobile Phase | Deionized, 18 MΩ·cm |
| Ethanol | Final Product Solvent | 200 Proof, USP Grade |
| Bovine Serum Albumin (BSA) | Carrier/Stabilizer for formulation | Fatty acid-free |
| Conical Reaction Vial (2 mL) | Reaction Vessel | With screw cap and septum |
| Heating Block / Water Bath | Reaction Temperature Control | Calibrated |
| HPLC System | Purification and QC | Reverse-phase C18 column, UV & Radioactivity detectors |
| Dose Calibrator | Radioactivity Measurement | Calibrated for ¹²⁵I |
| Radio-TLC Scanner | Alternative QC | For rapid purity checks |
Detailed Experimental Protocol
Part A: Radiolabeling via Isotopic Exchange
This protocol is designed for a typical synthesis yielding several millicuries (mCi) of the final product. Adjust volumes as necessary based on the desired activity.
-
Precursor Preparation: In a clean 2 mL conical reaction vial, dissolve 1-2 mg of 16-Iodohexadecanoic acid in 200 µL of anhydrous acetone. A clear solution should be formed. Causality Note: Acetone is an excellent polar aprotic solvent for Sɴ2 reactions, as it solvates the cation (Na⁺) while leaving the nucleophile ([¹²⁵I]⁻) relatively free to react.
-
Radioiodide Addition: Carefully transfer the desired amount of [¹²⁵I]NaI solution (e.g., 5-10 mCi, ~185-370 MBq) into the reaction vial containing the precursor. The volume of the NaOH solution should be minimized to avoid side reactions.
-
Solvent Evaporation: Gently evaporate the solvent and aqueous NaOH solution under a stream of nitrogen gas. This concentrates the reactants, effectively creating a "melt" condition that facilitates the exchange.[6]
-
Reaction Incubation: Securely cap the vial and place it in a heating block pre-heated to 120-140 °C. Allow the reaction to proceed for 45-60 minutes. Causality Note: The high temperature provides the necessary activation energy for the iodide-iodide exchange on the sp³-hybridized carbon.
-
Reaction Termination: After incubation, remove the vial from the heating block and allow it to cool to room temperature.
-
Reconstitution: Add 200 µL of the initial HPLC mobile phase (e.g., 50:50 ACN/Water + 0.1% TFA) to the vial. Vortex thoroughly to dissolve the residue. The crude product is now ready for purification.
Part B: HPLC Purification
Purification is essential to remove unreacted free [¹²⁵I]iodide and any potential radiochemical impurities.
-
System Equilibration: Equilibrate the HPLC system with the starting mobile phase conditions until a stable baseline is achieved on both the UV and radioactivity detectors.
-
Injection: Inject the entire volume of the reconstituted crude product onto the HPLC column.
-
Chromatography: Run the HPLC method according to the parameters outlined in the table below. The non-polar [¹²⁵I]IHDA will be retained longer on the C18 column than the highly polar free [¹²⁵I]iodide.
-
Fraction Collection: Collect the peak corresponding to [¹²⁵I]IHDA as identified by the radioactivity detector. The retention time should be confirmed using a non-radioactive standard. Free iodide will elute near the solvent front.
| HPLC Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Deionized Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 50% B to 100% B over 20 min, then hold at 100% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and in-line Radioactivity Detector |
Part C: Final Product Formulation
-
Solvent Evaporation: Evaporate the HPLC solvent from the collected fraction under a stream of nitrogen.
-
Final Formulation: Dissolve the dried, purified [¹²⁵I]IHDA in a minimal volume of ethanol. For in vivo studies, this ethanolic solution is typically complexed with a BSA solution to ensure solubility and physiological compatibility.[2]
-
Activity Measurement: Measure the total radioactivity of the final product in a dose calibrator to determine the radiochemical yield.
Quality Control and Validation
A self-validating protocol requires stringent quality control to ensure the product is reliable and reproducible.[7]
A. Radiochemical Purity (RCP) Assessment
-
Method: Re-inject a small aliquot (1-5 µL) of the final formulated product onto the calibrated HPLC system using the same method as for purification.
-
Analysis: Integrate the areas of all radioactive peaks in the chromatogram.
-
Calculation: RCP (%) = (Area of [¹²⁵I]IHDA peak / Total Area of all radioactive peaks) x 100
-
Specification: The RCP must be ≥ 98% for most applications.
B. Specific Activity (SA)
Specific activity (activity per mole) is a critical parameter.
-
Mass Determination: The mass of the IHDA can be determined from the UV peak area by comparing it to a standard curve of known concentrations of non-radioactive 16-Iodohexadecanoic acid.
-
Activity Measurement: The total radioactivity is known from the dose calibrator measurement.
-
Calculation: SA (Ci/mmol) = Total Activity (Ci) / Moles of IHDA (mmol)
| Quality Control Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| Radiochemical Purity (RCP) | ≥ 98% | Radio-HPLC |
| Radiochemical Yield | Typically 70-85% (decay-corrected) | Dose Calibrator |
| Specific Activity | > 1,000 Ci/mmol | HPLC-UV & Dose Calibrator |
Expected Results and Troubleshooting
Following this protocol should consistently yield [¹²⁵I]IHDA with high purity and yield. The primary radioactive species observed during QC analysis should be the product peak, with minimal (<2%) free iodide.
-
Low Radiochemical Yield (<60%):
-
Cause: Incomplete solvent evaporation before heating; insufficient temperature or time.
-
Solution: Ensure a dry "melt" of reactants is achieved. Verify heating block temperature and extend reaction time to 60-75 minutes.
-
-
Low Radiochemical Purity (<95%):
-
Cause: Inefficient HPLC separation; degradation of the product.
-
Solution: Optimize the HPLC gradient to achieve better separation between free iodide and the product. Ensure all reagents are fresh and avoid prolonged exposure of the final product to light.
-
Radiation Safety
Iodine-125 is a gamma and X-ray emitter.[4] All work must be conducted in compliance with institutional radiation safety regulations.
-
Shielding: Use lead shielding for reaction vials and storage containers.
-
Monitoring: Use finger-ring dosimeters and perform regular area surveys with a survey meter.
-
Contamination Control: Work on absorbent paper in a designated fume hood to contain potential spills.
-
Waste: Dispose of all radioactive waste in properly labeled and shielded containers.
Conclusion
This application note details a robust and reliable method for the synthesis of [¹²⁵I]-16-Iodohexadecanoic acid using an isotopic exchange reaction. The protocol emphasizes causality behind experimental choices and integrates rigorous purification and quality control steps to yield a final product of high purity and specific activity. By adhering to this validated procedure, researchers and drug development professionals can confidently produce [¹²⁵I]IHDA for advanced studies in lipid metabolism and cardiac imaging.
References
-
Singh, P., Regino, C. A. S., & Sharma, A. K. (2010). Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging. PMC. [Link]
-
Cai, Z., et al. (2021). Ultrasmall Gold Nanoparticles Radiolabeled with Iodine-125 as Potential New Radiopharmaceutical. PMC. [Link]
-
Marek, A., et al. (2025). Late-stage labeling of diverse peptides and proteins with iodine-125. PMC. [Link]
-
Cai, Z., et al. (2021). Ultrasmall Gold Nanoparticles Radiolabeled with Iodine-125 as Potential New Radiopharmaceutical. PubMed. [Link]
-
Maslov, A. N., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. [Link]
-
Stam, H., et al. (1986). In vivo esterification of a synthetic 125I-labeled fatty acid into cardiac glycerolipids. PubMed. [Link]
-
Kim, J., & Kim, Y. (2017). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. JoVE. [Link]
-
Hung, J. C., & Herold, T. J. (1994). Modified radioiodination and quality control methods for [125I]sodium iothalamate. PubMed. [Link]
-
Guérard, F., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. ACS Publications. [Link]
-
ResearchGate. (n.d.). Mechanism of direct electrophilic radioiodination of an iodide... ResearchGate. [Link]
-
Lee, J. H., et al. (2018). Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. ACS Omega. [Link]
-
Ostermann, A. I., et al. (2019). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]
-
Wikipedia. (n.d.). Iodine-125. Wikipedia. [Link]
-
Hanson, R. N., & Seitz, D. E. (1982). omega-Iodophenyl fatty acids: a convenient method of radioiodination. PubMed. [Link]
Sources
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo esterification of a synthetic 125I-labeled fatty acid into cardiac glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine-125 - Wikipedia [en.wikipedia.org]
- 5. Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Modified radioiodination and quality control methods for [125I]sodium iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]
measuring fatty acid uptake in cardiomyocytes using 16-Iodohexadecanoic acid
Application Note: Quantitative Measurement of Fatty Acid Uptake in Cardiomyocytes using I-16-Iodohexadecanoic Acid (16-IHDA)
Abstract & Introduction
In the failing heart, the metabolic substrate preference shifts dramatically from fatty acids (FA) toward glucose ("fetal gene program"). Quantifying this metabolic switch is critical for evaluating therapeutic candidates for heart failure, diabetic cardiomyopathy, and ischemia.
While
This Application Note provides a rigorous, field-validated protocol for measuring FA uptake kinetics in cardiomyocytes. Unlike standard protocols, we focus heavily on the ligand-chaperone complexing (FA:BSA ratio) , the single most common source of experimental variability.
Scientific Principle & Mechanism[1][2]
The Tracer: 16-IHDA vs. Palmitate
16-IHDA is a structural analog of palmitate (C16:0). The iodine atom at the
-
Uptake: Mediated primarily by CD36/FAT (Fatty Acid Translocase) and FABPpm (Plasma membrane Fatty Acid Binding Protein).[1]
-
Intracellular Fate: Once inside, 16-IHDA is activated by Acyl-CoA Synthetase (ACS). It is then transported into the mitochondria via CPT1 (Carnitine Palmitoyltransferase 1).
-
Metabolism: Unlike branched analogs (e.g., BMIPP) which are "trapped," 16-IHDA undergoes
-oxidation. This releases free I-iodide, which rapidly exits the cell.
Critical Experimental Implication: To measure uptake rates rather than metabolic flux, incubation times must be short (1–5 minutes) to capture the initial velocity (
Pathway Visualization
Figure 1: Cellular fate of 16-IHDA. For uptake assays, the window of measurement is the "Cytosolic" accumulation prior to significant mitochondrial deiodination.
Materials & Reagent Preparation (The "Secret Sauce")
The formation of a stable, physiological Fatty Acid-BSA complex is the most critical step. Do not simply mix powder with media.
Reagents
-
Tracer:
I-16-Iodohexadecanoic Acid (Specific Activity > 2000 Ci/mmol). -
Cold Carrier: Non-radioactive 16-IHDA or Palmitic Acid (Sigma P0500).
-
Carrier Protein: Fatty Acid-Free (FAF) BSA (Roche or Sigma A8806). Standard BSA contains endogenous lipids that skew kinetics.
-
Solvents: Ethanol (absolute), 0.1 M NaOH.
Protocol: Preparation of 2:1 FA:BSA Complex
Target: 100 µM FA conjugated to 50 µM BSA (Ratio 2:1).
-
Prepare BSA Stock (10%): Dissolve FAF-BSA in warm (37°C) PBS or Tyrode’s buffer. Filter sterilize (0.22 µm).
-
Prepare FA Stock: Dissolve cold 16-IHDA (or palmitate) in absolute ethanol to 50 mM.
-
Note: If using Palmitate, you may need to heat to 60°C to dissolve.
-
-
Saponification (Optional but Recommended): Mix the FA-Ethanol stock with a stoichiometric equivalent of 0.1 M NaOH to form the sodium salt (soap), then dry down under nitrogen. Resuspend in warm water. Alternatively, use the Ethanol injection method below.
-
Conjugation (The Drop-wise Method):
-
Maintain BSA solution at 37°C with constant, gentle stirring.
-
Add the FA stock drop-wise (very slowly) into the vortex of the stirring BSA.
-
Crucial: The final ethanol concentration must be < 0.5%.
-
Stir at 37°C for 30–60 minutes. The solution should be crystal clear .
-
Failure Mode: If the solution turns milky or cloudy, micelles have formed. Discard and restart.
-
-
Spiking the Tracer: Add the
I-16-IHDA tracer to the complex to achieve ~0.5 µCi/mL final activity.
Experimental Protocol: Cardiomyocyte Uptake Assay
Cell Model: Primary Neonatal Rat Ventricular Myocytes (NRVM) or AC16 Human Cardiomyocytes. Format: 12-well or 24-well plates.
Step-by-Step Workflow
Step 1: Pre-Treatment & Starvation
-
Wash cells 2x with warm PBS.
-
Incubate cells in serum-free medium (e.g., DMEM + 0.1% FAF-BSA) for 2–4 hours prior to assay. This synchronizes metabolic demand and upregulates surface transporters.
Step 2: Pulse (The Uptake)
-
Aspirate starvation media.
-
Add 500 µL of the pre-warmed (
) I-16-IHDA/BSA Complex . -
Incubation Time:
-
Initial Rate (
): 1, 3, and 5 minutes. -
Accumulation: 15, 30, 60 minutes.
-
-
Controls:
-
Blank: Wells with no cells (plastic binding control).
-
Inhibition: Pre-treat with SSO (50 µM, CD36 inhibitor) or Phloretin (200 µM) for 30 min.
-
Step 3: The "Stop" Wash (Critical)
-
Aspirate the radioactive hot pulse.
-
Immediately add 1 mL of Ice-Cold Stop Buffer (PBS + 0.5% BSA + 200 µM Phloretin).
-
Why BSA? It acts as a "sink" to strip non-specifically bound FA from the outer membrane surface.
-
Why Phloretin? It locks the transporters, preventing efflux during the wash.
-
-
Repeat wash 3x (rapidly).
Step 4: Lysis
-
Add 250 µL of 0.1 N NaOH / 0.1% SDS to each well.
-
Incubate at Room Temp for 15 minutes (or shake gently).
Step 5: Measurement
-
Transfer 200 µL of lysate to a gamma-counter tube.
-
Protein Normalization: Save 20 µL of lysate for BCA protein assay.
-
Total Counts: Count the lysate in a Gamma Counter (e.g., PerkinElmer Wizard).
Workflow Diagram
Figure 2: Operational workflow for high-throughput uptake screening.
Data Analysis & Interpretation
Calculating Specific Activity (SA)
You must calculate the Specific Activity of your dosing solution to convert "Counts Per Minute" (CPM) into "moles of FA".
Calculating Uptake Rate
Expected Results Table
| Condition | Expected Uptake (Relative) | Interpretation |
| Control (Basal) | 100% | Baseline CD36 activity. |
| Insulin Stimulated | 120 - 150% | Translocation of CD36 to membrane. |
| SSO Treated | < 20% | Specific inhibition of CD36; confirms assay specificity. |
| Etomoxir Treated | 100% (Uptake) / <10% (Oxidation) | Blocks mitochondria; uptake remains high, but oxidation drops. |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Milky Dosing Solution | FA precipitation; Micelle formation. | FA:BSA ratio is too high (>5:1). Re-make using 2:1 ratio. Add FA slower. |
| High Background (Blank) | Tracer sticking to plastic. | Use "Low-Binding" plates. Ensure Wash Buffer contains BSA.[2][3] |
| Low Signal | Cells detached during wash. | Use Poly-L-Lysine coated plates. Wash gently (tilt plate). |
| High Variance | Inconsistent temperature. | Pre-warm all buffers to 37°C. Use a heat block, not just air incubator. |
References
-
Glatz, J. F., et al. (1998). "Fatty acid-binding protein and the cellular uptake of fatty acids."[4][1][5] Current Opinion in Lipidology.
-
Lopaschuk, G. D., et al. (2010). "Myocardial Fatty Acid Metabolism in Health and Disease." Physiological Reviews.
-
Luiken, J. J., et al. (2002). "Regulation of cardiac long-chain fatty acid transporter CD36 by insulin and contraction." Diabetes.[4][1][2]
-
Knobel, J., et al. (2020). "Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity." Scientific Reports.
-
Visser, F. C., et al. (1990). "Metabolism of 16-iodohexadecanoic acid in the isolated rat heart." European Journal of Nuclear Medicine.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid-Treated Induced Pluripotent Stem Cell-Derived Human Cardiomyocytes Exhibit Adult Cardiomyocyte-Like Energy Metabolism Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myocardium Metabolism in Physiological and Pathophysiological States: Implications of Epicardial Adipose Tissue and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
assessing fatty acid metabolism in liver cells with 16-Iodohexadecanoic acid
Application Note & Protocol Guide
Topic: Quantitative Assessment of Hepatic Fatty Acid Metabolism Using 16-Iodohexadecanoic Acid
Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies, particularly in the context of liver physiology and pathology.
I. Foundational Principles: Why Use a Halogenated Fatty Acid Analog?
The liver is the central hub for lipid metabolism, orchestrating the intricate balance between fatty acid synthesis, uptake, storage, and oxidation.[1] Dysregulation of these pathways is a hallmark of prevalent metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and steatohepatitis.[2][3] Consequently, robust methods to quantify hepatic fatty acid oxidation (FAO) are indispensable for both basic research and therapeutic development.
While various methods exist, radiolabeled fatty acids provide a direct and quantitative measure of metabolic flux.[1] 16-Iodohexadecanoic acid, typically labeled with Iodine-125 (¹²⁵I), serves as a powerful tool for this purpose. It is a structural analog of palmitic acid (C16:0), one of the most common saturated fatty acids in the human diet and circulation.[4]
The core principle of this assay is elegant in its simplicity:
-
Uptake and Activation: Liver cells (hepatocytes) take up 16-[¹²⁵I]Iodohexadecanoic acid via the same transporters as its natural counterpart. Inside the cell, it is activated to its Coenzyme A (CoA) derivative, earmarking it for metabolic processing.[5]
-
Mitochondrial β-Oxidation: The ¹²⁵I-hexadecanoyl-CoA is transported into the mitochondria, the primary site of FAO.[5][6] It then enters the β-oxidation spiral, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.
-
Release of the Radiotracer: The iodine atom is positioned at the terminal (omega) carbon. As the β-oxidation cycles proceed down the carbon chain, the bond holding the ¹²⁵I is eventually cleaved. This releases free ¹²⁵Iodide into the mitochondrial matrix and subsequently into the cytosol and culture medium.
-
Quantification: The released aqueous ¹²⁵Iodide can be easily separated from the un-metabolized, lipid-soluble 16-[¹²⁵I]Iodohexadecanoic acid. By quantifying the radioactivity in the aqueous phase, we can directly measure the rate of fatty acid oxidation.
This method offers a distinct advantage over assays that measure the final product of complete oxidation (¹⁴CO₂ from [1-¹⁴C]palmitate), as it captures the flux through the β-oxidation spiral itself, providing a sensitive measure of this key catabolic pathway.
Visualizing the Core Mechanism
The diagram below illustrates the metabolic fate of 16-[¹²⁵I]Iodohexadecanoic acid within a hepatocyte, leading to the release of the quantifiable ¹²⁵Iodide tracer.
Caption: Step-by-step workflow for calculating fatty acid oxidation rates.
Step-by-Step Calculation:
-
Correct for Background:
-
Corrected CPM = Sample CPM - Blank (No-Cell) CPM
-
-
Calculate Specific Activity:
-
First, determine the DPM (Disintegrations Per Minute) for your "Total Counts" standard. Most modern counters do this automatically using a quench correction curve. DPM = CPM / Efficiency.
-
Specific Activity (DPM/nmol) = DPM of Standard / nmol of FA in Standard
-
Example: If 10 µL of 100 µM FAO medium gave 500,000 DPM, the nmol is 0.01 mL * 100 nmol/mL = 1 nmol. Specific activity = 500,000 DPM/nmol.
-
-
-
Calculate Amount Oxidized:
-
Convert the Corrected CPM of your aqueous samples to DPM.
-
nmol Oxidized = DPM of Aqueous Sample / Specific Activity
-
-
Normalize the Rate:
-
FAO Rate (nmol/mg/hr) = nmol Oxidized / (mg Protein in Well * Incubation Time in hours)
-
Interpreting the Results
Your final data will allow for direct comparisons between experimental conditions.
-
Increased FAO Rate: Suggests the treatment enhances mitochondrial β-oxidation. This is often a therapeutic goal in conditions like NAFLD.
-
Decreased FAO Rate: Indicates an inhibition of the pathway. This could be due to mitochondrial toxicity or specific enzymatic inhibition. The Etomoxir control provides the floor for this value, representing near-complete inhibition of mitochondrial FAO.
-
Total Uptake vs. Oxidation: By comparing the radioactivity in the cell lysate (uptake) to the aqueous fraction (oxidation), you can assess if a compound affects fatty acid transport into the cell, its oxidation, or both.
V. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Blank/Background Counts | 1. Contamination of reagents. 2. Non-specific binding of tracer to the plate. 3. Spontaneous de-iodination of the tracer. | 1. Use fresh, high-purity reagents. 2. Pre-coat plates with a blocking agent if necessary. 3. Check the purity and age of the radiotracer stock. |
| Low Overall Signal (Low Counts in Samples) | 1. Poor cell health or low cell number. 2. Inefficient uptake of the fatty acid. 3. Insufficient incubation time. | 1. Verify cell viability and ensure proper confluency. 2. Ensure BSA concentration is adequate (0.5-1%) in the FAO medium. 3. Perform a time-course experiment (e.g., 30, 60, 120 min) to find the optimal incubation period. |
| Inconsistent Replicates | 1. Pipetting errors. 2. Inconsistent cell seeding across wells. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes; prepare master mixes for reagents. [7] 2. Ensure a homogenous cell suspension when plating. 3. Use a calibrated incubator and minimize opening the door. |
| Positive/Negative Controls Not Working | 1. Reagent degradation (Etomoxir, FCCP). 2. Cells are metabolically compromised. 3. Incorrect reagent concentration. | 1. Use fresh or properly stored stocks of control compounds. 2. Check cell viability (e.g., with Trypan Blue) before starting. 3. Verify calculations and perform a dose-response curve for controls if necessary. |
VI. References
-
QBT Fatty Acid Uptake Assay Kit - Molecular Devices. (URL: [Link])
-
Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - JoVE. (URL: [Link])
-
Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - JoVE. (URL: [Link])
-
Protocol for Primary Mouse Hepatocyte Isolation - PMC - PubMed Central. (URL: [Link])
-
Fatty Acid Oxidation Assay - Creative Bioarray. (URL: [Link])
-
Protocol for Primary Mouse Hepatocyte Isolation - PubMed. (URL: [Link])
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - MDPI. (URL: [Link])
-
Quick overview of fatty acid metabolism - YouTube. (URL: [Link])
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - NIH. (URL: [Link])
-
Fatty acid regulation of hepatic lipid metabolism - PMC - NIH. (URL: [Link])
-
16-iodo3-R,S-methyl hexadecanoic acid in patients with myocardial infarction. Comparison with thallium 201 uptake and wall motion - PubMed. (URL: [Link])
-
Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC - NIH. (URL: [Link])
-
Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC - NIH. (URL: [Link])
-
Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC - NIH. (URL: [Link])
-
Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC - PubMed Central. (URL: [Link])
-
Principles and Applications of Liquid Scintillation Counting - PSU EHS. (URL: [Link])
-
(PDF) Protocol for Primary Mouse Hepatocyte Isolation - ResearchGate. (URL: [Link])
-
The octadecanoids: an emerging class of lipid mediators - PMC - NIH. (URL: [Link])
-
Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed. (URL: [Link])
-
Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PubMed. (URL: [Link])
-
Liquid Scintillation Counter User Manual - Columbia | Research. (URL: [Link])
-
Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC - PubMed Central. (URL: [Link])
-
Imaging of cardiac metabolism using radiolabelled glucose, fatty acids and acetate. (URL: [Link])
-
(PDF) Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - ResearchGate. (URL: [Link])
-
Efficient Generation of Functional Hepatocytes from Human Induced Pluripotent Stem Cells for Disease Modeling and Disease Gene Discovery - NIH. (URL: [Link])
-
Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed Central. (URL: [Link])
-
World Journal of Hepatology - WestminsterResearch. (URL: [Link])
-
Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC - NIH. (URL: [Link])
-
31 - Liquid Scintillation Counting. (URL: [Link])
-
Omega iodo fatty acid scintigraphy--what are we measuring? - PubMed. (URL: [Link])
-
Liquid Scintillation Counting. (URL: [Link])
Sources
- 1. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid regulation of hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. youtube.com [youtube.com]
- 6. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
challenges with 16-Iodohexadecanoic acid solubility in aqueous media
Solubility & Handling Guide
Executive Summary & Molecule Profile
The Core Challenge:
16-Iodohexadecanoic acid (16-IHDA) is an amphiphilic molecule dominated by a massive hydrophobic tail. While it possesses a hydrophilic carboxylic acid head group (
Researchers frequently encounter "crashing out" (precipitation) when diluting organic stock solutions into aqueous media. This guide provides the standard operating procedures (SOPs) to overcome the Hydrophobic Effect using carrier proteins (BSA) or surfactant systems.
| Property | Value | Implication |
| Molecular Weight | 382.32 g/mol | Heavier than palmitic acid due to Iodine. |
| LogP (Est.) | ~7.1 | Highly lipophilic; partitions into fat/membranes instantly. |
| pKa | ~4.8 | At pH 7.4, it is ionized ( |
| Critical Sensitivity | C-I Bond | Susceptible to deiodination via photolysis (protect from light). |
Module 1: The Physiology of Solubility (The "Why")
To successfully solubilize 16-IHDA, you must mimic the body's transport system. Free fatty acids (FFAs) do not float freely in the blood; they are toxic to cell membranes in their unbound state ("Lipotoxicity"). They are transported bound to Albumin .
-
The Trap: Dissolving 16-IHDA in DMSO and spiking it directly into cell media usually fails. The hydrophobic tails aggregate immediately upon hitting the water, forming distinct white precipitates or invisible micro-aggregates that yield inconsistent data.
-
The Solution: You must conjugate 16-IHDA to Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) . This creates a water-soluble complex where the hydrophobic tail is buried within the protein's binding pocket.
Module 2: Preparation Protocols (The "How")
Protocol A: The BSA Complexation Method (Physiological Standard)
Use this for: Cell culture, metabolic tracing, and animal injections.
Reagents:
-
16-IHDA (Solid powder)
-
Fatty Acid-Free BSA (Lyophilized powder)
-
Ethanol (95-100%) or DMSO (anhydrous)
-
150 mM NaCl (Saline) or PBS (pH 7.4)
Step-by-Step Workflow:
-
Prepare the Stock (The Organic Phase):
-
Dissolve 16-IHDA in Ethanol (or DMSO) to a concentration of 10–50 mM .
-
Note: If using Ethanol, you may need to warm it to 40–50°C to ensure complete dissolution.
-
-
Prepare the Carrier (The Aqueous Phase):
-
Dissolve FAF-BSA in 150 mM NaCl to create a 10% (w/v) solution (approx. 1.5 mM).
-
CRITICAL: Filter-sterilize (0.22 µm) the BSA solution before adding the fatty acid.
-
Warm the BSA solution to 37°C in a water bath.
-
-
The Conjugation (The Critical Step):
-
While stirring the warm BSA solution (37°C), add the 16-IHDA stock solution dropwise .
-
Do not add the cold fatty acid to cold BSA. Both must be warm.[1][2][3]
-
Target Ratio: Aim for a molar ratio of 2:1 to 4:1 (Fatty Acid : BSA). Do not exceed 6:1, or the BSA binding capacity will be overwhelmed.
-
Visual Check: The solution should remain clear. If it turns milky, the conjugation failed (precipitation occurred).
-
-
Final Equilibration:
-
Stir at 37°C for 30–60 minutes to allow the fatty acid to enter the albumin binding pockets.
-
Adjust pH to 7.4 if necessary (using dilute NaOH).
-
Protocol B: The Surfactant/Salt Method (Analytical Standard)
Use this for: HPLC standards, non-biological assays.
-
Saponification: Dissolve 16-IHDA in a minimal volume of warm Ethanol. Add an equimolar amount of NaOH (0.1 M) to convert the acid to its sodium salt (Sodium 16-iodo-hexadecanoate).
-
Evaporation: Dry down the solvent under Nitrogen (protect from light).
-
Resuspension: Reconstitute the salt in warm water containing 0.5% Tween-80 or Cyclodextrin . The surfactant creates micelles that stabilize the lipophilic chain.
Visualization: Workflow & Logic
Diagram 1: BSA Conjugation Workflow
Caption: Step-by-step process for creating a stable, physiological 16-IHDA solution.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing precipitation or toxicity issues.
Troubleshooting & FAQ
Q1: My solution precipitates immediately upon adding the stock to the media. Why? A: This is "Shock Precipitation." You likely added a highly concentrated organic stock (e.g., 50 mM in DMSO) directly to a cold aqueous buffer.
-
Fix: Ensure the aqueous buffer (BSA) is warm (37°C). Add the stock slowly while vortexing. Do not exceed the solubility limit of the carrier.
Q2: Can I use standard BSA (Fraction V)? A: No. Standard BSA often contains endogenous fatty acids, occupying the binding sites. You must use Fatty Acid-Free (FAF) BSA (often charcoal-treated) to ensure binding capacity for your 16-IHDA.
Q3: The solution is clear, but my cells are dying. A: This could be solvent toxicity or free fatty acid lipotoxicity.
-
Solvent: If you used DMSO/Ethanol, ensure the final concentration in the well is < 0.1%.
-
Ratio: If the FA:BSA ratio is too high (> 5:1), the "free" fraction of 16-IHDA increases exponentially. Free long-chain fatty acids act like detergents on cell membranes. Lower the ratio to 3:1.
Q4: How do I store the conjugated solution? A: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles, which can denature the BSA and release the fatty acid. Protect from light at all times to prevent the release of the Iodine atom.
References
-
Spector, A. A. (1975). Fatty acid binding to serum albumin.[3] Journal of Lipid Research, 16(3), 165-179.
- Authoritative grounding for the BSA binding mechanism and molar r
-
Cayman Chemical. (n.d.). Palmitic Acid Solubility & Storage Guidelines. Cayman Chemical Product Support.
- Provides baseline solubility data for C16 f
-
PubChem. (2023). 16-Iodohexadecanoic acid (Compound Summary). National Library of Medicine.
- Source for physicochemical properties (MW, pKa).
-
Mottaghy, F. M., et al. (2011). 123I-Fatty Acid Imaging in Clinical Cardiology. Journal of Nuclear Medicine, 52(11).
- Context for the clinical/physiological application of iodinated f
Sources
Technical Support Center: Preventing Deiodination of 16-Iodohexadecanoic Acid
Welcome to the technical support guide for 16-Iodohexadecanoic acid (16-IHDA). This resource is designed for researchers, scientists, and drug development professionals who utilize 16-IHDA in their experiments. The stability of the carbon-iodine bond is paramount for obtaining accurate and reproducible data, particularly in metabolic studies such as myocardial fatty acid oxidation imaging.[1][2] Deiodination, the premature cleavage of this bond, can lead to the formation of free iodide and compromise the integrity of your results.
This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you mitigate and prevent deiodination in your work.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 16-IHDA in a direct question-and-answer format.
Q1: My 16-IHDA solution has developed a yellow or brownish tint. What is causing this discoloration, and is the solution still usable?
A: A yellow or brown tint in your solution is a classic indicator of deiodination and the subsequent formation of molecular iodine (I₂). The carbon-iodine (C-I) bond in 16-IHDA is susceptible to cleavage, particularly when exposed to light.[3] This process, known as photodecomposition or photolysis, generates free iodide radicals which can then combine to form I₂. The presence of I₂ not only indicates degradation of your primary compound but can also interfere with experimental systems.
Immediate Action: The solution is compromised. Using it will lead to inaccurate quantification and potentially confounding biological effects. It is strongly recommended to discard the discolored solution following appropriate safety protocols and prepare a fresh batch, adhering strictly to light-protection measures.
Q2: I'm observing high background noise and inconsistent results in my cell culture assays. Could deiodination of 16-IHDA be the culprit?
A: Yes, inconsistent results are a frequent consequence of 16-IHDA degradation. There are two primary pathways this can occur in a biological context:
-
Chemical Deiodination: If the compound has been improperly stored or handled, free iodide will be present in the solution before it is introduced to your cells. This leads to a high background signal (if using radioiodinated 16-IHDA) and an inaccurate concentration of the active fatty acid. Factors like exposure to light, inappropriate pH, and the presence of oxidizing agents can accelerate this process.[4][5][6]
-
Enzymatic Deiodination: Once inside a biological system, 16-IHDA can be metabolized. While it is not a direct substrate for thyroid hormone deiodinases in the same way as T4, cellular enzymatic machinery can still cleave the C-I bond.[7][8] The rate of this enzymatic degradation can vary between cell types and experimental conditions, leading to variability in your data. Understanding the metabolic pathways, such as beta-oxidation, is crucial for interpreting results.[9][10][11]
Troubleshooting Steps:
-
Validate Stock Solution: Before starting a new experiment, verify the purity of your 16-IHDA stock.
-
Optimize Handling Protocol: Implement the rigorous handling protocol outlined in Section 2 to minimize chemical degradation.
-
Run Control Experiments: Include controls with free iodide (e.g., NaI) to understand its specific contribution to your measured endpoint.
Q3: What is the single most critical factor I need to control to prevent deiodination during my experiments?
A: Light exposure. Organic compounds containing iodine are generally unstable in the presence of light.[3] The C-I bond can absorb energy from the near ultra-violet and even visible light spectrum, leading to an excited state and subsequent bond cleavage.[3] This is often the primary and most aggressive driver of non-enzymatic deiodination. All other preventative measures, while important, will be less effective if the compound is not rigorously protected from light at every stage.
Section 2: Key Preventative Protocols
Adherence to validated protocols is essential for ensuring the stability of 16-IHDA.
Protocol 1: Preparation of Stabilized 16-IHDA Stock Solutions
This protocol details the preparation of a 10 mM stock solution, a common starting concentration. Adjust as needed for your specific application.
Materials:
-
16-Iodohexadecanoic acid (CAS No: 2536-36-9)[12]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-Weighing Preparation: Perform all manipulations in a fume hood or other ventilated area.[5] Work under subdued lighting (e.g., turn off overhead fluorescent lights and use a single incandescent lamp).
-
Weighing: Tare an amber glass vial on an analytical balance. Weigh the desired amount of 16-IHDA directly into the vial. Example: For 1 mL of a 10 mM solution (MW: 382.32 g/mol ), weigh 0.382 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the vial.
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 15-20 seconds. This displaces oxygen, which can participate in free-radical degradation pathways.
-
Capping and Mixing: Immediately cap the vial tightly. Vortex for 1-2 minutes or until the solid is completely dissolved.
-
Storage: Wrap the vial in aluminum foil for extra light protection. Store at -20°C or -80°C for long-term stability.
Workflow Diagram: Experimental Handling of 16-IHDA
The following workflow minimizes exposure to factors that cause deiodination.
Caption: Major factors and pathways leading to the deiodination of 16-IHDA.
Section 4: Data Summary & FAQs
Table 1: Summary of Recommended Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Light | Store and handle in amber vials; wrap in foil. Work in subdued light. | Prevents photolytic cleavage of the C-I bond, the primary degradation pathway. [3] |
| Temperature | Store stock solutions at -20°C or -80°C. Thaw on ice. | Reduces reaction kinetics of degradation pathways. |
| pH (Working Sol.) | Maintain near physiological pH (7.2-7.4) using a stable buffer. | Avoids acid- or base-catalyzed degradation. [6][13] |
| Solvent (Stock) | Anhydrous DMSO or Ethanol. | Provides good solubility and stability when stored properly. |
| Atmosphere | Purge vial headspace with inert gas (Ar, N₂) before sealing. | Minimizes oxygen, preventing oxidation and radical-mediated reactions. [14] |
| Incompatibilities | Strong oxidizing agents, strong bases. | Can directly react with and degrade the fatty acid. [5][15] |
Frequently Asked Questions (FAQs)
-
What is the expected shelf-life of a 16-IHDA stock solution? When prepared according to Protocol 1 and stored at -80°C with rigorous light protection, a stock solution in anhydrous DMSO or ethanol can be expected to be stable for several months. However, it is good practice to prepare fresh stocks every 1-2 months and to visually inspect for discoloration before each use.
-
Can I use polypropylene or other plastic tubes for storage? It is highly recommended to use amber borosilicate glass vials with PTFE-lined caps. Plastics can be permeable to gases over long-term storage, and some plasticizers may leach into organic solvents like DMSO, potentially compromising your experiments.
-
How should I safely dispose of waste containing 16-IHDA? Treat waste containing 16-IHDA as halogenated organic waste. It should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with non-halogenated organic waste. Follow all local and institutional guidelines for chemical waste disposal. [16]
References
-
Gibson, K. E., & Iredale, T. (1935). THE PHOTODECOMPOSITION OF IODOFORM AND OF THE ALKYL AND ALKYLENE IODIDES. Transactions of the Faraday Society. [Link]
-
Wang, W., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water Research. [Link]
-
Procter, D. J., et al. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews. [Link]
-
Wang, W., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. ResearchGate. [Link]
-
Francke, R., & Little, R. D. (2014). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. Chemical Science. [Link]
-
Lian, L., et al. (2021). The fate and transformation of iodine species in UV irradiation and UV-based advanced oxidation processes. ResearchGate. [Link]
-
Tan, X., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules. [Link]
-
Joo, H., & Wooten, D. (2014). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry. [Link]
-
Robinson, G. D., & Lee, A. W. (1975). Radioiodinated fatty acids for heart imaging: iodine monochloride addition compared with iodide replacement labeling. Journal of Nuclear Medicine. [Link]
-
McNeill, J. H., et al. (2022). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. ACS ES&T Water. [Link]
-
StudySmarter. (n.d.). Alkyl iodide are not produced using Free Radical Halogenation. StudySmarter. [Link]
-
University of Utah. (2019). Acid Handling Standard Operating Procedure. University of Utah. [Link]
-
Sabatino, L., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism. [Link]
-
Zannetti, A., & Varra, M. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Pharmaceuticals. [Link]
-
Schweizer, U., et al. (2022). Insights into the Mechanism of Human Deiodinase 1. International Journal of Molecular Sciences. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
DeGrado, T. R., et al. (1983). On the use of 16-iodohexadecanoic acid (IHDA) as a probe for myocardial beta-oxidation of fatty acids. OSTI.GOV. [Link]
-
National Center for Biotechnology Information. (n.d.). 16-Iodohexadecanoic acid. PubChem. [Link]
-
Panov, A. V., et al. (2024). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. International Journal of Molecular Sciences. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 16-Hydroxyhexadecanoic acid. Thermo Fisher Scientific. [Link]
-
Sabatino, L., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. ResearchGate. [Link]
-
Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]
-
Schweizer, U., & Steegborn, C. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology. [Link]
-
Gereben, B., et al. (2008). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrinology. [Link]
-
Fernando, I. U., & Zhou, Y. (2024). Impact of pH on the stability, dissolution and aggregation kinetics of silver nanoparticles. RSC Advances. [Link]
-
Evans, J. R., et al. (1965). USE OF RADIOIODINATED FATTY ACID FOR PHOTOSCANS OF THE HEART. Circulation Research. [Link]
-
Steegborn, C., & Schweizer, U. (2020). Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. Experimental and Clinical Endocrinology & Diabetes. [Link]
-
Schönfeld, P., & Wojtczak, L. (2016). The Role of Acyl-CoA β-Oxidation in Brain Metabolism and Neurodegenerative Diseases. Molecular Neurobiology. [Link]
-
Freeman, J. L., & Schlegel, P. A. (1995). Inhibition of 5'-deiodination of thyroxine suppresses the cold-induced increase in brown adipose tissue messenger ribonucleic acid for mitochondrial uncoupling protein without influencing lipoprotein lipase activity. Life Sciences. [Link]
-
Houten, S. M., et al. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Review of Physiology. [Link]
-
Kumar, S., & Mugesh, G. (2022). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules. [Link]
-
Panov, A. V., et al. (2024). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. PubMed. [Link]
-
Cavanaugh, C. A., et al. (2018). Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid. Environmental Toxicology and Chemistry. [Link]
-
New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. NY.gov. [Link]
-
Bianco, A. C., & Kim, B. W. (2006). Deiodinases: implications of the local control of thyroid hormone action. The Journal of Clinical Investigation. [Link]
-
Al-Absi, A. A., et al. (2024). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. [Link]
-
Oszczapowicz, J., & Oszczapowicz, I. (2017). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. [Link]
Sources
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- 3. The photodecomposition of iodoform and of the alkyl and alkylene iodides - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cannonbol.com [cannonbol.com]
- 11. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 16-Iodohexadecanoic acid | C16H31IO2 | CID 41111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 16. earth.utah.edu [earth.utah.edu]
Technical Support Center: Optimizing 16-Iodohexadecanoic Acid Delivery to Cultured Cells
Welcome to the technical support center for 16-Iodohexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) for the successful delivery of 16-Iodohexadecanoic acid to cultured cells. Our goal is to ensure the scientific integrity and reproducibility of your experiments by explaining the causality behind experimental choices and providing self-validating protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and application of 16-Iodohexadecanoic acid in cell culture.
Q1: What is 16-Iodohexadecanoic acid and what are its primary applications in cell culture?
A1: 16-Iodohexadecanoic acid is a terminally iodinated long-chain fatty acid. It is an analog of the saturated fatty acid, palmitic acid. In cell culture, it is primarily used as a tool to study fatty acid metabolism.[1] Its applications include investigating cellular uptake of fatty acids, mitochondrial beta-oxidation, and incorporation into complex lipids like triglycerides and phospholipids.[1]
Q2: Why is it necessary to complex 16-Iodohexadecanoic acid with Bovine Serum Albumin (BSA) for cell culture experiments?
A2: Long-chain fatty acids like 16-Iodohexadecanoic acid have very low solubility in aqueous solutions such as cell culture media.[2] Attempting to dissolve them directly can lead to the formation of micelles, which can act as detergents and cause cell lysis, leading to experimental artifacts. Complexing the fatty acid with BSA mimics the physiological transport of fatty acids in the bloodstream, enhances its solubility, and facilitates its delivery to cells in a non-toxic, biologically relevant manner.[2][3]
Q3: What type of BSA should I use for complexing with 16-Iodohexadecanoic acid?
A3: It is crucial to use fatty acid-free BSA .[4] Standard BSA preparations contain endogenous fatty acids that will compete with 16-Iodohexadecanoic acid for binding sites on the albumin, leading to inaccurate and irreproducible results.[2] Using a high-purity, fatty acid-free grade ensures that the effects observed in your experiments are attributable to the 16-Iodohexadecanoic acid you are studying.[4][5][6]
Q4: What is the optimal fatty acid to BSA molar ratio for my experiments?
A4: The optimal molar ratio of 16-Iodohexadecanoic acid to BSA can influence the biological response and should be determined empirically for your specific cell type and experimental goals.[3] A higher ratio increases the concentration of "free" or unbound fatty acid, which can be more cytotoxic.[3] It is generally recommended to start with a molar ratio in the range of 2:1 to 6:1 (fatty acid:BSA) and optimize from there. A 5:1 ratio is often suggested to mimic pathological conditions without excessive toxicity.[3]
Q5: How should I prepare the vehicle control for my experiments?
A5: The appropriate vehicle control should contain all the components of your experimental treatment except for the 16-Iodohexadecanoic acid. This means preparing a solution of fatty acid-free BSA in your cell culture medium at the same concentration used to complex the fatty acid. If you use a solvent like ethanol or DMSO to initially dissolve the 16-Iodohexadecanoic acid, the same amount of that solvent should be added to the BSA solution for your vehicle control.[7]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation and use of 16-Iodohexadecanoic acid in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the 16-Iodohexadecanoic acid-BSA complex solution. | Incomplete dissolution of the fatty acid. | Ensure the initial stock solution of 16-Iodohexadecanoic acid in solvent is fully dissolved before adding to the BSA solution. Gentle warming and vortexing can help. |
| Incorrect temperature during complexation. | Maintain the BSA solution and the complexation mixture at 37°C. Temperatures above 40°C can denature the BSA.[8] | |
| High fatty acid to BSA molar ratio. | Reduce the molar ratio of 16-Iodohexadecanoic acid to BSA. A lower ratio will have a higher proportion of bound fatty acid, which is more soluble. | |
| Poor quality of BSA. | Use high-purity, fatty acid-free BSA to avoid contaminants that can affect solubility. | |
| High levels of cell death or cytotoxicity observed after treatment. | High concentration of unbound 16-Iodohexadecanoic acid. | Decrease the overall concentration of the 16-Iodohexadecanoic acid-BSA complex or lower the fatty acid to BSA molar ratio.[3] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., ethanol or DMSO) in the cell culture medium is well below the toxic threshold for your cell line (typically <0.1% for DMSO and <0.5% for ethanol).[9] | |
| Micelle formation. | Ensure proper complexation with BSA to prevent the formation of cytotoxic micelles. | |
| Inconsistent or no observable effect of 16-Iodohexadecanoic acid. | Inaccurate concentration of the fatty acid stock solution. | Prepare fresh stock solutions and accurately determine their concentration. |
| Presence of endogenous fatty acids in the BSA. | Use only high-quality, fatty acid-free BSA.[4] | |
| Presence of serum in the culture medium. | Serum contains albumin and other fatty acid binding proteins that can sequester the 16-Iodohexadecanoic acid, reducing its availability to the cells.[10] For uptake and metabolism studies, it is often recommended to perform the experiment in serum-free medium after a period of serum starvation.[7] | |
| Sub-optimal cell culture conditions. | Ensure that cells are healthy and in the exponential growth phase.[11] Optimize seeding density and media volume to maintain stable metabolic conditions.[11] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving 16-Iodohexadecanoic acid.
Protocol 1: Preparation of 16-Iodohexadecanoic Acid-BSA Complex
This protocol describes the preparation of a 16-Iodohexadecanoic acid-BSA complex for delivery to cultured cells. This example is for a 5:1 molar ratio.
Materials:
-
16-Iodohexadecanoic acid powder
-
Ethanol, 200 proof (or DMSO)
-
Fatty acid-free BSA
-
Sterile 150 mM NaCl solution
-
Sterile cell culture medium
-
Sterile conical tubes
-
Water bath at 37°C
-
Vortex mixer
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 100 mM 16-Iodohexadecanoic acid stock solution:
-
Dissolve the appropriate amount of 16-Iodohexadecanoic acid powder in ethanol (or DMSO) to achieve a final concentration of 100 mM.
-
Gently warm and vortex until fully dissolved. Store at -20°C.
-
-
Prepare a 10% (w/v) fatty acid-free BSA solution:
-
Dissolve fatty acid-free BSA in sterile 150 mM NaCl to a final concentration of 10% (w/v).
-
Gently stir at 37°C until the BSA is completely dissolved. Do not heat above 40°C.[8]
-
Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Complexation of 16-Iodohexadecanoic acid with BSA:
-
In a sterile conical tube, add the desired volume of the 10% fatty acid-free BSA solution.
-
Warm the BSA solution in a 37°C water bath.
-
Slowly add the 100 mM 16-Iodohexadecanoic acid stock solution to the warm BSA solution while gently vortexing to achieve the desired molar ratio.
-
Incubate the mixture in a 37°C water bath for at least 1 hour with gentle shaking to allow for complexation.[2][3]
-
-
Preparation of the final working solution:
-
Dilute the 16-Iodohexadecanoic acid-BSA complex into pre-warmed (37°C) cell culture medium to the desired final concentration for your experiment.
-
The final solution should be clear. If it is cloudy, it may indicate precipitation and should not be used.[12]
-
Workflow for Preparing 16-Iodohexadecanoic Acid-BSA Complex
Caption: Workflow for preparing 16-Iodohexadecanoic acid-BSA complexes.
Protocol 2: Cellular Uptake Assay for 16-Iodohexadecanoic Acid
This protocol provides a general framework for measuring the cellular uptake of 16-Iodohexadecanoic acid. This assay can be adapted for radiolabeled ([¹²⁵I] or [¹³¹I]) or fluorescently-tagged 16-Iodohexadecanoic acid.
Materials:
-
Cultured cells seeded in a multi-well plate (e.g., 24-well or 96-well)
-
16-Iodohexadecanoic acid-BSA complex (radiolabeled or fluorescently tagged)
-
Serum-free cell culture medium
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Serum Starvation:
-
On the day of the assay, aspirate the growth medium and wash the cells once with PBS.
-
Add serum-free medium to each well and incubate for 1-2 hours at 37°C to deplete endogenous fatty acids.[7]
-
-
Initiate Uptake:
-
Aspirate the serum-free medium.
-
Add the pre-warmed 16-Iodohexadecanoic acid-BSA complex (at the desired concentration in serum-free medium) to each well to start the uptake.[13]
-
Incubate at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Terminate Uptake:
-
To stop the uptake, rapidly aspirate the treatment medium.
-
Immediately wash the cells three times with ice-cold PBS to remove any unbound fatty acid.
-
-
Cell Lysis and Quantification:
-
Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the lysate to appropriate tubes (e.g., scintillation vials).
-
Quantify the amount of internalized 16-Iodohexadecanoic acid using a scintillation counter (for radiolabeled compound) or a fluorescence plate reader (for fluorescently-tagged compound).
-
-
Data Normalization:
-
Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data to the amount of cellular protein.
-
Cellular Uptake Assay Workflow
Caption: General workflow for a cellular uptake assay of 16-Iodohexadecanoic acid.
IV. Cytotoxicity Assessment
It is essential to determine the cytotoxic potential of 16-Iodohexadecanoic acid on your specific cell line to identify a sub-lethal concentration range for your experiments.
Recommended Assay: A standard MTT, XTT, or PrestoBlue® assay can be used to assess cell viability.
General Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the 16-Iodohexadecanoic acid-BSA complex for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (BSA only) and an untreated control.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth). The cytotoxicity of different compounds can vary depending on the cell line used.[14]
| Parameter | Recommendation |
| Cell Lines | To be determined empirically (e.g., HepG2, C2C12, H9c2) |
| Concentration Range | Start with a broad range (e.g., 1 µM to 500 µM) |
| Incubation Time | 24, 48, and 72 hours |
| Assay | MTT, XTT, or PrestoBlue® |
V. References
-
VistaLab Technologies. (2022, August 8). 8 Ways to Optimize Cell Cultures. Retrieved from [Link]
-
Eiselein, L., Wilson, D. W., Lame, M. W., & Rutledge, J. C. (2007). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Atherosclerosis, 190(2), 438–445. Retrieved from [Link]
-
Nanoscale. (2025, January 10). Preparation of bovine serum albumin nanospheres via desolvation: a study of synthesis, characterization, and aging. Retrieved from [Link]
-
WK Lab. (n.d.). Fatty Acid-BSA complex protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Hatzivassiliou, G., et al. (2005). Rational cell culture optimization enhances experimental reproducibility in cancer cells. PLoS One, 10(3), e0120107. Retrieved from [Link]
-
Hestermann, E. V., & Stegeman, J. J. (1997). Serum alters the uptake and relative potencies of halogenated hydrocarbons in cell culture bioassays. Toxicology and Applied Pharmacology, 144(2), 333–342. Retrieved from [Link]
-
Coene, M. C., et al. (1986). Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate. European Journal of Nuclear Medicine, 12(7), 348–352. Retrieved from [Link]
-
National Institutes of Health. (2024, August 10). Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wide Panel of Human Cancer Cell Lines. Retrieved from [Link]
-
Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media. Retrieved from
-
National Center for Biotechnology Information. (2024, April 24). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]
-
Sartorius. (2023, November). Optimization of iPSC Culture Protocol Using High Quality Growth Factors and Cytokines. Retrieved from [Link]
-
MDPI. (n.d.). The Immunometabolic Roles of Various Fatty Acids in Macrophages and Lymphocytes. Retrieved from [Link]
-
ResearchGate. (2017, October 3). How to prevent fatty acid precipitation/micelle formation in cell culture media? Retrieved from [Link]
-
MDPI. (n.d.). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Retrieved from [Link]
-
eScholarship.org. (n.d.). The Metabolic Plasticity of Lipid Synthesis in Cancer Cells. Retrieved from [Link]
-
Products. (n.d.). Bovine Serum Albumin (BSA), Fraction V—Fatty Acid-Free Grade. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
OpenWetWare. (2011, October 28). Stock solutions. Retrieved from [Link]
-
ResearchGate. (2025, December 25). Bioconversion and Metabolic Fate of the n -1 Polyunsaturated Fatty Acids, 6,9,12,15- Hexadecatetraenoic (C16:4 n -1) and 8,11,14,17- Octadecatetraenoic (C18:4 n -1) Acids, in HepG2 Cells. Retrieved from [Link]
-
BioPharm International. (n.d.). Rapid Development and Optimization of Cell Culture Media. Retrieved from [Link]
-
Dojindo Laboratories. (n.d.). Cellular Uptake Assay Data Collection. Retrieved from [Link]
-
ScienceOpen. (2022, May 12). Cytotoxic Activity, Cell Cycle Inhibition, and Apoptosis-Inducing Potential of Athyrium hohenackerianum (Lady F. Retrieved from [Link]
-
Protocols.io. (2023, May 31). Cellular lipid uptake with flow cytometry readout. Retrieved from [Link]
-
Procell. (2025, November 27). Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting. Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). The Apoptotic, Cytotoxic, and Antiangiogenic Impact of Linum usitatissimum Seed Essential Oil Nanoemulsions on the Human Ovarian Cancer Cell Line A2780. Retrieved from [Link]
-
Wiley Online Library. (2021, May 15). Fatty acids promote the expansion of NK-92 cells in vitro by improving energy metabolism. Retrieved from [Link]
-
MDPI. (2022, December 14). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Bovine Serum Albumin, Fatty Acid Free. Retrieved from [Link]
Sources
- 1. Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. leebio.com [leebio.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. mdpi.com [mdpi.com]
reducing background noise in 16-Iodohexadecanoic acid imaging studies
A Guide to Minimizing Background Noise and Maximizing Signal Integrity
Frequently Asked Questions (FAQs)
Q1: What is 16-Iodohexadecanoic acid (16-IHA) and what is its primary application in research?
16-Iodohexadecanoic acid is a radiolabeled long-chain fatty acid analog. It is primarily used as a tracer in cardiac imaging studies, specifically for assessing myocardial fatty acid metabolism. Because the heart heavily relies on fatty acid oxidation for energy, 16-IHA allows for the visualization and quantification of fatty acid uptake and utilization by cardiomyocytes. This makes it a valuable tool in preclinical and clinical research for studying cardiac physiology and pathophysiology, including conditions like ischemia and heart failure.
Q2: What are the most common sources of high background noise in 16-IHA imaging studies?
High background noise in 16-IHA imaging can be a significant issue, obscuring the true signal from the tissue of interest and compromising data interpretation. The primary sources of background noise can be broadly categorized as:
-
Physiological Factors:
-
High Circulating Free Fatty Acids (FFAs): Endogenous FFAs compete with 16-IHA for uptake by tissues, leading to increased levels of the tracer in circulation and consequently, higher background signal.
-
Suboptimal Uptake by Target Tissue: Conditions that reduce the metabolic activity of the target tissue, such as severe ischemia, can lead to decreased uptake of 16-IHA and a higher proportion remaining in the bloodstream.
-
-
Technical & Methodological Factors:
-
Inadequate Fasting of Subjects: Failure to properly fast experimental subjects before tracer injection results in elevated levels of circulating FFAs, which directly compete with 16-IHA uptake.
-
Improper Tracer Formulation or Administration: Issues with the radiolabeling process, aggregation of the tracer, or incorrect injection technique can all contribute to poor biodistribution and high background.
-
Suboptimal Imaging Parameters: Incorrectly set imaging acquisition and reconstruction parameters can amplify noise and reduce signal-to-noise ratio.
-
Q3: Why is fasting so critical for reducing background noise in 16-IHA studies?
Fasting is arguably the most critical preparatory step for minimizing background noise in 16-IHA imaging. During a fasted state, plasma levels of glucose and insulin are low, while levels of free fatty acids are elevated as the body shifts to fat metabolism. However, the introduction of a glucose and insulin load just prior to 16-IHA administration is a key strategy. This "hyperinsulinemic-euglycemic clamp" technique suppresses the release of endogenous fatty acids from adipose tissue. This suppression reduces the competition for uptake between endogenous FFAs and the radiolabeled 16-IHA, thereby maximizing the uptake of the tracer by the myocardium and minimizing the amount of tracer remaining in the circulation, which is a primary source of background noise.
Troubleshooting Guides: A Deep Dive into Noise Reduction
This section provides detailed, step-by-step protocols and the underlying rationale for key experimental choices to effectively troubleshoot and minimize background noise in your 16-IHA imaging studies.
Guide 1: Optimizing Subject Preparation - The Fasting and Glucose/Insulin Protocol
Objective: To suppress endogenous free fatty acid levels and maximize the signal-to-noise ratio for 16-IHA uptake in the target tissue.
The "Why": The principle behind this protocol is to manipulate the metabolic state of the subject to favor the uptake of the exogenous 16-IHA tracer over endogenous fatty acids. By first fasting the subject, you deplete glycogen stores and promote a state of fatty acid utilization. Then, by administering glucose and insulin, you create a transient state of hyperinsulinemia, which potently inhibits lipolysis (the breakdown of fat) in adipose tissue. This drastically reduces the concentration of competing endogenous FFAs in the bloodstream, creating a clearer path for 16-IHA to be taken up by the heart muscle.
Experimental Protocol:
-
Fasting: Fast the experimental subjects (e.g., mice, rats) for a period of 12-18 hours with free access to water. The exact duration may need to be optimized for your specific animal model and strain.
-
Anesthesia: Anesthetize the subjects using an appropriate method (e.g., isoflurane inhalation).
-
Catheterization: If not already performed, place a catheter in the tail vein for intravenous injections.
-
Glucose and Insulin Administration:
-
Prepare a solution of glucose and insulin. A common starting point is a solution containing 50% glucose and 1-2 IU/kg of regular insulin.
-
Administer the glucose/insulin solution intravenously 30-60 minutes prior to the injection of 16-IHA.
-
-
16-IHA Injection: Administer the prepared 16-IHA tracer intravenously through the catheter.
-
Imaging: Proceed with your planned imaging protocol (e.g., SPECT, PET) at the appropriate time post-injection.
Data Presentation: Recommended Fasting and Glucose/Insulin Parameters
| Parameter | Recommended Range | Rationale |
| Fasting Duration | 12-18 hours | Depletes glycogen stores, promotes fatty acid metabolism. |
| Glucose Concentration | 50% solution | Provides a sufficient glucose load to stimulate insulin secretion. |
| Insulin Dose | 1-2 IU/kg | Induces a state of hyperinsulinemia to suppress lipolysis. |
| Pre-injection Time | 30-60 minutes | Allows sufficient time for insulin to act and reduce circulating FFAs. |
Workflow Diagram: Subject Preparation for 16-IHA Imaging
Caption: Workflow for subject preparation to reduce background noise in 16-IHA imaging.
Guide 2: Quality Control of 16-Iodohexadecanoic Acid Tracer
Objective: To ensure the purity and stability of the 16-IHA tracer, preventing artifacts and non-specific binding that contribute to background noise.
The "Why": The chemical integrity of your tracer is paramount. If the iodine radioisotope detaches from the fatty acid chain (deiodination), it can lead to uptake in non-target tissues like the thyroid and stomach, creating significant background signal. Similarly, if the tracer solution contains aggregates or impurities, this can alter its biodistribution and lead to non-specific accumulation in various organs.
Experimental Protocol: Thin-Layer Chromatography (TLC) for Radiochemical Purity
-
Materials:
-
TLC plate (e.g., silica gel)
-
Developing solvent (e.g., a mixture of hexane, diethyl ether, and acetic acid in a 70:30:1 ratio)
-
A small sample of your 16-IHA tracer solution
-
A radioactivity detector suitable for your isotope (e.g., a gamma counter or phosphor imager)
-
-
Procedure:
-
Spot a small amount of the 16-IHA solution onto the baseline of the TLC plate.
-
Place the plate in a sealed chamber containing the developing solvent.
-
Allow the solvent to migrate up the plate until it is near the top.
-
Remove the plate and let it air dry.
-
Analyze the plate using your radioactivity detector.
-
-
Interpretation:
-
The 16-IHA should appear as a single, distinct spot with a specific retention factor (Rf).
-
The presence of radioactivity at the solvent front may indicate free iodide, while streaks or multiple spots can suggest impurities or degradation.
-
A radiochemical purity of >95% is generally considered acceptable for in vivo studies.
-
Logical Relationship: Impact of Tracer Impurity on Image Quality
Technical Support Center: Optimizing 16-Iodohexadecanoic Acid (16-IHA) SPECT Imaging
This guide is designed for researchers, scientists, and drug development professionals utilizing 16-Iodohexadecanoic acid (16-IHA), also known as 123I-BMIPP, in Single Photon Emission Computed Tomography (SPECT) for myocardial metabolic imaging. A high signal-to-noise ratio (SNR) is paramount for accurate diagnosis and quantification of myocardial ischemia and viability. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve optimal image quality.
The Critical Role of Signal-to-Noise Ratio in 16-IHA SPECT
16-IHA is a fatty acid analog radiolabeled with Iodine-123 (¹²³I). It is used to assess myocardial fatty acid metabolism, a key indicator of cardiac health.[1][2] Alterations in fatty acid oxidation are sensitive markers for myocardial ischemia and damage.[2] Low SNR in SPECT images can obscure subtle metabolic defects, leading to diagnostic inaccuracies. Therefore, maximizing the signal from the myocardium while minimizing background noise is a primary objective in any 16-IHA SPECT study.
Troubleshooting Guide: Enhancing Your 16-IHA Signal
This section addresses common issues encountered during 16-IHA SPECT imaging that can lead to a suboptimal SNR. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: My 16-IHA SPECT images exhibit high background noise and poor myocardial definition. What are the likely causes and how can I improve this?
A1: High background noise can stem from several factors, including patient preparation, radiopharmaceutical quality, and acquisition parameters.
Underlying Causes and Solutions:
-
Inadequate Patient Fasting: Fatty acid metabolism is influenced by the patient's metabolic state. Insufficient fasting can lead to high levels of circulating free fatty acids, resulting in increased background signal and reduced myocardial uptake of 16-IHA.
-
Suboptimal Radiopharmaceutical Quality: The radiochemical purity of the ¹²³I-BMIPP is crucial. The presence of free ¹²³I or other impurities can contribute to increased background noise.
-
Incorrect Acquisition Timing: Imaging too early after injection may result in a high blood pool signal, while imaging too late can lead to reduced myocardial counts due to biological washout.
-
Protocol: The optimal acquisition window for 16-IHA SPECT is typically 15-30 minutes post-injection. This allows for sufficient myocardial uptake and clearance from the blood pool.
-
Workflow for Optimizing Patient Preparation and Radiopharmaceutical Quality Control:
Caption: Troubleshooting workflow for high background noise.
Q2: I am observing artifacts in the inferior wall of the myocardium. Could this be noise, and how can I differentiate and mitigate it?
A2: Artifacts in the inferior wall are a common challenge in cardiac SPECT and are often caused by subdiaphragmatic activity rather than random noise.[7]
Underlying Causes and Solutions:
-
Gastrointestinal and Hepatic Uptake: 16-IHA can accumulate in the liver and be excreted into the gastrointestinal tract, creating "hot spots" of activity below the diaphragm. This can lead to scatter and attenuation artifacts that mimic perfusion defects in the inferior wall.
-
Mitigation Strategies:
-
Patient Positioning: Position the patient to maximize the distance between the heart and the liver/gut.
-
Hydration: Encourage the patient to drink water before and after the injection to promote clearance of the radiotracer from the hepatobiliary system.
-
Delayed Imaging: In some cases, delayed imaging (e.g., 60-90 minutes post-injection) can allow for further clearance of subdiaphragmatic activity.
-
Carbonated Beverages: Consuming carbonated water immediately before imaging can sometimes help to displace the stomach and reduce its proximity to the heart.[7]
-
-
-
Patient Motion: Patient movement during the scan can cause blurring and misregistration of data, leading to artifacts that can be mistaken for noise or true defects.[8]
-
Mitigation Strategies:
-
Patient Comfort and Immobilization: Ensure the patient is comfortable and use immobilization devices if necessary.
-
Motion Correction Software: Utilize motion correction algorithms during image reconstruction.
-
-
FAQs: Optimizing 16-IHA SPECT Protocols
This section provides answers to frequently asked questions regarding the optimization of 16-IHA SPECT acquisition and reconstruction parameters to improve the signal-to-noise ratio.
Q: How do acquisition parameters influence the signal-to-noise ratio in 16-IHA SPECT?
A: Acquisition parameters are critical for maximizing the collected signal and minimizing noise.
| Parameter | Impact on SNR | Recommendation | Rationale |
| Acquisition Time per Projection | Longer acquisition time increases counts, improving SNR.[9] | 20-40 seconds per projection | Balances improved statistics with patient comfort and potential for motion artifacts. |
| Number of Projections | A higher number of projections improves spatial resolution and can reduce artifacts. | 60-120 projections over 180° (for dual-head cameras) | Provides sufficient angular sampling for accurate reconstruction. |
| Collimator Choice | High-resolution collimators improve spatial resolution but reduce sensitivity (counts). | Low-Energy High-Resolution (LEHR) | Offers a good compromise between resolution and sensitivity for the 159 keV photons of ¹²³I. |
| Energy Window | A narrower energy window can reduce scatter but also reduces counts. | 159 keV ± 10% | Provides a good balance between accepting primary photons and rejecting scattered photons. |
Q: What is the role of image reconstruction in improving the signal-to-noise ratio?
A: The choice of reconstruction algorithm and its parameters significantly impacts the final image quality and SNR.
-
Iterative Reconstruction (OSEM): Ordered Subset Expectation Maximization (OSEM) is the most common reconstruction method in modern SPECT.[10]
-
Iterations and Subsets: Increasing the number of iterations and subsets can improve image resolution and contrast, but it also amplifies noise.[11] It is crucial to find an optimal balance. A common starting point is 2-4 iterations with 8-16 subsets.
-
Post-reconstruction Filtering: Applying a post-reconstruction filter (e.g., Butterworth or Gaussian) is essential to suppress noise amplified during iterative reconstruction.[10][12] The filter parameters (cutoff frequency and order for Butterworth, FWHM for Gaussian) should be optimized to smooth noise without excessively blurring the myocardial signal.
-
Advanced Reconstruction Techniques:
-
Resolution Recovery: Incorporating corrections for collimator-detector response into the reconstruction algorithm can improve spatial resolution and reduce partial volume effects, thereby enhancing the signal from small structures.
-
Scatter Correction: Accurate scatter correction methods (e.g., dual-energy window or effective scatter source estimation) are vital for reducing the contribution of scattered photons, which act as a source of noise and reduce image contrast.
-
Attenuation Correction: Using CT-based attenuation maps (from SPECT/CT systems) provides the most accurate method for correcting for photon attenuation, leading to more uniform and quantitatively accurate images.
Logical Flow of Image Reconstruction and Processing for Improved SNR:
Caption: Image reconstruction and processing pipeline for SNR enhancement.
References
-
Ocean Optics. (n.d.). High Speed Averaging Mode Boosts SNR Performance. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, September 12). 10.2: Improving the Signal-to-Noise Ratio. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 24). How Can You Improve The Signal-to-noise Ratio In EDS? Retrieved from [Link]
-
PubMed. (n.d.). Improving signal-to-noise ratio of Raman measurements based on ensemble learning approach. Retrieved from [Link]
-
Liv Hospital. (n.d.). SPECT Scan Prep: Powerful Tips for a Successful Test. Retrieved from [Link]
-
DOI. (n.d.). Noise heterogeneity in attenuation-corrected cardiac SPECT images increases perfusion value uncertainty near the base of the heart. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, July 1). Establishment of a clinical SPECT/CT protocol for imaging of 161Tb. Retrieved from [Link]
-
PubMed Central. (n.d.). Effective noise-suppressed and artifact-reduced reconstruction of SPECT data using a preconditioned alternating projection algorithm. Retrieved from [Link]
-
MRIQuestions.com. (2023, July 25). How Bandwidth Affects Signal to Noise Ratio (SNR) in MRI | MRI Physics Course #12. Retrieved from [Link]
-
Stanford University. (n.d.). Methods for Improved Tomographic Image Reconstruction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deep learning with noise-to-noise training for denoising in SPECT myocardial perfusion imaging. Retrieved from [Link]
-
MDPI. (2023, February 7). Myocardial Perfusion Single-Photon Emission Computed Tomography (SPECT) Image Denoising: A Comparative Study. Retrieved from [Link]
-
SpringerOpen. (2021, July 30). Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 31). Underrecognized Utility of 123I-BMIPP in CAD Diagnosis Outside of Japan. Retrieved from [Link]
-
PubMed. (n.d.). 123I-BMIPP fatty acid analogue imaging is a novel diagnostic and prognostic approach following acute myocardial infarction. Retrieved from [Link]
-
PubMed. (n.d.). Patient-specific SPECT imaging protocols to standardize image noise. Retrieved from [Link]
-
PubMed. (n.d.). Impaired myocardial fatty acid metabolism detected by 123I-BMIPP in patients with unstable angina pectoris: comparison with perfusion imaging by 99mTc-sestamibi. Retrieved from [Link]
-
University of Utah Health. (n.d.). Preparing for Your Nuclear Medicine Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Practice recommendation for measuring washout rates in 123I-BMIPP fatty acid images. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 5). EANM practice guideline for quantitative SPECT-CT. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Quality Control in the Production of Radiopharmaceuticals. Retrieved from [Link]
-
Liv Hospital. (n.d.). SPECT Fasting Required: Powerful Guidelines for Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Establishment of a clinical SPECT/CT protocol for imaging of 161Tb. Retrieved from [Link]
-
The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of the reconstruction algorithm for improving the SNR on SRCT images. Retrieved from [Link]
-
J-Stage. (n.d.). Practice Recommendation for Measuring Washout Rates in 123 I-BMIPP Fatty Acid Images. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Subdiaphragmatic activity-related artifacts in myocardial perfusion scintigraphy. Retrieved from [Link]
-
YouTube. (2020, May 29). Recognizing and Correcting Motion Artifacts on SPECT. Retrieved from [Link]
-
Liv Hospital. (n.d.). Inflammation Imaging Eating Before SPECT: Powerful Detection of Hidden Inflammation. Retrieved from [Link]
-
ResearchGate. (2025, December 23). (PDF) Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies. Retrieved from [Link]
Sources
- 1. Underrecognized Utility of 123I-BMIPP in CAD Diagnosis Outside of Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 123I-BMIPP fatty acid analogue imaging is a novel diagnostic and prognostic approach following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. int.livhospital.com [int.livhospital.com]
- 5. iaea.org [iaea.org]
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- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
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- 11. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 16-Iodohexadecanoic Acid Uptake Assays
Welcome to the technical support center for 16-Iodohexadecanoic acid (16-IHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 16-IHA in cellular fatty acid uptake experiments. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions about 16-Iodohexadecanoic acid and its application in cellular assays.
Q1: What is 16-Iodohexadecanoic acid (16-IHA) and how is it used?
16-Iodohexadecanoic acid is a modified long-chain fatty acid.[1] It is structurally similar to the saturated fatty acid, palmitic acid, but contains an iodine atom at the 16th carbon position. This modification allows it to be used as a tracer to study fatty acid uptake, transport, and metabolism within cells.[2][3] The iodine atom can be a stable isotope for mass spectrometry-based analysis or a radioactive isotope (like ¹²³I or ¹²⁵I) for radiometric detection.[2][3]
Q2: How do cells take up 16-IHA?
The cellular uptake of long-chain fatty acids like 16-IHA is a complex process. It involves a combination of passive diffusion across the plasma membrane and protein-mediated transport.[4][5] Key proteins involved in fatty acid transport include Fatty Acid Transport Proteins (FATPs), CD36 (also known as Fatty Acid Translocase), and plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm).[5][6][7][8][9] Once inside the cell, 16-IHA can be activated to its acyl-CoA derivative and subsequently metabolized or incorporated into cellular lipids.[5][6]
Q3: Why is it necessary to complex 16-IHA with Bovine Serum Albumin (BSA)?
Long-chain fatty acids like 16-IHA have poor solubility in aqueous solutions such as cell culture media.[4][10] To overcome this, 16-IHA is complexed with fatty acid-free BSA. This mimics the physiological transport of fatty acids in the bloodstream, where they are bound to albumin.[4][10][11] The BSA-16-IHA complex acts as a carrier, delivering the fatty acid to the cell surface for uptake.[4] Using BSA also helps to avoid the use of organic solvents like DMSO or ethanol at concentrations that could be toxic to cells.[4]
Q4: What are suitable cell lines for 16-IHA uptake assays?
Cell lines with high rates of fatty acid metabolism are ideal for these assays. Commonly used models include:
-
3T3-L1 adipocytes: These cells, when differentiated, are highly active in fatty acid uptake and storage.[12]
-
Hepatocytes and hepatoma cell lines (e.g., HepG2): The liver is a central organ for lipid metabolism.[10]
-
Myocytes and myotubes (e.g., C2C12): Muscle cells utilize fatty acids for energy.
-
Cancer cell lines: Many cancer cells exhibit altered lipid metabolism and can be interesting models to study.[13][14]
The choice of cell line should be guided by your research question. It is crucial to select a cell model known to express the necessary fatty acid transport proteins.[12]
Troubleshooting Guide: Low 16-IHA Uptake
Low cellular uptake of 16-IHA is a common experimental issue. This guide provides a structured approach to identifying and resolving the root cause.
Problem 1: Low or No Detectable 16-IHA Signal
Is the 16-IHA properly prepared and delivered to the cells?
-
Cause: Poor solubility of 16-IHA in the assay medium.
-
Explanation: Free fatty acids are inherently hydrophobic and will not remain in solution in aqueous media, preventing their interaction with cells.[4][10]
-
Solution: Always complex 16-IHA with fatty acid-free BSA. A molar ratio of 2:1 to 5:1 (fatty acid:BSA) is a good starting point.[10] Ensure the BSA is of high quality and truly fatty acid-free.
-
-
Cause: Degradation of the 16-IHA stock.
-
Explanation: Iodinated compounds can be sensitive to light and temperature, leading to degradation over time.[12]
-
Solution: Store the 16-IHA stock solution protected from light and at the recommended temperature (typically -20°C or -80°C). Prepare fresh working solutions for each experiment.
-
-
Cause: Suboptimal incubation time or temperature.
-
Explanation: Fatty acid uptake is a time and temperature-dependent process. Insufficient incubation time will result in low uptake.
-
Solution: Optimize the incubation time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can determine the optimal uptake period for your specific cell line. Ensure the incubation is performed at 37°C.
-
Workflow for Preparing 16-IHA:BSA Complex
Caption: Workflow for preparing the 16-IHA:BSA complex.
Problem 2: High Variability Between Replicates
Are the experimental conditions consistent across all samples?
-
Cause: Inconsistent cell seeding density.
-
Explanation: The number of cells directly impacts the total amount of 16-IHA taken up.
-
Solution: Use a hemocytometer or an automated cell counter to ensure accurate and uniform cell numbers are seeded in each well.[12]
-
-
Cause: Presence of serum in the assay medium.
-
Explanation: Serum contains endogenous fatty acids and albumin, which will compete with the 16-IHA:BSA complex for uptake and can introduce variability.[13][15]
-
Solution: Perform the 16-IHA uptake assay in serum-free medium. Cells should be washed with serum-free medium before adding the 16-IHA:BSA complex.
-
-
Cause: Inefficient washing steps.
-
Explanation: Residual extracellular 16-IHA will contribute to a high background signal and obscure the true cellular uptake.
-
Solution: After the uptake incubation, immediately wash the cells multiple times with ice-cold PBS containing a low concentration of fatty acid-free BSA (e.g., 0.1-0.5%).[12] The cold temperature will halt further uptake, and the BSA will help to remove non-specifically bound 16-IHA.
-
Experimental Workflow for 16-IHA Uptake Assay
Caption: Standard experimental workflow for a 16-IHA uptake assay.
Problem 3: Low Uptake Due to Cellular Factors
Are the cells in a state conducive to fatty acid uptake?
-
Cause: Poor cell health or viability.
-
Explanation: Dead or unhealthy cells will not actively transport fatty acids.[12]
-
Solution: Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure cells are not overgrown or nutrient-deprived.
-
-
Cause: Low expression of fatty acid transporters.
-
Explanation: The cell type you are using may naturally have low levels of the proteins required for efficient fatty acid uptake.[12]
-
Solution:
-
Choose an appropriate cell line: If possible, switch to a cell line known for high fatty acid metabolism.[12]
-
Induce transporter expression: For some cell lines, like 3T3-L1 preadipocytes, differentiation into mature adipocytes is necessary to upregulate fatty acid transporters.[6]
-
Modulate expression: Consider experimental treatments that may upregulate fatty acid transporters in your cell model.
-
-
-
Cause: Cellular energy depletion.
-
Explanation: The activation of fatty acids to their acyl-CoA derivatives, a crucial step for trapping them inside the cell, is an energy-dependent process.[5]
-
Solution: Ensure your assay medium contains glucose to support cellular energy levels, unless your experimental design specifically requires glucose deprivation.
-
Logical Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low 16-IHA uptake.
Detailed Protocols
Protocol 1: Preparation of 16-IHA:BSA Complex
-
Prepare a 10 mM stock solution of 16-IHA in ethanol or DMSO.
-
Prepare a 1 mM solution of fatty acid-free BSA in serum-free cell culture medium. Warm to 37°C.
-
To create a 5:1 molar ratio complex , slowly add 5 volumes of the 10 mM 16-IHA stock to 1 volume of the 1 mM BSA solution while vortexing gently. For example, add 50 µL of 16-IHA stock to 1 mL of BSA solution.
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional swirling to allow for complete complexation.
-
Dilute the complex to the final desired working concentration in serum-free medium immediately before adding to the cells.
Protocol 2: Cellular Uptake Assay
-
Seed cells in a multi-well plate and culture until they reach the desired confluency (typically 80-90%).
-
On the day of the assay , aspirate the culture medium.
-
Wash the cells twice with pre-warmed (37°C) serum-free medium to remove any residual serum.
-
Add the 16-IHA:BSA complex (prepared as in Protocol 1 and diluted to the final concentration in serum-free medium) to each well.
-
Incubate at 37°C for the predetermined optimal time.
-
To stop the uptake , aspirate the 16-IHA:BSA solution and immediately wash the cells three times with ice-cold PBS containing 0.2% fatty acid-free BSA.
-
Perform a final wash with ice-cold PBS to remove residual BSA.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer or 0.1 M NaOH).
-
Quantify the amount of 16-IHA in the cell lysate using the appropriate detection method (e.g., gamma counter for radiolabeled 16-IHA or mass spectrometry).
-
Normalize the uptake to the total protein content of the lysate (determined by a BCA or Bradford assay).
Data Interpretation
| Observation | Potential Cause | Suggested Action |
| Low uptake in all conditions, including positive controls | Issue with 16-IHA reagent or BSA complex preparation. | Verify the integrity of the 16-IHA stock. Prepare a fresh 16-IHA:BSA complex. |
| High background in "no cell" control wells | Inefficient washing or non-specific binding to the plate. | Increase the number of wash steps. Pre-coat the plate with a blocking agent if necessary. |
| Uptake is not saturable with increasing 16-IHA concentrations | Passive diffusion is the dominant uptake mechanism. | This may be normal for your cell type, or it could indicate that protein-mediated transport is minimal. |
| High well-to-well variability | Inconsistent cell numbers, edge effects in the plate, or improper washing. | Ensure accurate cell counting and seeding. Avoid using the outer wells of the plate. Standardize washing technique. |
References
-
A direct role for serum albumin in the cellular uptake of long-chain fatty acids - PMC - NIH. (n.d.). Retrieved from [Link]
-
Changes in serum influence the fatty acid composition of established cell lines - PubMed. (1984). In Vitro, 20(9), 732-8. Retrieved from [Link]
-
Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate - PubMed. (n.d.). Retrieved from [Link]
-
Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC. (n.d.). Retrieved from [Link]
-
Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation | bioRxiv. (2023). Retrieved from [Link]
-
16-Iodohexadecanoic acid | C16H31IO2 | CID 41111 - PubChem. (n.d.). Retrieved from [Link]
-
Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC. (n.d.). Retrieved from [Link]
-
New Concepts of Cellular Fatty Acid Uptake: Role of Fatty Acid Transport Proteins and of Caveolae - PubMed. (n.d.). Retrieved from [Link]
-
Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease - PMC. (n.d.). Retrieved from [Link]
-
16-Cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid: synthesis and evaluation of fatty acid metabolism in mouse myocardium - PubMed. (2008). Journal of Medicinal Chemistry, 51(12), 3630-4. Retrieved from [Link]
-
Role of FATP in parenchymal cell fatty acid uptake - PubMed. (n.d.). Retrieved from [Link]
-
Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC. (n.d.). Retrieved from [Link]
-
role of membrane-associated fatty-acid-binding/transport proteins - PMC - NIH. (n.d.). Retrieved from [Link]
-
The role of candidate transport proteins in β‐cell long‐chain fatty acid uptake - PMC - NIH. (n.d.). Retrieved from [Link]
-
The role of candidate transport proteins in β‐cell long‐chain fatty acid uptake - PMC - NIH. (n.d.). Retrieved from [Link]
-
Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles. (n.d.). Retrieved from [Link]
-
Differential sensitivity of cancer cells to docosahexaenoic acid-induced cytotoxicity: the potential importance of down-regulation of superoxide dismutase 1 expression - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. 16-Iodohexadecanoic acid | C16H31IO2 | CID 41111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. New concepts of cellular fatty acid uptake: role of fatty acid transport proteins and of caveolae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of FATP in parenchymal cell fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake of long-chain fatty acids: role of membrane-associated fatty-acid-binding/transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of candidate transport proteins in β‐cell long‐chain fatty acid uptake: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A direct role for serum albumin in the cellular uptake of long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Differential sensitivity of cancer cells to docosahexaenoic acid-induced cytotoxicity: the potential importance of down-regulation of superoxide dismutase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Changes in serum influence the fatty acid composition of established cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 16-Iodohexadecanoic acid in frozen tissue samples
Welcome to the technical support center for 16-Iodohexadecanoic acid (16-IHA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of 16-IHA in frozen tissue samples. Here, you will find troubleshooting guides and frequently asked questions to support your experimental success.
Introduction
16-Iodohexadecanoic acid is a valuable tool in metabolic research, often used as a tracer to study fatty acid uptake and metabolism. The reliability of experimental data derived from its use is intrinsically linked to its stability within biological matrices, particularly during storage. This guide provides a comprehensive overview of best practices for handling, storing, and analyzing 16-IHA in frozen tissue samples to maintain its chemical integrity.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of 16-Iodohexadecanoic acid from frozen tissue samples.
Issue 1: Low or No Detectable 16-IHA Signal in Analyzed Samples
-
Potential Cause 1: Degradation during Storage. While iodinated fatty acids can be stable, improper storage can lead to degradation. Long-term storage at inappropriate temperatures or exposure to light can compromise the integrity of the compound. General guidelines for radiolabeled compounds suggest that low-temperature storage (below -80°C) is ideal, and protection from bright light is crucial.[1]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that tissue samples were consistently stored at or below -80°C and protected from light.
-
Aliquot Samples: To avoid repeated freeze-thaw cycles, it is recommended to store samples in aliquots.[2]
-
Analyze a Freshly Spiked Sample: To rule out matrix effects or issues with the analytical method, spike a fresh tissue sample with a known concentration of 16-IHA and analyze it alongside your stored samples.
-
-
Potential Cause 2: Inefficient Extraction. The extraction method may not be suitable for recovering 16-IHA from the tissue matrix. Fatty acid extraction from tissues typically involves homogenization in an organic solvent mixture.[3][4]
-
Troubleshooting Steps:
-
Optimize Homogenization: Ensure the frozen tissue is thoroughly homogenized to a powder while still frozen to maximize surface area for extraction.[3] Using a liquid nitrogen-cooled mortar and pestle is recommended.[3]
-
Evaluate Solvent System: A common and effective solvent system for lipid extraction is a mixture of chloroform and methanol.[3][5] Ensure the ratios are appropriate for your tissue type.
-
Perform a Re-extraction: After the initial extraction, a second extraction of the tissue pellet with the solvent mixture can improve recovery.[3]
-
-
Potential Cause 3: Issues with Analytical Instrumentation. The sensitivity and settings of your analytical instrument (e.g., GC-MS, LC-MS) may not be optimal for detecting 16-IHA.
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method has been validated for the detection of 16-IHA and its potential metabolites.[6]
-
Use of Internal Standards: Incorporate an appropriate internal standard to account for variability in extraction and instrument response.[5][7]
-
Instrument Calibration: Regularly calibrate your instrument using a standard curve of 16-IHA.
-
Issue 2: Presence of Unexpected Peaks in Chromatogram, Suggesting Degradation Products
-
Potential Cause 1: Deiodination. The carbon-iodine bond can be susceptible to cleavage, leading to the formation of hexadecanoic acid and free iodide. This can be influenced by factors such as exposure to light and the presence of certain enzymes in the tissue.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Handle all samples, extracts, and standards under low-light conditions.
-
Rapid Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection to minimize enzymatic activity.
-
Analytical Confirmation: Use mass spectrometry to identify the unexpected peaks. The presence of a peak corresponding to the mass of hexadecanoic acid would support deiodination.
-
-
Potential Cause 2: Oxidation. As an unsaturated fatty acid analogue, 16-IHA can be susceptible to oxidation, particularly if the tissue sample has undergone multiple freeze-thaw cycles which can release oxidative enzymes.[8][9]
-
Troubleshooting Steps:
-
Limit Freeze-Thaw Cycles: As previously mentioned, aliquotting samples is critical.
-
Add Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation during sample processing.
-
Inert Atmosphere: When possible, process samples under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for frozen tissue samples containing 16-Iodohexadecanoic acid?
For long-term stability, it is recommended to store tissue samples at -80°C or in a liquid nitrogen storage tank.[10][11] While some fatty acids have shown stability for up to a year at -80°C, the specific long-term stability of 16-IHA has not been extensively studied.[12] Therefore, colder temperatures are preferable for prolonged storage.
Q2: How many freeze-thaw cycles can my tissue samples undergo without significant degradation of 16-IHA?
It is strongly advised to minimize freeze-thaw cycles. Each cycle can lead to the release of enzymes that can degrade lipids and promote oxidation.[8] Ideally, tissue samples should be aliquoted prior to the initial freezing to avoid the need for repeated thawing of the entire sample.
Q3: What are the primary degradation pathways for 16-Iodohexadecanoic acid in biological samples?
The two primary potential degradation pathways are:
-
Deiodination: The cleavage of the iodine atom from the fatty acid chain.
-
Oxidation: The double bonds in the fatty acid chain are susceptible to oxidation.
Q4: Should I be concerned about the stability of 16-IHA in the extraction solvent?
While iodinated compounds can be unstable, a patent for iodinated fatty acid esters suggests stability for several months at room temperature when protected from light.[13] However, it is best practice to minimize the time samples spend in solution and to store extracts at low temperatures (e.g., -20°C or -80°C) if immediate analysis is not possible.
Q5: What analytical techniques are most suitable for the quantification of 16-IHA and its potential metabolites?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of fatty acids and their metabolites.[6][14][15] These methods offer high sensitivity and selectivity, allowing for the accurate quantification of 16-IHA and the identification of potential degradation products.
Experimental Protocols
Protocol 1: Extraction of 16-Iodohexadecanoic Acid from Frozen Tissue
This protocol is a general guideline and may need to be optimized for specific tissue types.
Materials:
-
Frozen tissue sample stored at -80°C
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Chloroform/Methanol (2:1, v/v) solution
-
Internal standard (e.g., a deuterated fatty acid)
-
Glass homogenization tubes
-
Centrifuge capable of 3000 x g
-
Glass vials
Procedure:
-
Sample Preparation: Weigh the frozen tissue sample (typically 20-30 mg).
-
Homogenization: Place the frozen tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.[3]
-
Solvent Extraction:
-
Transfer the powdered tissue to a glass homogenization tube.
-
Add the internal standard.
-
Add 3 mL of the chloroform/methanol (2:1, v/v) solution.
-
Homogenize thoroughly.
-
-
Phase Separation:
-
Add 0.6 mL of water to the homogenate and vortex.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Collection of Lipid Layer:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass vial.
-
-
Re-extraction (Optional but Recommended):
-
Add another 2 mL of the chloroform/methanol solution to the remaining aqueous layer and tissue pellet.
-
Repeat the vortexing and centrifugation steps.
-
Combine the second organic phase with the first.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isooctane for GC-MS).
Data Presentation
Table 1: Recommended Storage Conditions for 16-IHA in Tissue Samples
| Storage Duration | Recommended Temperature | Key Considerations |
| Short-term (< 1 month) | -80°C | Protect from light; avoid freeze-thaw cycles. |
| Long-term (> 1 month) | -80°C or Liquid Nitrogen | Aliquot samples; ensure airtight containers.[10][11] |
Visualizations
Diagram 1: Key Factors Influencing 16-IHA Stability in Frozen Tissue
Caption: Factors affecting 16-IHA stability.
Diagram 2: Troubleshooting Workflow for Low 16-IHA Signal
Caption: Troubleshooting low 16-IHA signal.
References
- Al-Sammarraie, N., Al-Adli, A., & Al-Obaidi, A. (2021). Effect of multiple freeze–thaw cycles on the detection of anti-SARS-CoV-2 IgG antibodies. Future Virology, 16(10), 655-660.
- Ali, S., Zhang, W., Rajput, N., Khan, M. A., Li, C., & Zhou, G. (2015). Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat. Journal of Food Quality, 38(6), 422-431.
- Audinot, V., & Fargin, A. (2000). Iodinated fatty acid esters iodinated fatty acids and derivatives thereof produced by iodohydrination using alkylsilylated derivatives and alkaline iodides and the pharmacological activities thereof. U.S. Patent No. 6,124,357. Washington, DC: U.S.
- Benjakul, S., & Bauer, F. (2001). Biochemical and physicochemical changes in frozen stored pork. Food Chemistry, 72(3), 329-337.
- Bird, S. S., Marur, V. R., Sniatynski, M. J., & Greenberg, H. B. (2011). Lipid and fatty acid extraction protocol from biological samples. JoVE (Journal of Visualized Experiments), (57), e3281.
- Cai, Z., & Li, Y. (2013). Analytical Methods. RSC Publishing.
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CryoPort. (n.d.). Step by Step instruction for frozen sample preparation for histology assay in non- histopathology lab environment. Retrieved from [Link]
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Eurofins. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]
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IAEA. (2014). Operational guidance on hospital radiopharmacy: a safe and effective approach. Retrieved from [Link]
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LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
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Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
- Oguma, T., & Kamei, T. (2001). Validation study of assay method for DX-8951 and its metabolite in human plasma and urine by high-performance liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry. Journal of mass spectrometry, 36(4), 427-434.
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ResearchGate. (2014, May 15). How long can fresh frozen tissue be stored at -80C? Retrieved from [Link]
-
ResearchGate. (2022, October 11). Oxidative Stability Analysis of Selected Oils from Unconventional Raw Materials Using Rancimat Apparatus. Retrieved from [Link]
-
ResearchGate. (2023, July 13). Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Technical note: Common analytical errors yielding inaccurate results during analysis of fatty acids in feed and digesta samples. Retrieved from [Link]
- Sabolová, M., Zeman, V., Lebedová, G., Doležal, M., Soukup, J., & Réblová, Z. (2019). Relationship between the fat and oil composition and their initial oxidation rate during storage. Czech Journal of Food Sciences, 37(1), 1-8.
- Uccelli, L., Boschi, A., Martini, P., Cittanti, C., Bertelli, S., Bortolotti, D., ... & Giganti, M. (2018). Influence of Storage Temperature on Radiochemical Purity of 99mTc-Radiopharmaceuticals. Molecules, 23(3), 661.
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UK Government. (2025, March 1). Notes for guidance on the clinical administration of radiopharmaceuticals and use of sealed radioactive sources. Retrieved from [Link]
- Wang, X., Kang, J. X., & Li, Y. (2005). A simplified method for analysis of polyunsaturated fatty acids. Lipids in Health and Disease, 4(1), 1-6.
- Xia, W., & Li, G. (2023). Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss). Foods, 12(4), 785.
- Yang, Y., & Chen, G. (2017). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International journal of molecular sciences, 18(10), 2176.
- Zuanazzi, C., Tulli, F., & Tibaldi, E. (2019). Effects of freezing on fish quality. Aquaculture Research, 50(1), 1-11.
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BTSA. (n.d.). Methods to determine oxidative stability. Retrieved from [Link]
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Certo Labs. (n.d.). Lipid (fatty acid) extraction kit. Retrieved from [Link]
- Chen, J., & Li, Y. (2022). Effects of Repeated Heating on Fatty Acid Composition of Plant-Based Cooking Oils. Foods, 11(2), 211.
- Choe, E., & Min, D. B. (2006). Mechanisms and factors for edible oil oxidation. Comprehensive reviews in food science and food safety, 5(4), 169-186.
- de la Torre, R., & Tovar, J. (2025, January 14). Analysis of oxidative stability and fatty acids profile of coconut oil and flaxseed oil blends. Grasas y Aceites, 76(1), e542.
- Espina, V., Edmiston, K. H., Heiby, M., Pierobon, M., Sciro, M., Merritt, B., ... & Liotta, L. A. (2011). A portrait of tissue phosphoprotein stability in the clinical setting. Molecular & cellular proteomics, 10(5), M110.005739.
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IAEA. (n.d.). Safe Use of Radioactive Tracers in Industrial Processes. Retrieved from [Link]
- Li, X., & Cui, Y. (2005). Development of liquid chromatographic methods for determination of quinocetone and its main metabolites in edible tissues of swine and chicken.
-
MDPI. (2023, September 9). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Methods for Extraction and Identification of Primary and Secondary Metabolites of Apple (Malus domestica) Fruits: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. Retrieved from [Link]
-
NIH. (n.d.). The procurement, storage, and quality assurance of frozen blood and tissue biospecimens in pathology, biorepository, and biobank settings. Retrieved from [Link]
-
Pharmapproach. (n.d.). Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances. Retrieved from [Link]
-
StatPearls. (2024, March 14). Nuclear Medicine Safety. Retrieved from [Link]
- Walker, J. S., & Tucker, M. M. (2011). The effect of cold ischemia on protein phosphorylation in the heart.
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minimizing non-specific binding of 16-Iodohexadecanoic acid
A Guide to Minimizing Non-Specific Binding in Experimental Assays
Welcome to the technical support center for 16-Iodohexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing non-specific binding (NSB) during your experiments. High background signal due to NSB is a common challenge that can obscure specific binding and lead to inaccurate results. This resource will equip you with the knowledge to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding non-specific binding of 16-Iodohexadecanoic acid.
Q1: What is 16-Iodohexadecanoic acid and what are its primary research applications?
16-Iodohexadecanoic acid is a fatty acid analog where an iodine atom is attached to the terminal carbon. When radioiodinated, it is extensively used as a tracer in biomedical research to study myocardial fatty acid uptake and metabolism.[1] Its chemical structure also allows for modifications to create probes for investigating specific biological processes like protein modification and cellular trafficking.[1]
Q2: What is non-specific binding (NSB) and why is it a problem?
Non-specific binding refers to the adherence of a compound, in this case, 16-Iodohexadecanoic acid, to unintended molecules or surfaces rather than its specific target.[2][3] This is problematic because it generates a high background signal, which can mask the true specific signal you are trying to measure.[4][5] An ideal assay should have a specific binding signal that constitutes at least 80% of the total binding.[4]
Q3: What are the common causes of high non-specific binding with 16-Iodohexadecanoic acid?
High NSB with a lipophilic molecule like 16-Iodohexadecanoic acid can stem from several factors:
-
Hydrophobic Interactions: The long hydrocarbon chain of the fatty acid can non-specifically interact with hydrophobic surfaces of plasticware (tubes, plates) and other proteins in your sample.[3]
-
Ionic Interactions: The carboxylic acid group can engage in electrostatic interactions with charged molecules and surfaces.[3]
-
Binding to Abundant Proteins: 16-Iodohexadecanoic acid can bind to abundant proteins with lipid-binding pockets, such as albumin, that may be present in your cell culture media or sample.
-
Sticking to Surfaces: The molecule can adhere to untreated plastic or glass surfaces, a common issue with hydrophobic compounds.[6]
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating sources of non-specific binding in your experiments.
Issue 1: High Background Signal in Cellular Uptake Assays
Q: I am performing a cellular uptake assay with radiolabeled 16-Iodohexadecanoic acid and observing a very high signal in my control wells (no cells). What is causing this and how can I fix it?
A: High background in the absence of cells strongly suggests that your tracer is binding to the assay plate or other components of the assay medium.
Causality and Mitigation Strategy
The long aliphatic chain of 16-Iodohexadecanoic acid makes it "sticky," leading to significant hydrophobic interactions with the plastic surfaces of microplates. To counteract this, we need to block these non-specific sites and reduce the "stickiness" of the tracer.
Experimental Workflow: Pre-treatment and Assay Optimization
Caption: Workflow for minimizing non-specific binding to assay plates.
Step-by-Step Protocol:
-
Plate Blocking:
-
Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
Add the BSA solution to each well of your microplate, ensuring the entire surface is covered.
-
Incubate the plate for 1-2 hours at 37°C. The BSA will adsorb to the plastic, blocking non-specific hydrophobic sites.[7][8][9]
-
Aspirate the BSA solution and wash the wells 2-3 times with PBS.
-
-
Assay Buffer Optimization:
-
Inclusion of a Carrier Protein: Supplement your assay buffer with a lower concentration of BSA (e.g., 0.1-0.5%). This "carrier" protein will bind to some of the 16-Iodohexadecanoic acid in the solution, keeping it soluble and reducing its availability to bind non-specifically to surfaces.
-
Addition of a Non-ionic Detergent: Include a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) in your assay buffer.[10][11] This will help to disrupt weak, non-specific hydrophobic interactions.[12]
-
Issue 2: High Signal in Competition Binding Assays
Q: In my competition assay, even at very high concentrations of the unlabeled competitor, I still see a significant signal. How can I improve my signal-to-noise ratio?
A: A high residual signal in the presence of a saturating concentration of a competitor indicates that a portion of your radiolabeled ligand is binding to sites other than your target receptor or transporter.
Causality and Mitigation Strategy
This type of non-specific binding can be due to interactions with other proteins in your cell lysate or membrane preparation, or due to aggregation of the lipophilic tracer. The strategy here is to optimize the buffer conditions to minimize these off-target interactions.
Logical Relationship: Optimizing Buffer Conditions
Caption: Relationship between causes of NSB and buffer optimization strategies.
Troubleshooting Table: Buffer Optimization
| Parameter | Recommended Action | Rationale |
| Ionic Strength | Increase the NaCl concentration in your binding buffer incrementally (e.g., from 50 mM to 150 mM). | Higher salt concentrations can disrupt weak, non-specific electrostatic interactions by shielding charges.[12][13] |
| pH | Test a range of pH values around the physiological pH (e.g., 7.0, 7.4, 8.0). | The charge of both your target protein and the carboxylic acid group of 16-Iodohexadecanoic acid is pH-dependent. Adjusting the pH can minimize non-specific ionic interactions.[13] |
| Detergent | Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100). | This will help to solubilize the fatty acid and prevent it from aggregating or sticking to hydrophobic surfaces of proteins and labware.[6][14] |
| Blocking Protein | Include a non-reactive protein like BSA (0.1-1%) in your binding buffer. | BSA can bind to non-specific sites on your membrane preparation, reducing the background signal.[7][15] |
Important Note: When optimizing one parameter, keep the others constant to systematically identify the most effective change.
Issue 3: Inconsistent Results and Poor Reproducibility
Q: My results for 16-Iodohexadecanoic acid binding vary significantly between experiments. What could be causing this lack of reproducibility?
A: Poor reproducibility in binding assays is often linked to the handling and preparation of this lipophilic compound.
Causality and Mitigation Strategy
16-Iodohexadecanoic acid has low aqueous solubility and can adsorb to surfaces, leading to variations in the actual concentration in your assay.[6][16] Ensuring consistent and complete solubilization is critical.
Protocol: Preparation of 16-Iodohexadecanoic Acid Stock Solution
-
Initial Solubilization: Dissolve the 16-Iodohexadecanoic acid in an organic solvent such as ethanol or DMSO to create a high-concentration stock solution.
-
Complexation with BSA:
-
Prepare a fatty acid-free BSA solution in your assay buffer.
-
While vortexing the BSA solution, slowly add the 16-Iodohexadecanoic acid stock solution. This allows the fatty acid to bind to the albumin, which will keep it soluble in the aqueous buffer.
-
The molar ratio of fatty acid to BSA is important. A common starting point is a 2:1 ratio.
-
-
Incubation: Incubate the fatty acid-BSA complex at 37°C for 15-30 minutes to ensure complete binding.
-
Fresh Preparation: Always prepare the working solution fresh for each experiment to avoid issues with precipitation or degradation over time.
By following these guidelines, you can significantly improve the consistency and reliability of your experiments with 16-Iodohexadecanoic acid.
References
-
What Is BSA In Biochemistry? - Chemistry For Everyone. (URL: [Link])
-
16-hydroxyhexadecanoic acid, 506-13-8 - The Good Scents Company. (URL: [Link])
-
Non-Specific Binding: What You Need to Know - Surmodics IVD. (URL: [Link])
-
Triple Enhancement for Sensitive Immunochromatographic Assay: A Case Study for Human Fatty Acid-Binding Protein Detection - MDPI. (URL: [Link])
-
How to Block a Membrane to Reduce Non-Specific Binding - Patsnap Synapse. (URL: [Link])
-
Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays - PubMed. (URL: [Link])
-
Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC. (URL: [Link])
-
Specific to nonspecific binding in radiopharmaceutical studies: it's not so simple as it seems! - ScienceDirect. (URL: [Link])
-
Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed. (URL: [Link])
-
Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed. (URL: [Link])
-
Ligand binding assays at equilibrium: validation and interpretation - PMC. (URL: [Link])
-
Radiolabelling small and biomolecules for tracking and monitoring - PMC. (URL: [Link])
-
Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays - Microbioz India. (URL: [Link])
-
Assay of the binding of fatty acids by proteins: evaluation of the Lipidex 1000 procedure - Europe PMC. (URL: [Link])
-
16-Iodohexadecanoic acid | C16H31IO2 - PubChem. (URL: [Link])
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. (URL: [Link])
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results - LinkedIn. (URL: [Link])
-
Binding-based proteomic profiling and the fatty acid amides - OAText. (URL: [Link])
-
CRISPR/Cas9-mediated mutagenesis of SEED FATTY ACID REDUCER genes significantly increased seed oil content in soybean - PubMed. (URL: [Link])
-
Effective Blocking Procedures - ELISA Technical Bulletin - No. 3 - LabCluster. (URL: [Link])
-
Bovine Serum Albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis | Request PDF - ResearchGate. (URL: [Link])
-
Tiptap - Dev Toolkit Editor Suite. (URL: [Link])
-
State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET | Bioconjugate Chemistry - ACS Publications. (URL: [Link])
-
Effect of NaCl and BSA for reducing non-specific binding in diluted human serum - Reddit. (URL: [Link])
-
Conjugation of fatty acids with different lengths modulates the antibacterial and antifungal activity of a cationic biologically inactive peptide - PubMed Central. (URL: [Link])
-
Sci-Hub. (URL: [Link])
-
Using a detergent free blocking solution for immunohistochemistry, would I simply just omit the detergent or is there a suitable substitute? | ResearchGate. (URL: [Link])
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI. (URL: [Link])
Sources
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- 16. 16-hydroxyhexadecanoic acid, 506-13-8 [thegoodscentscompany.com]
Technical Support Center: Optimizing Incubation Time for 16-Iodohexadecanoic Acid Uptake Assays
Welcome to the technical support resource for researchers utilizing 16-Iodohexadecanoic acid (16-IHA) for cellular fatty acid uptake assays. This guide provides in-depth, field-proven insights to help you navigate the critical parameter of incubation time, ensuring the accuracy, reproducibility, and validity of your experimental data.
The Principle: Why Incubation Time is Paramount
The primary goal of a fatty acid uptake assay is to measure the initial rate of transport across the plasma membrane. This process is not simple diffusion; it is a rapid, dynamic event primarily mediated by a suite of transporter proteins such as FAT/CD36, plasma membrane Fatty Acid-Binding Proteins (FABPpm), and Fatty Acid Transport Proteins (FATPs).[1][2][3] Once inside the cell, 16-IHA, like its natural counterparts, is quickly activated to acyl-CoA and directed into various metabolic pathways, including β-oxidation or esterification into complex lipids like triglycerides.[1][4]
The incubation time is the experimental window you choose to observe this process.
-
Too short , and your signal may be indistinguishable from the background noise.
The optimal incubation time captures the initial, linear phase of uptake before transport mechanisms become saturated or significant metabolism of the analog occurs. This guide is designed to help you empirically determine that optimal window for your specific experimental system.
Cellular Fatty Acid Uptake Pathway
Caption: Pathway of 16-IHA from extracellular carrier to intracellular metabolism.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a standard incubation time like 15 or 30 minutes from a published paper or kit protocol?
While kit protocols often suggest a starting point, for instance, 15 minutes, this is merely an average that may not be suitable for your specific conditions.[5][6] The rate of fatty acid uptake is highly dependent on:
-
Cell Type: A primary adipocyte or myocyte will have vastly different transporter expression and metabolic rates than a cancer cell line like A549.[5]
-
Metabolic State: Factors like glucose availability, hormonal stimulation (e.g., insulin), or differentiation state can dramatically alter fatty acid uptake kinetics.[4][7]
-
Experimental Conditions: The concentration of 16-IHA and the density of your cell culture can influence the speed of transporter saturation.
Relying on a generic time risks operating in the non-linear or saturation phase of the uptake curve, which can obscure real biological differences between your experimental groups.
Q2: What are the specific consequences of an excessively long incubation time?
An overly long incubation period can introduce several confounding variables:
-
Transporter Saturation: The uptake rate will plateau, making it impossible to discern differences in transport capacity between experimental conditions.
-
Substrate Depletion: The concentration of 16-IHA in the medium may decrease, causing the uptake rate to slow down for reasons unrelated to cellular transport capacity.
-
Product Efflux: As intracellular concentrations of the fatty acid analog rise, cells may begin to actively export it, leading to an underestimation of the true initial uptake rate.
-
Metabolic Equilibrium: The measurement will reflect a steady-state concentration of the analog within the cell rather than the rate of its entry.
Q3: My signal is very low. Should I just increase the incubation time?
While a short incubation time can cause a low signal, it is not the only cause. Before defaulting to a longer incubation, verify the following:
-
Cell Health and Confluency: Ensure cells are healthy and plated at the recommended density.[8]
-
Probe Concentration: Confirm that the 16-IHA working solution is at the correct concentration and has been prepared properly.
-
Instrument Settings: Check that the detector (e.g., gamma counter, fluorometer) is set to the appropriate sensitivity.
If these factors are optimized, a carefully designed time-course experiment (see protocol below) is the correct way to determine if a longer incubation time is warranted and to identify the point where the signal remains linear.
Troubleshooting Guide
This table addresses common issues encountered during 16-IHA uptake assays, with a focus on solutions related to incubation timing.
| Problem | Potential Cause(s) Related to Incubation Time | Recommended Solution(s) |
| High Variability Between Replicates | The uptake process is in a non-linear, rapidly changing phase, making small variations in timing lead to large differences in signal. Your chosen time point may be on the "knee" of the saturation curve. | Perform a time-course experiment to identify the robust, linear phase of uptake. Ensure all additions and stops are timed with precision for every well. |
| Low Signal-to-Noise Ratio | The incubation time is too short for a detectable amount of 16-IHA to accumulate inside the cells above the background level. | Methodically increase the incubation time by running a time-course experiment (e.g., 2, 5, 10, 20, 40 minutes). This will empirically show the time required for a robust signal while maintaining linearity.[9] |
| Treatment/Inhibitor Shows No Effect | The incubation time is too long. Initial differences in uptake rate are masked because both control and treated cells have reached transport saturation or metabolic equilibrium by the time of measurement. | Shorten the incubation time significantly. The most dramatic differences between conditions are observed during the initial, rapid phase of uptake. Re-optimize with a time-course experiment for the specific conditions. |
| High Background Signal | While often related to insufficient washing, a very long incubation can sometimes increase non-specific binding of the fatty acid analog to the plate or cell surface. | Optimize washing steps by increasing the number or duration of washes.[5] If your assay kit includes a quenching buffer to eliminate extracellular signals, this can be highly effective.[6] Verify that your chosen incubation time isn't contributing to this issue by comparing it to shorter time points. |
Experimental Protocol: Determining Optimal Incubation Time
This protocol provides a robust, self-validating method to determine the ideal incubation time for 16-IHA in your specific cell model.
Workflow for Time-Course Optimization
Caption: A step-by-step workflow for an experiment to define the optimal incubation time.
Step-by-Step Methodology
-
Cell Preparation:
-
Seed your cells in a multi-well plate (e.g., 24- or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.[8] Prepare enough wells to test at least 6 time points in triplicate, plus controls.
-
Allow cells to adhere and grow overnight.
-
On the day of the experiment, you may need to serum-starve the cells for 3-8 hours to establish basal conditions and reduce variability from growth factors in serum.[7][10] Replace the culture medium with serum-free medium and incubate.
-
-
Reagent Preparation:
-
Prepare the 16-IHA working solution according to your specific protocol (e.g., complexed to fatty-acid-free BSA in buffer). Warm the solution to 37°C before use.
-
Prepare an ice-cold stop/wash buffer (e.g., PBS with 0.1% fatty-acid-free BSA).[10]
-
-
Time-Course Assay Execution:
-
Aspirate the starvation medium from all wells.
-
Wash the cells twice with warm, serum-free medium.[5]
-
Initiate the uptake by adding the pre-warmed 16-IHA working solution to the first set of triplicate wells (T=0). Start a timer immediately.
-
At staggered, precise intervals, add the working solution to the subsequent sets of wells.
-
Suggested Time Points: 2, 5, 10, 20, 40, and 60 minutes. Adjust based on expected uptake rates.
-
To stop the reaction at each designated time point, rapidly aspirate the 16-IHA solution and immediately wash the wells at least three times with the ice-cold stop/wash buffer.[6][10] This immediately halts transport.
-
-
Signal Detection:
-
After the final wash, add lysis buffer to each well to solubilize the cells and release the internalized 16-IHA.
-
Transfer the lysate to appropriate tubes or plates for signal detection (e.g., scintillation vials for radiolabeled 16-IHA or a microplate for a fluorescent analog).
-
-
Data Analysis and Interpretation:
-
Subtract the average background signal (wells with no cells or a T=0 control) from all measurements.
-
Calculate the mean and standard deviation for each time point.
-
Plot the mean signal (y-axis) against incubation time (x-axis).
-
Identify the linear portion of the curve. This is typically the early set of time points where the signal increases proportionally with time. Perform a linear regression on these points; a good linear fit will have an R² value > 0.95.
-
The optimal incubation time is the latest time point that still falls within this linear range. This choice maximizes your signal-to-noise ratio while ensuring you are accurately measuring the initial rate of uptake.
-
By investing the time to perform this optimization, you establish a robust, validated protocol that will yield trustworthy and publishable data.
Safety Precautions
When handling 16-Iodohexadecanoic acid and associated reagents, always adhere to standard laboratory safety practices. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13] Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal instructions.[14][15]
References
-
Fatty Acid Uptake Assay Kit. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]
-
Stoddart, P. G., et al. (1995). 16-iodo-3-R,S-methyl hexadecanoic acid in patients with myocardial infarction. Comparison with thallium 201 uptake and wall motion. Nuclear Medicine Communications. Retrieved from [Link]
-
Fatty Acid Uptake Assay Kit UP07 manual. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]
-
Copp, J., et al. (1987). Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology. Retrieved from [Link]
-
Goldenberg, J. Z., et al. (2012). Measurement of long-chain fatty acid uptake into adipocytes. Methods in Enzymology. Retrieved from [Link]
-
QBT Fatty Acid Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Yang, L., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark. Retrieved from [Link]
-
QBT™ Fatty Acid Uptake Assay Kit Technical Data Sheet. (n.d.). Molecular Devices. Retrieved from [Link]
-
Berk, P. D., & Stump, D. D. (1999). Mechanisms of cellular uptake of long chain free fatty acids. Molecular and Cellular Biochemistry. Retrieved from [Link]
-
Test for optimal incubation time. (n.d.). ResearchGate. Retrieved from [Link]
-
Banks, W. A., & Salameh, T. S. (2020). Mechanisms regulating brain docosahexaenoic acid uptake: what is the recent evidence? Current Opinion in Clinical Nutrition and Metabolic Care. Retrieved from [Link]
-
Yang, L., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. IMR Press. Retrieved from [Link]
-
Lee, B., et al. (2018). Uptake mechanism for iodine species to black carbon. Journal of Environmental Radioactivity. Retrieved from [Link]
-
Berk, P. D. (1990). Recent studies of the cellular uptake of long chain free fatty acids. Proceedings of the Society for Experimental Biology and Medicine. Retrieved from [Link]
Sources
- 1. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies of the cellular uptake of long chain free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 6. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
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- 8. moleculardevices.com [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. cdnisotopes.com [cdnisotopes.com]
Technical Support Center: Quality Control for Synthesized 16-Iodohexadecanoic Acid
An in-depth technical guide by a Senior Application Scientist on the quality control for synthesized 16-Iodohexadecanoic acid, designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions in a structured, easy-to-navigate format.
Introduction
16-Iodohexadecanoic acid is a halogenated fatty acid used in various research applications, including as a precursor for radiolabeling and in the study of fatty acid metabolism.[1][2] The purity and structural integrity of this compound are paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of quality control procedures, troubleshooting common issues, and answers to frequently asked questions encountered during the synthesis and analysis of 16-Iodohexadecanoic acid.
Synthesis Overview and Potential Impurities
The synthesis of 16-Iodohexadecanoic acid typically involves the substitution of a leaving group (e.g., hydroxyl or bromo) at the 16th position of a hexadecanoic acid derivative with an iodide.[1] A common precursor is 16-hydroxyhexadecanoic acid. The reaction is often carried out using an iodide salt, such as sodium iodide, in a suitable solvent.
Potential impurities can arise from several sources, including:
-
Unreacted starting materials: Incomplete reaction can leave residual 16-hydroxyhexadecanoic acid or other precursors.
-
Byproducts of the reaction: Side reactions can lead to the formation of undesired compounds.
-
Degradation products: The compound may degrade during the reaction or purification process, especially if exposed to light or high temperatures.
-
Residual solvents and reagents: Solvents and reagents used in the synthesis and purification may remain in the final product.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: How can I confirm the identity and purity of my synthesized 16-Iodohexadecanoic acid?
Answer: A multi-technique approach is recommended for unambiguous identification and purity assessment. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3] High-Performance Liquid Chromatography (HPLC) can be used for purity assessment and to quantify impurities.[4][5]
Question 2: My ¹H NMR spectrum shows unexpected peaks. What could they be?
Answer: Unexpected peaks in the ¹H NMR spectrum often indicate the presence of impurities. Here's how to troubleshoot:
-
Unreacted Starting Material: If you started from 16-hydroxyhexadecanoic acid, a broad peak around 3.6 ppm corresponding to the -CH₂OH group may be present.
-
Solvent Residues: Common solvents like acetone, ethyl acetate, and dichloromethane have characteristic chemical shifts.
-
Byproducts: The formation of elimination byproducts, such as hexadecenoic acid, could introduce peaks in the olefinic region (around 5.3 ppm).
Question 3: How do I interpret the Mass Spectrum of 16-Iodohexadecanoic acid?
Answer: The mass spectrum should show the molecular ion peak [M]⁻ or [M-H]⁻ for negative ion mode, or [M+H]⁺ or [M+Na]⁺ for positive ion mode. For 16-Iodohexadecanoic acid (C₁₆H₃₁IO₂), the molecular weight is approximately 382.32 g/mol .[2] A key characteristic of iodine-containing compounds in mass spectrometry is the presence of a single, distinct peak for the iodine isotope (¹²⁷I). This is in contrast to chlorine or bromine which have significant isotopic distributions.[6][7]
Question 4: My product appears discolored or oily. What does this indicate?
Answer: Pure 16-Iodohexadecanoic acid is expected to be a white to off-white solid.[8] Discoloration (e.g., yellow or brown) may suggest the presence of impurities or degradation products. An oily consistency could indicate a lower melting point due to impurities or the presence of residual solvent.
Question 5: What are the best methods for purifying synthesized 16-Iodohexadecanoic acid?
Answer: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be employed.[5]
Frequently Asked Questions (FAQs)
What are the key analytical techniques for the quality control of 16-Iodohexadecanoic acid? The most important analytical techniques are ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[4] Infrared (IR) spectroscopy can also be used to confirm the presence of the carboxylic acid functional group.
What are the expected ¹H NMR chemical shifts for 16-Iodohexadecanoic acid? The expected chemical shifts are summarized in the table below.
| Protons | Chemical Shift (ppm) | Multiplicity |
| -CH ₂-I | ~3.2 | Triplet |
| -CH ₂-COOH | ~2.3 | Triplet |
| -(CH ₂)₁₂- | ~1.2-1.6 | Multiplet |
| -COOH | ~10-12 | Singlet (broad) |
What are the recommended storage conditions for 16-Iodohexadecanoic acid? To prevent degradation, 16-Iodohexadecanoic acid should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Data Analysis: Process the spectra and integrate the peaks to determine the relative number of protons. Compare the chemical shifts and coupling patterns to the expected values for 16-Iodohexadecanoic acid.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and compare the m/z value with the calculated molecular weight of 16-Iodohexadecanoic acid.[10]
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Column Selection: Use a reverse-phase column (e.g., C18) suitable for the separation of fatty acids.
-
Sample Injection: Inject a known concentration of the sample onto the HPLC system.
-
Detection: Use a suitable detector, such as a UV detector, to monitor the elution of the compound.[5]
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentages.
Visualizations
Caption: Troubleshooting Logic for Unexpected Analytical Results.
References
- Riche, F., Vidal, M., Mathieu, J. P., Comet, M., Coornaert, S., & Conti, M. L. (1982). Synthesis of 16-iodo-9-hexadecenoic acid labelled with iodine 123. Radiochemical and Radioanalytical Letters, 53(4), 225-232.
-
Arkivoc. (2004). The synthesis of 16-dehydropregnenolone acetate (DPA) from potato glycoalkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. Retrieved from [Link]
-
PubChem. (n.d.). 16-Iodohexadecanoic acid. Retrieved from [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]
-
Swansea University. (2020, July 6). Mass Spec 3f Halogenoalkanes [Video]. YouTube. Retrieved from [Link]
-
BioPharm International. (2015, February 1). Tackling Analytical Method Development for ADCs. Retrieved from [Link]
-
ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000700 16-hydroxyhexadecanoic Acid. Retrieved from [Link]
-
IntechOpen. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]
-
The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). PART 15.3.3 H-1 proton NMR Spectroscopy. Retrieved from [Link]
-
Topic 3 – Chemical Structure and Bonding. (n.d.). Halogenoalkanes Revision Notes 1. General. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
-
OC Chem Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. Retrieved from [Link]
-
Leah4sci. (2024, January 19). H-NMR Spectroscopy Basics [Livestream Recording] Organic Chemistry Review & Practice Session [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis [Video]. YouTube. Retrieved from [Link]
Sources
- 1. 16-Iodohexadecanoic Acid [benchchem.com]
- 2. 16-Iodohexadecanoic acid | C16H31IO2 | CID 41111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. database of 1H proton NMR spectra SPECTROSCOPY INDEX nuclear magnetic resonance spectra analysis n+1 rule applied spectrum data diagrams interpretation of organic molecular structure organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing 16-Iodohexadecanoic Acid Labeling
Topic: Addressing Poor Labeling Efficiency of 16-[
Executive Summary: The Chemistry of Efficiency
Welcome to the technical support hub for myocardial metabolic imaging agents. If you are experiencing poor labeling efficiency with 16-Iodohexadecanoic acid (16-IHDA), the issue almost invariably lies in the nucleophilic substitution environment .
Unlike protein radioiodination, which relies on electrophilic substitution (oxidizing
This guide troubleshoots the specific failure modes of the Cu(I)-catalyzed and Melt exchange methods.
Diagnostic Workflow: Where is the Failure?
Before altering your protocol, identify the failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for isolating the root cause of low labeling efficiency.
Critical Troubleshooting: The Synthesis Phase
Q1: My radiochemical yield (RCY) is consistently below 40%. I am using a standard "melt" method. What is wrong?
Diagnosis: The "melt" method relies on the isotopic exchange of
The Fix:
-
Catalyst is Mandatory: You cannot rely on thermal exchange alone. You must use a Copper(I) source, typically Cu(I)SO
or CuCl , to lower the activation energy of the C-I bond. -
Strict Anhydrous Conditions: The presence of water at 150°C promotes hydrolysis of the fatty acid or side-reactions. Ensure your
solution is evaporated to absolute dryness before adding the organic precursor.
Optimized Protocol (Melt Method):
| Parameter | Specification | Reason |
|---|---|---|
| Precursor | 16-Bromohexadecanoic acid (or 16-Iodo for exchange) | Br is a better leaving group than Cl; I-for-I exchange is fastest. |
| Catalyst | Cu(I) (0.1 - 0.5 mg) | Stabilizes the transition state for nucleophilic attack. |
| Temperature | 100°C (Solvent) or 150°C (Melt) | Melt requires T > MP of fatty acid. Solvent method (e.g., in acetic acid) requires 100°C. |
| Time | 10 - 20 mins | Extended heating (>30 min) causes thermal degradation. |
| Reducing Agent | Sodium Metabisulfite (post-reaction) | Prevents oxidation of free iodide to iodine (
Q2: I see multiple peaks on my HPLC. Is my precursor degrading?
Diagnosis: Likely regio-scrambling or thermal decomposition . If you heat 16-IHDA too long or too high without an antioxidant, the iodine can migrate along the alkyl chain (scrambling), or the carboxyl group can decarboxylate.
The Fix:
-
Switch to Solvent-Assisted Exchange: Instead of a pure melt, use glacial acetic acid or acetone (in a sealed vessel) at 100°C. This lowers the thermal stress.
-
Check Precursor Purity: Analyze your cold precursor (16-bromohexadecanoic acid) by GC-MS. Impurities in the cold material will label efficiently, creating radioactive impurities.
Purification & Quality Control
Q3: I cannot separate free radioiodine from the labeled fatty acid using my Sep-Pak cartridge.
Diagnosis: Fatty acids are highly lipophilic; free iodide is hydrophilic. If they aren't separating, your elution solvent strength is incorrect, or the cartridge is overloaded.
The Fix: Use a C18 Sep-Pak Light cartridge.
-
Load: Load the reaction mixture (diluted in weak acid/water).
-
Wash: Wash with 10 mL Water (removes free
and catalyst). -
Elute: Elute the product with Ethanol or Heptane .
-
Note: If using Heptane, ensure your final formulation can tolerate it, or evaporate and reconstitute. Ethanol is preferred for clinical formulation.
-
Q4: What is the standard HPLC method for validation?
Do not rely on TLC alone; it often fails to resolve regio-isomers.
Standard HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Bondapak), 5
m. -
Mobile Phase: Acetonitrile : Water : Acetic Acid (85 : 15 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: Radio-detector + UV (254 nm for cold standard).
-
Expected Retention: Free Iodide (
min); 16-IHDA ( min).
Biological Stability & Formulation
Q5: The product is pure, but "labeling efficiency" in cells is low. Why is uptake poor?
Diagnosis: This is a formulation issue, not a synthesis issue. Free fatty acids (FFA) are toxic and insoluble in aqueous media. If you inject 16-IHDA dissolved in ethanol directly into a cell assay or animal, it precipitates or binds non-specifically to plastics.
The Fix: You must formulate the tracer bound to Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).
-
Dissolve purified 16-IHDA in a minimal volume of Ethanol (e.g., 50
L).[1] -
Slowly add to 6% HSA solution (in saline) while stirring.
-
Pass through a 0.22
m sterile filter.
Visualizing the Mechanism
Understanding the synthesis pathway is crucial for troubleshooting. The reaction is a reversible nucleophilic substitution.
Figure 2: The Cu(I)-catalyzed nucleophilic substitution mechanism. Note that the reaction is reversible; removing the leaving group or using excess radioiodide drives the equilibrium.
References
-
Knapp, F. F., et al. (1986). "Iodine-123-labeled fatty acids for myocardial metabolic imaging." Journal of Nuclear Medicine, 27(4), 521-531.
-
Riche, F., et al. (1982).[9] "Synthesis of 16-iodo-9-hexadecenoic acid labelled with iodine 123." Radiochemical and Radioanalytical Letters, 53(4).
-
Eisenhut, M. (1982). "Preparation of 15-(p-[123I]iodophenyl)pentadecanoic acid by an exchange reaction." International Journal of Applied Radiation and Isotopes, 33(7), 499-504.
-
Zea-Ponce, Y., et al. (1999).[1] "Synthesis of [123I]IBZM: a reliable procedure for routine clinical studies." Nuclear Medicine and Biology, 26(6), 661-665.[1] (Demonstrating optimization of electrophilic vs nucleophilic conditions).
Sources
- 1. Synthesis of [123I]IBZM: a reliable procedure for routine clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Optimization of Radiochemical Reactions Using Droplet Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. Synthesis of 16-iodo-9-hexadecenoic acid labelled with iodine 123 (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Managing Metabolic Degradation of 16-Iodohexadecanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16-Iodohexadecanoic Acid (16-IHA). This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of using this valuable tool in your metabolic research. We understand the challenges you face in managing its metabolic degradation and are here to provide expert guidance to ensure the integrity and success of your experiments.
Section 1: Understanding the Metabolism of 16-Iodohexadecanoic Acid
16-Iodohexadecanoic acid is a long-chain fatty acid analog that is readily taken up by cells and utilized in metabolic pathways.[1][2] Its primary route of catabolism is through mitochondrial beta-oxidation, a process that breaks down fatty acids to produce energy in the form of ATP.[3][4][5] However, the presence of the iodine atom at the 16th position introduces unique considerations for its metabolic fate.
Key Metabolic Pathways
-
Cellular Uptake: Long-chain fatty acids like 16-IHA enter cells via protein-mediated transport and passive diffusion.[6][7] Key proteins involved include fatty acid translocase (FAT/CD36), fatty acid transport proteins (FATPs), and plasma membrane-bound fatty acid-binding proteins (FABPpm).[3][6][7]
-
Activation: Once inside the cell, 16-IHA is activated by the addition of a Coenzyme A (CoA) molecule, forming 16-Iodohexadecanoyl-CoA.[4][8]
-
Mitochondrial Transport: The activated fatty acid is then transported into the mitochondrial matrix via the carnitine shuttle system, involving carnitine palmitoyltransferase I (CPTI) and II (CPTII).[3][4][8]
-
Beta-Oxidation: In the mitochondria, 16-Iodohexadecanoyl-CoA undergoes sequential cycles of beta-oxidation, where two-carbon units are cleaved off as acetyl-CoA.[3][4][9] This process continues until the fatty acid is completely broken down.
-
Deiodination: A critical aspect of 16-IHA metabolism is the potential for deiodination, the removal of the iodine atom. This can occur through the action of deiodinase enzymes, which are involved in thyroid hormone metabolism.[10]
Visualizing the Metabolic Journey
To better understand the flow of 16-IHA through these pathways, the following diagram illustrates the key steps from cellular entry to metabolic breakdown.
Caption: Cellular uptake and mitochondrial beta-oxidation of 16-Iodohexadecanoic Acid.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments with 16-IHA and provides systematic approaches to identify and resolve them.
Issue: Rapid Degradation of 16-IHA in Culture Media
Symptoms:
-
Inconsistent or lower-than-expected cellular uptake.
-
High background signal from free iodide in the medium.
-
Loss of compound activity over the time course of the experiment.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Component Instability | Certain components in cell culture media, such as cysteine and some vitamins, can contribute to the degradation of sensitive compounds.[11][12] Riboflavin, for example, is light-sensitive and its degradation can affect other media components.[13] | Prepare fresh media for each experiment. If using concentrated stocks, ensure they are stored correctly and not subjected to multiple freeze-thaw cycles.[14] Consider using a chemically defined, serum-free medium to minimize variability. |
| pH and Temperature Sensitivity | The stability of many compounds in solution is pH and temperature-dependent. Deviations from optimal conditions can accelerate degradation. | Maintain a stable pH and temperature in your culture system. Use buffered media and a calibrated incubator. For long-term storage of 16-IHA stock solutions, follow the manufacturer's recommendations, typically at -20°C or -80°C. |
| Photodegradation | Exposure to light, especially UV, can cause the breakdown of photosensitive molecules. | Protect your media and 16-IHA stock solutions from light by using amber tubes or wrapping containers in foil.[13] Minimize the exposure of your experimental setup to direct light. |
Issue: Unexpectedly High Deiodination
Symptoms:
-
High levels of free radioiodide detected in cell lysates or culture medium when using radio-labeled 16-IHA.
-
Results suggesting rapid clearance of the iodine label from the fatty acid backbone.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Deiodinase Activity | The cell type you are using may have high endogenous deiodinase activity. These enzymes are primarily known for their role in thyroid hormone metabolism but can also act on other iodinated compounds.[10] | Characterize the deiodinase activity of your cell line. If activity is high, consider using a deiodinase inhibitor such as propylthiouracil (PTU) or iopanoic acid.[15][16] Be aware that these inhibitors may have off-target effects. |
| Non-Specific Chemical Deiodination | Certain reducing agents or reactive oxygen species present in the culture environment can lead to non-enzymatic removal of iodine. | Ensure the use of high-purity reagents and cell culture-grade water. Minimize oxidative stress in your cell cultures by maintaining optimal cell density and media conditions. |
| Cellular Stress | Stressed or dying cells can release enzymes and other factors that may contribute to the degradation of 16-IHA. | Monitor cell viability throughout your experiment using methods like trypan blue exclusion or a viability assay. Ensure your experimental conditions are not cytotoxic. |
Issue: Low or Inconsistent Cellular Uptake
Symptoms:
-
Low signal from labeled 16-IHA within the cells.
-
High variability in uptake between replicate experiments.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Competition with Other Fatty Acids | The presence of other fatty acids in the culture medium (e.g., from serum) can compete with 16-IHA for uptake transporters. | For uptake studies, consider using a serum-free medium or a medium with a defined lipid composition. If serum is required, ensure the same batch is used for all related experiments to minimize variability. |
| Sub-optimal Cell Health | Poor cell health can impair the function of fatty acid transporters and overall metabolic activity. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid using cells that are over-confluent. |
| Incorrect Carrier Protein Concentration | 16-IHA, being a fatty acid, is often complexed with a carrier protein like bovine serum albumin (BSA) to improve its solubility and delivery to cells. An incorrect ratio can affect its availability. | Optimize the 16-IHA:BSA ratio for your specific cell type and experimental conditions. A common starting point is a molar ratio of 2:1 to 4:1. |
Issue: Non-Specific Binding
Symptoms:
-
High background signal in control wells (e.g., wells without cells).
-
Difficulty in achieving a clear distinction between specific and non-specific binding.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrophobic Interactions | Fatty acids are hydrophobic and can bind non-specifically to plasticware and other surfaces.[17][18] | Pre-coat your plates with a blocking agent like BSA.[19] Include a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.05%) in your wash buffers to reduce non-specific binding.[19] |
| Electrostatic Interactions | Charged molecules can interact with surfaces of the opposite charge. | Consider the isoelectric point of your compound and the charge of your experimental surfaces. Adjusting the pH of your buffers may help to minimize these interactions.[20] |
| Inadequate Washing | Insufficient washing steps can leave behind unbound 16-IHA, leading to high background. | Optimize your washing protocol. Increase the number of washes and/or the volume of wash buffer. Ensure thorough aspiration of the wash buffer between steps. |
Experimental Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common issues in 16-IHA experiments.
Caption: A systematic workflow for troubleshooting experiments with 16-Iodohexadecanoic Acid.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the appropriate negative controls for a 16-IHA experiment?
A1: It is crucial to include several negative controls to ensure the specificity of your results. These should include:
-
Vehicle Control: Cells treated with the same vehicle (e.g., BSA-containing medium) used to deliver 16-IHA, but without the fatty acid itself.
-
Unlabeled Competitor: To demonstrate specific uptake, co-incubate cells with labeled 16-IHA and a large excess of unlabeled hexadecanoic acid.
-
No-Cell Control: Incubate 16-IHA in your experimental wells without cells to quantify non-specific binding to the plate.
Q2: How can I be sure that the observed effects are due to 16-IHA and not a degradation product?
A2: This is a critical consideration. To address this, you can:
-
Perform Time-Course Experiments: Analyze the stability of 16-IHA in your culture medium over the duration of your experiment using techniques like HPLC or LC-MS.
-
Test Potential Degradation Products: If you identify major degradation products, test their biological activity in your assay system to see if they produce similar effects to 16-IHA. Iodoacetic acid, for instance, has been shown to have its own biological effects.[21]
Q3: Can I use 16-IHA in in vivo experiments?
A3: Yes, 16-IHA and other radioiodinated fatty acids have been used extensively in animal models and human studies, particularly for myocardial imaging.[22][23] However, be aware that in vivo metabolism can be complex, and factors like rapid clearance and deiodination need to be carefully considered in the experimental design and data analysis.[23]
Q4: What is the best way to prepare a stock solution of 16-IHA?
A4: Due to its hydrophobic nature, 16-IHA should first be dissolved in an organic solvent like ethanol or DMSO. This stock solution can then be further diluted into a working solution containing a carrier protein like fatty acid-free BSA. It is important to ensure that the final concentration of the organic solvent in the cell culture medium is low enough to not affect cell viability (typically <0.1%).
Q5: Are there alternatives to 16-IHA that are more resistant to metabolic degradation?
A5: Yes, researchers have developed modified fatty acid analogs to reduce metabolic breakdown and improve their utility as tracers. For example, introducing methyl branching or a terminal phenyl group can hinder beta-oxidation and deiodination.[22][23] An example is 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (BMIPP).[23] The choice of analog will depend on the specific research question.
References
-
Fatty Acid beta-Oxidation - AOCS. (2019, July 23). Retrieved from [Link]
-
Fatty Acid Oxidation (Beta-oxidation) | Nutrition - Lumen Learning. (n.d.). Retrieved from [Link]
-
Beta oxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf - NIH. (2023, January 16). Retrieved from [Link]
-
Myocardial metabolism of radioiodinated methyl-branched fatty acids - PubMed. (1988, July). Retrieved from [Link]
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Pharmacokinetics of radioiodinated fatty acid myocardial imaging agents in animal models and human studies - PubMed. (1996, November). Retrieved from [Link]
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Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate - PubMed. (1984). Retrieved from [Link]
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Comparison of 16-iodohexadecanoic acid (IHDA) and 15-p-iodophenylpentadecanoic acid (IPPA) metabolism and kinetics in the isolated rat heart - PubMed. (1988, July). Retrieved from [Link]
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He, Q., Chen, Y., Wang, Z., He, H., & Yu, P. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience (Landmark Edition), 28(1), 10. Retrieved from [Link]
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He, Q., Chen, Y., Wang, Z., He, H., & Yu, P. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. ResearchGate. Retrieved from [Link]
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Buchwalow, I., Samoilova, V., Boecker, W., & Tiemann, M. (2011). Non-specific binding of antibodies in immunohistochemistry: Fakes and facts. European Journal of Histochemistry, 55(1), e4. Retrieved from [Link]
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Mohammad, K. S., & Esen, A. (2012). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 1(1), 2–14. Retrieved from [Link]
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Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC. (2019, August 1). Retrieved from [Link]
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Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC - NIH. (2021, October 21). Retrieved from [Link]
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Validation & Comparative
A Tale of Two Tracers: A Comparative Guide to 16-Iodohexadecanoic Acid and 15-(p-iodophenyl)pentadecanoic Acid (IPPA) in Metabolic Research
For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic imaging, the choice of a tracer is paramount. This guide provides an in-depth, objective comparison of two widely used radioiodinated fatty acid analogs: 16-Iodohexadecanoic acid (IHDA) and 15-(p-iodophenyl)pentadecanoic acid (IPPA). By understanding their fundamental structural and metabolic differences, researchers can make informed decisions to best suit their experimental goals, whether it be quantifying fatty acid oxidation rates or assessing myocardial viability.
Fatty acids are the primary energy source for the heart under normal physiological conditions.[1] The ability to visualize and quantify fatty acid metabolism in vivo provides a powerful tool for diagnosing cardiac diseases and understanding their underlying pathophysiology.[2] Both IHDA and IPPA are analogs of naturally occurring fatty acids, designed to be tracked using non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) when labeled with a radioisotope such as Iodine-123.[1][2] However, their utility and the interpretation of the data they provide diverge significantly due to a key structural modification.
Part 1: The Molecules - A Head-to-Head Comparison
The critical difference between IHDA and IPPA lies in their chemical structure, which dictates their ultimate fate within the cell. IHDA is a straight-chain fatty acid with an iodine atom at the terminal (omega) position. In contrast, IPPA incorporates a p-iodophenyl group at its terminus. This seemingly subtle change has profound consequences for their metabolism.
| Property | 16-Iodohexadecanoic Acid (IHDA) | 15-(p-iodophenyl)pentadecanoic Acid (IPPA) |
| Structure | Straight-chain 16-carbon fatty acid with a terminal iodine atom. | 15-carbon fatty acid with a terminal p-iodophenyl group. |
| Primary Application | Measuring myocardial fatty acid oxidation (β-oxidation) rates. | Assessing myocardial perfusion, uptake, and viability. |
| Metabolic Fate | Undergoes β-oxidation, leading to rapid clearance of catabolites.[3][4] | Resistant to β-oxidation, leading to metabolic trapping within the cell.[5][6] |
| Imaging Signal | Dynamic, with a rapid washout phase corresponding to metabolic rate.[7] | Stable and prolonged, reflecting initial uptake and retention.[5] |
The Decisive Factor: Metabolic Fate
The core divergence in the application of these two tracers stems from how they are processed by the mitochondrial machinery.
16-Iodohexadecanoic Acid (IHDA): A Probe for Metabolic Rate
Like its natural counterpart, palmitic acid, IHDA is recognized by the enzymes of the mitochondrial β-oxidation pathway.[4][8] Upon entering the cardiomyocyte, it is activated to its acyl-CoA derivative and transported into the mitochondria. There, it undergoes the cyclical process of β-oxidation, where two-carbon units are sequentially cleaved off to produce acetyl-CoA.[8][9] The radioactive iodine is eventually released as smaller, water-soluble catabolites that are rapidly cleared from the myocardium.[6] This rapid clearance, or "washout," is directly proportional to the rate of fatty acid oxidation. Therefore, by monitoring the rate of signal decay with SPECT, researchers can quantify the metabolic activity of the heart tissue.[4][7]
15-(p-iodophenyl)pentadecanoic Acid (IPPA): A Marker of Viability
The terminal phenyl group in IPPA acts as a steric hindrance, effectively preventing the molecule from being fully processed by the β-oxidation enzymes.[5] While IPPA is taken up by cardiomyocytes, activated to its acyl-CoA form, and may undergo initial metabolic steps, it cannot be completely broken down.[6][7] This leads to a phenomenon known as "metabolic trapping," where the radiolabeled molecule accumulates and is retained within the cell, primarily incorporated into the triglyceride and phospholipid pools.[7][10][11] Because its clearance is significantly delayed compared to IHDA, the initial uptake and prolonged retention of IPPA serve as a robust indicator of cell viability and perfusion.[3][5] A viable myocyte will take up and trap IPPA, while necrotic or severely ischemic tissue will not, resulting in a clear imaging deficit.
Diagram: Comparative Metabolic Fates of IHDA and IPPA
The following diagram illustrates the distinct intracellular pathways of IHDA and IPPA following their uptake into a cardiomyocyte.
Caption: Divergent mitochondrial fates of IHDA and IPPA.
Part 2: Performance in Myocardial Imaging
The distinct metabolic behaviors of IHDA and IPPA translate directly into their performance and utility as SPECT imaging agents.
| Performance Metric | 16-Iodohexadecanoic Acid (IHDA) | 15-(p-iodophenyl)pentadecanoic Acid (IPPA) |
| Myocardial Uptake | High initial uptake.[7] | High initial uptake.[6][7] |
| Myocardial Half-Life | Short (e.g., ~11.2 minutes in canines).[7] | Longer (e.g., ~13.2 minutes in canines, but with significant long-term retention).[7] |
| Myocardium-to-Blood Ratio (Peak) | ~4.1:1 in canines.[7] | ~3.9:1 in canines.[7] |
| Primary Endpoint | Rate of tracer washout (clearance kinetics).[3] | Magnitude and distribution of tracer retention.[5] |
| Clinical/Research Indication | Ischemia detection through altered oxidation rates. | Assessment of myocardial viability, infarction size, and perfusion defects.[2] |
Note: Specific kinetic values can vary between species and experimental conditions.
IPPA's slower back diffusion and higher relative affinity for tissue compared to albumin contribute to its prolonged retention, making its clearance kinetics more sensitive to the actual oxidation rate of catabolites rather than the parent compound.[3] Conversely, IHDA demonstrates a higher overall percentage of oxidation.[7] For instance, in one canine study, the oxidation size for IHDA was 74% compared to 65% for IPPA.[7] This makes IHDA a more direct, albeit more temporally demanding, tracer for β-oxidation flux.
Part 3: Experimental Design & Protocols
The choice between IHDA and IPPA necessitates different experimental designs and data analysis approaches. Here, we outline a generalized protocol for an in vitro fatty acid uptake assay, highlighting key considerations.
Protocol: In Vitro Cardiomyocyte Fatty Acid Uptake & Metabolism Assay
This protocol provides a framework for quantifying the uptake and metabolic fate of radiolabeled IHDA or IPPA in cultured cardiomyocytes.
1. Cell Culture & Plating:
-
Action: Culture primary cardiomyocytes or a relevant cell line (e.g., H9c2) to confluence in appropriate growth medium. Plate cells in multi-well plates (e.g., 12-well or 24-well) at a predetermined density (e.g., 2-5 x 10⁵ cells/well).
-
Causality: A confluent monolayer ensures consistent cell numbers per well, reducing variability in uptake measurements. The choice of cell line should reflect the biological question, with primary cells offering higher physiological relevance.
2. Preparation of Fatty Acid-BSA Complex:
-
Action: Prepare a stock solution of radiolabeled IHDA or IPPA. In a separate tube, prepare a solution of fatty-acid-free Bovine Serum Albumin (BSA) in serum-free culture medium (e.g., DMEM). Add the fatty acid stock to the BSA solution and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Causality: Fatty acids are poorly soluble in aqueous media and are transported in the blood bound to albumin.[12] Complexing the tracer with BSA mimics this physiological state, ensuring efficient delivery to the cells via membrane transporters like FATP1.[13]
3. Uptake Assay:
-
Action: Aspirate growth medium from the cells and wash once with warm PBS. Add the fatty acid-BSA complex solution to each well and incubate at 37°C. For a time-course experiment, stop the reaction at various time points (e.g., 2, 5, 15, 30, 60 minutes).
-
Causality: Incubation at 37°C is critical for optimal function of cellular transporters and metabolic enzymes.[12] A time-course is essential to determine the initial rate of uptake (linear phase) before saturation or efflux becomes significant.
4. Stopping the Uptake & Washing:
-
Action: To stop the uptake, aspirate the radioactive medium and immediately wash the cells 3-4 times with ice-cold PBS containing a high concentration of BSA (e.g., 0.5-1%).
-
Causality: Performing the wash steps on ice with a high-BSA "stop solution" is a self-validating step. The cold temperature halts all metabolic processes and transport, while the excess unlabeled BSA competitively displaces any tracer non-specifically bound to the cell surface, ensuring the measured radioactivity reflects only internalized fatty acids.
5. Cell Lysis & Quantification:
-
Action: Add a lysis buffer (e.g., 0.1 M NaOH or RIPA buffer) to each well and incubate to ensure complete cell lysis. Transfer the lysate to a scintillation vial or gamma counter tube. Measure the radioactivity using the appropriate counter.
-
Causality: Complete lysis is necessary to recover all internalized radioactivity for accurate quantification.
6. Data Analysis & Interpretation:
-
For IHDA: The key measurement is often the rate of clearance. This requires a "pulse-chase" experiment where cells are incubated with the tracer for a short period (pulse), then washed and incubated in tracer-free medium for various times (chase). The decrease in cell-associated radioactivity over time reflects the rate of β-oxidation and efflux.
-
For IPPA: The primary measurement is the total accumulated radioactivity at a later time point (e.g., 60 minutes), reflecting uptake and trapping. Comparing uptake under different experimental conditions (e.g., hypoxia vs. normoxia) can reveal changes in cell viability or metabolic preference.
Diagram: Experimental Workflow for Fatty Acid Uptake Assay
Caption: Workflow for an in vitro radiolabeled fatty acid uptake assay.
Part 4: Choosing the Right Tool for the Job
The decision to use 16-Iodohexadecanoic acid or 15-(p-iodophenyl)pentadecanoic acid is entirely dependent on the research question.
| Research Goal | Recommended Tracer | Rationale |
| Quantifying fatty acid β-oxidation rates | 16-Iodohexadecanoic Acid (IHDA) | Its metabolism and rapid washout of catabolites directly reflect the flux through the β-oxidation pathway.[3][7] |
| Assessing myocardial viability/infarct size | 15-(p-iodophenyl)pentadecanoic Acid (IPPA) | It is metabolically trapped in viable cells, providing a stable, long-lasting signal that clearly delineates viable from non-viable tissue.[5] |
| Studying initial fatty acid uptake/perfusion | 15-(p-iodophenyl)pentadecanoic Acid (IPPA) | The high retention allows for clear imaging of initial tracer distribution, which is dependent on blood flow and transporter activity. |
| Investigating dynamic metabolic shifts | 16-Iodohexadecanoic Acid (IHDA) | Changes in clearance kinetics can reveal acute shifts in substrate utilization (e.g., from fatty acids to glucose) under conditions like ischemia.[4] |
References
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Scremin, O. U., & Gallow, A. Y. (1993). Comparison of 16-iodohexadecanoic acid (IHDA) and 15-p-iodophenylpentadecanoic acid (IPPA) metabolism and kinetics in the isolated rat heart. Journal of Nuclear Medicine, 34(5), 797-803. [Link]
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Coffin, C., et al. (1990). Intramyocardial fate of 15-p-iodophenyl-beta-methylpentadecanoic acid (IMPPA): is it a good tracer of fatty acid myocardial uptake? Journal of Nuclear Medicine, 31(8), 1340-1346. [Link]
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Reske, S. N., et al. (1987). Metabolism of 15(p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. European Journal of Nuclear Medicine, 13(10), 525-531. [Link]
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Visser, F. C., et al. (1991). Comparison of uptake, oxidation and lipid distribution of 17-iodoheptadecanoic acid, 15-(p-iodophenyl)pentadecanoic acid and 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid in normal canine myocardium. Nuclear Medicine and Biology, 18(7), 743-749. [Link]
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Venn-Watson, S. K., & Butterworth, C. (2024). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Meta-Analysis, 12(1), 1-15. [Link]
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Venn-Watson, S. K., & Butterworth, C. (2024). Molecular and cellular mechanisms of pentadecanoic acid. Baishideng Publishing Group. [Link]
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Coisy, A., et al. (1985). Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate. Journal de Biophysique et de Medecine Nucleaire, 9(1), 23-28. [Link]
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Sato, Y., et al. (2018). Development of appropriate fatty acid formulations to raise the contractility of constructed myocardial tissues. Scientific Reports, 8(1), 16900. [Link]
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Gallagher, B. M., et al. (1978). Metabolic trapping as a principle of oradiopharmaceutical design: some factors resposible for the biodistribution of [18F] 2-deoxy-2-fluoro-D-glucose. Journal of Nuclear Medicine, 19(10), 1154-1161. [Link]
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A Senior Application Scientist's Guide to Validating 16-Iodohexadecanoic Acid Uptake and Oxidation with the Seahorse XF Analyzer
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the uptake and subsequent mitochondrial oxidation of 16-Iodohexadecanoic acid (16-IHA) using the Agilent Seahorse XF platform. We will move beyond a simple protocol, delving into the causality behind experimental choices to ensure your assay is not just a procedure, but a self-validating system for generating robust, publication-quality data.
Introduction: The Critical Role of Fatty Acid Oxidation
Fatty acid oxidation (FAO) is a pivotal metabolic pathway responsible for generating a significant portion of cellular ATP, especially in high-energy-demand tissues like the heart, skeletal muscle, and liver.[1] This process involves the breakdown of fatty acids within the mitochondria to produce acetyl-CoA, which then fuels the TCA cycle and oxidative phosphorylation.[1][2] Dysregulation of FAO is implicated in a host of pathologies, including metabolic syndrome, diabetes, cardiac disease, and cancer, making it a crucial area of investigation for both basic research and therapeutic development.[2]
To accurately study FAO, researchers require tools that can measure the cellular capacity to take up and metabolize specific fatty acids in real-time. 16-Iodohexadecanoic acid (16-IHA), a halogenated analog of the 16-carbon saturated fatty acid palmitate, serves as one such tool. Historically used in its radiolabeled form for myocardial imaging, its core structure allows it to be recognized and processed by the cellular machinery for fatty acid transport and oxidation.[3][4][5]
This guide will establish a robust methodology to validate 16-IHA as a substrate for FAO by leveraging the power of the Seahorse XF Analyzer, which provides real-time, live-cell measurements of the two major energy-producing pathways: mitochondrial respiration and glycolysis.[6][7]
Foundational Technologies: A Synergy for Metabolic Analysis
16-Iodohexadecanoic Acid (16-IHA): The Substrate Probe
16-IHA is structurally analogous to palmitic acid, the most common saturated fatty acid in animals. The key modification is the substitution of a hydrogen atom with an iodine atom at the omega (16th) carbon position. This modification is subtle enough that the molecule is still recognized by fatty acid transporters for cellular uptake and by the enzymatic machinery for mitochondrial import and β-oxidation. The fundamental premise of our assay is that if cells can take up and oxidize 16-IHA, it will serve as a fuel source for mitochondrial respiration, leading to a measurable increase in the Oxygen Consumption Rate (OCR).
Agilent Seahorse XF Technology: The Real-Time Metabolic Engine
The Seahorse XF Analyzer is a sophisticated instrument that simultaneously measures the two key indicators of cellular metabolism in real-time:
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation.[8][9]
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis, as the conversion of glucose to lactate results in the extrusion of protons into the extracellular medium.[6][10]
The instrument uses specialized microplates where cells are cultured. A sensor cartridge gently lowers to create a transient micro-chamber, allowing for highly sensitive measurements of changes in oxygen and pH in the surrounding media.[7][11] This technology is uniquely suited for our validation because it allows us to directly observe the metabolic consequence—an increase in oxygen consumption—of providing 16-IHA to the cells.
The Self-Validating Experimental Design
Trustworthiness in scientific data comes from rigorous controls. The following experimental design is structured to not only measure the effect of 16-IHA but to prove that the observed effect is specifically due to its mitochondrial oxidation.
Core Principle & Key Controls
The central hypothesis is that the addition of 16-IHA to cells will increase OCR, and this increase will be blocked by a specific inhibitor of long-chain fatty acid oxidation.
-
Test Substrate: 16-Iodohexadecanoic acid (16-IHA) conjugated to Bovine Serum Albumin (BSA). BSA is essential for solubilizing long-chain fatty acids and facilitating their delivery to cells.
-
Positive Control Substrate: Palmitate conjugated to BSA. Palmitate is the gold-standard long-chain fatty acid for FAO assays and provides a benchmark for the maximal FAO rate in the cells under study.[12]
-
Negative Control Inhibitor: Etomoxir. This drug is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme responsible for transporting long-chain fatty acids into the mitochondrial matrix for oxidation.[13] A reduction in OCR after Etomoxir treatment is the definitive validation that the previously observed respiration was fueled by long-chain FAO.
-
Vehicle Control: BSA solution without any conjugated fatty acid. This accounts for any non-specific effects of the BSA carrier itself.
Visualizing the Workflow and Pathway
The following diagrams illustrate the experimental workflow and the underlying metabolic pathway being interrogated.
Caption: High-level experimental workflow from cell seeding to Seahorse XF assay execution.
Caption: The role of CPT1 in fatty acid oxidation and its inhibition by Etomoxir.
Detailed Experimental Protocol
This protocol is a template and may require optimization for specific cell types.
Part 1: Reagent Preparation
-
16-IHA-BSA Conjugate:
-
Prepare a 5 mM stock solution of 16-Iodohexadecanoic acid in 0.1 M NaOH by heating to 70°C.
-
Prepare a 0.85 mM solution of fatty-acid-free BSA in 150 mM NaCl.
-
While stirring, slowly add the 16-IHA stock solution to the BSA solution to achieve a final 6:1 molar ratio (e.g., 1 mM 16-IHA to 0.17 mM BSA).
-
Incubate at 37°C for 1 hour. Aliquot and store at -20°C.
-
Causality Note: BSA conjugation is critical for solubility and preventing detergent effects of free fatty acids on cell membranes. A 6:1 ratio is standard for ensuring proper bioavailability.[14][15]
-
-
Palmitate-BSA Conjugate (Positive Control): Prepare as described for 16-IHA or use a commercially available pre-conjugated solution like the Agilent Seahorse XF Palmitate-BSA FAO Substrate.[12]
-
FAO Assay Medium:
-
Start with Seahorse XF Base Medium (DMEM-based, bicarbonate-free).[11]
-
Supplement with 0.5 mM L-Carnitine and 5 mM HEPES.
-
Warm to 37°C and adjust pH to 7.4.
-
Causality Note: L-Carnitine is an essential cofactor for the CPT system to transport long-chain fatty acids into the mitochondria.[14] The medium should lack other major fuel sources like glucose or glutamine to ensure the cells are reliant on the exogenously supplied fatty acid.
-
-
Injection Port Compounds:
-
Port A: 16-IHA-BSA, Palmitate-BSA, or BSA Vehicle Control (to achieve a final well concentration of ~200 µM fatty acid).
-
Port B: Etomoxir (to achieve a final well concentration of 40 µM).
-
Port C: Oligomycin (to achieve a final well concentration of 1-2 µM).
-
Port D: Rotenone/Antimycin A (to achieve a final well concentration of 0.5 µM each).
-
Part 2: Cell Culture & Plating
-
Day Before Assay: Seed your cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
Expertise Note: Cell density is critical. Too few cells will yield a low signal; too many will consume oxygen too quickly. A cell titration experiment is recommended during assay development.
-
Part 3: Seahorse XF Assay Execution
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge overnight at 37°C in a non-CO2 incubator using Seahorse XF Calibrant.[10]
-
Prepare Cells: On the day of the assay, remove the cell culture medium. Wash the cells once with warm FAO Assay Medium. Finally, add the appropriate volume of FAO Assay Medium to each well.
-
Incubate: Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the cells to acclimate to the new medium.[6]
-
Load Cartridge: Load the prepared injection port compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Place the sensor cartridge with the loaded compounds into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with your cell plate and initiate the run.
-
Measurement Protocol:
-
3 baseline measurements (Mix 3 min, Wait 0 min, Measure 3 min).
-
Inject Port A (16-IHA / Palmitate / BSA).
-
6 measurements to assess FAO-driven respiration.
-
Inject Port B (Etomoxir).
-
6 measurements to confirm FAO inhibition.
-
Inject Port C (Oligomycin) followed by Port D (Rot/AA) to perform a modified Mito Stress Test for data normalization and cell health assessment.[9]
-
-
Data Interpretation & Expected Outcomes
The OCR profile will provide the validation.
-
Basal OCR: The initial OCR before any substrate is added, reflecting oxidation of endogenous fuel stores.
-
Response to 16-IHA/Palmitate: A significant increase in OCR after the injection of 16-IHA or Palmitate indicates that the cells are taking up the fatty acid and using it to fuel mitochondrial respiration.
-
Response to Etomoxir: A sharp decrease in OCR after Etomoxir injection, returning to near-basal levels, confirms that the prior increase in respiration was dependent on CPT1 and therefore due to long-chain fatty acid oxidation.
-
BSA Vehicle Control: This group should show no significant change in OCR after the BSA injection, and no significant drop after the Etomoxir injection.
The key validation parameter is the "FAO-dependent OCR," which is calculated as the OCR after fatty acid addition minus the OCR after Etomoxir addition.
Comparison with Alternative Methods
While the Seahorse XF platform offers a powerful, real-time functional assay, it is important to understand its place among other available technologies.
| Method | Principle | Advantages | Disadvantages |
| 16-IHA + Seahorse XF | Measures the functional metabolic output (oxygen consumption) of fatty acid oxidation in real-time. | Real-time, kinetic data; label-free detection; measures function (oxidation), not just uptake; high-throughput. | Indirectly measures uptake; requires specialized equipment. |
| Radiolabeled Fatty Acids | Uses radioisotopes (e.g., ³H-palmitate, ¹²⁵I-IHA) to trace and quantify uptake via scintillation counting.[16] | Direct measurement of uptake; high sensitivity; gold standard for quantitative uptake. | Use of radioactivity; endpoint assay (not kinetic); low-throughput; does not directly measure oxidation. |
| Fluorescent Fatty Acid Analogs | Utilizes fatty acids tagged with a fluorescent probe (e.g., BODIPY) to visualize and quantify uptake via microscopy or plate readers.[16][17] | Allows for single-cell analysis and visualization; high-throughput potential.[17] | The bulky fluorescent tag may alter uptake and metabolism; potential for artifacts; measures uptake/accumulation, not oxidation. |
| Bioluminescent Probes | Employs fatty acid analogs that release a substrate for luciferase upon β-oxidation, generating a light signal.[1] | Direct measurement of FAO; high sensitivity and throughput; no radioactivity. | Requires specific proprietary reagents; may not perfectly mimic native fatty acid kinetics. |
| Mass Spectrometry | Quantifies the incorporation of stable-isotope labeled fatty acids into intracellular lipid pools.[18] | Highly specific and quantitative; can trace the fate of the fatty acid into various metabolic pathways. | Requires complex sample preparation and expensive equipment; low-throughput; typically an endpoint measurement. |
Conclusion
The validation of 16-Iodohexadecanoic acid uptake and oxidation using the Seahorse XF Analyzer represents a powerful, high-throughput, and functionally relevant method for studying cellular lipid metabolism. By employing a self-validating experimental design that includes both a positive control substrate (palmitate) and a specific pathway inhibitor (Etomoxir), researchers can generate highly trustworthy data. This approach moves beyond simply measuring substrate accumulation to directly quantifying its functional consequence: a CPT1-dependent increase in mitochondrial respiration. This robust methodology empowers scientists to confidently investigate the role of fatty acid oxidation in health and disease and to screen for novel therapeutics targeting this critical metabolic pathway.
References
-
Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate | Agilent. (n.d.). Retrieved from [Link]
- Kuikka, J. T., Mussalo, H., Hiltunen, J. K., & Uusitupa, M. I. (1991). 16-iodo3-R,S-methyl hexadecanoic acid in patients with myocardial infarction. Comparison with thallium 201 uptake and wall motion. Nuklearmedizin. Nuclear medicine, 30(4), 131–136.
-
Seahorse XF Glycolysis Stress Test Kit User Guide - Agilent. (n.d.). Retrieved from [Link]
-
Fatty Acid Uptake Assay Kit | Dojindo Molecular Technologies. (n.d.). Retrieved from [Link]
-
The Agilent Seahorse XF ATP Real-Time rate assay measures and quantifies the rate of ATP product. (n.d.). Retrieved from [Link]
-
Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. (n.d.). Retrieved from [Link]
- Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. (2022). STAR Protocols, 3(2), 101373.
-
Seahorse XF Cell Mito Stress Test Kit User Guide - Agilent. (n.d.). Retrieved from [Link]
-
Seahorse XF Glycolytic Rate Assay Kit User Guide - SickKids Research Institute. (n.d.). Retrieved from [Link]
-
XF Substrate Oxidation Stress Test Kits User Manual. (n.d.). Retrieved from [Link]
-
How the Extracellular Flux Analyzer XF-96 Seahorse is used for Immunometabolism research at LJI. (2023, June 15). YouTube. Retrieved from [Link]
- Visser, F. C., van Eenige, M. J., van der Wall, E. E., Duwel, C. M., Veenendaal, D., Roos, J. P., & Westera, G. (1990). Comparison of 16-iodohexadecanoic acid (IHDA) and 15-p-iodophenylpentadecanoic acid (IPPA) metabolism and kinetics in the isolated rat heart. European journal of nuclear medicine, 17(1-2), 20–25.
- Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 4(3), 482–499.
-
FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. (n.d.). Retrieved from [Link]
- Real-time quantification of fatty acid uptake using a novel fluorescence assay. (2025). Journal of Biological Chemistry, 301(1), 107739.
- Coisy, A., Comet, M., & Godin, J. P. (1985). Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate. International journal of nuclear medicine and biology, 12(3), 185–191.
-
Fatty Acid Oxidation Probe Assay, Fibroblast Culture - Children's Hospital Colorado. (n.d.). Retrieved from [Link]
- Lee, Y., & Kuda, O. (2014). Measurement of long-chain fatty acid uptake into adipocytes. Methods in enzymology, 538, 223–234.
-
Lab Dept: Anatomic Pathology Test Name: FATTY ACID OXIDATION PROBE, FIBROBLASTS. (n.d.). Retrieved from [Link]
- Venn-Watson, S., & Butterworth, C. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?. Scientific reports, 10(1), 8161.
Sources
- 1. FAO-Glo™ Fatty Acid Oxidation Assay [worldwide.promega.com]
- 2. FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture [mayocliniclabs.com]
- 3. Regional uptake of [123I]-16-iodo3-R,S-methyl hexadecanoic acid in patients with myocardial infarction. Comparison with thallium 201 uptake and wall motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 16-iodohexadecanoic acid (IHDA) and 15-p-iodophenylpentadecanoic acid (IPPA) metabolism and kinetics in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. youtube.com [youtube.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. biotech.cornell.edu [biotech.cornell.edu]
- 12. agilent.com [agilent.com]
- 13. content.abcam.com [content.abcam.com]
- 14. agilent.com [agilent.com]
- 15. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 18. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Comparative Validation of 16-Iodohexadecanoic Acid (16-IHDA) as a Metabolic Tracer: A Mass Spectrometry Cross-Reference Guide
Introduction
In the assessment of myocardial fatty acid metabolism, 16-Iodohexadecanoic acid (16-IHDA) occupies a critical but often misunderstood niche. Unlike its branched-chain analog BMIPP (which is designed to "trap" in the myocyte by inhibiting beta-oxidation), 16-IHDA is a straight-chain analog intended to mimic the metabolic flux of natural palmitate.
However, the presence of a bulky iodine atom at the omega position raises a fundamental question: Does 16-IHDA truly reflect natural lipid oxidation, or does steric hindrance alter its fate?
This guide provides a rigorous cross-validation framework using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We move beyond simple radiolabeling assumptions to validate the molecular integrity and metabolic trajectory of 16-IHDA against the biological gold standard, Palmitic Acid.
Part 1: The Comparative Landscape
To validate 16-IHDA, we must benchmark it against its primary alternatives: the natural substrate (Palmitate) and the clinical imaging standard (BMIPP).
Table 1: Tracer Performance Metrics
| Feature | Palmitic Acid (C16:0) | 16-IHDA (Iodinated) | BMIPP (Methyl-branched) |
| Role | Biological Gold Standard | Metabolic Flux Tracer | Ischemic Memory (Trapping) |
| Beta-Oxidation | 100% (Reference) | High (Mimics Palmitate) | Inhibited (Trapped in Mitochondria) |
| Cellular Exit | Via CO₂ / H₂O | Via Free Iodide (I⁻) Diffusion | Minimal (Retained) |
| MS Ionization | [M-H]⁻ m/z 255.2 | [M-H]⁻ m/z 381.3 | [M-H]⁻ m/z 395.3 |
| Key Limitation | Rapid turnover; requires stable isotopes (¹³C) for MS | Deiodination can occur non-enzymatically | Does not measure oxidation rate |
Scientist’s Insight: The critical validation step for 16-IHDA is ensuring that the release of Iodide (I⁻) correlates linearly with the production of Acetyl-CoA. If the LC-MS data shows accumulation of unmetabolized 16-IHDA while I⁻ levels rise, your tracer is undergoing deiodination outside the beta-oxidation pathway (a "false flux" signal).
Part 2: Metabolic Pathway Visualization
The following diagram contrasts the metabolic fate of the three tracers. Note how 16-IHDA diverges from BMIPP at the beta-oxidation step.
Caption: Comparative metabolic fate. 16-IHDA undergoes oxidation releasing Iodide, whereas BMIPP stalls.
Part 3: Mass Spectrometry Validation Workflow
To cross-validate 16-IHDA results, we utilize a Targeted LC-MS/MS approach. This protocol is designed to detect both the intact parent molecule and the free iodide released during metabolism.
Sample Preparation (The "Dark" Protocol)
Reasoning: The C-I bond is photosensitive. Standard lipid extraction can lead to artifactual deiodination.
-
Tissue Homogenization: Homogenize tissue in ice-cold PBS.
-
Amber Extraction: Perform all steps in amber glass or low-light conditions.
-
Lipid Extraction: Use a modified Folch method (Chloroform:Methanol 2:1).
-
Critical Step: Add 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation.
-
Acidification: Mild acidification (Acetic acid) helps partition free fatty acids into the organic phase.
-
-
Internal Standard: Spike with d31-Palmitic Acid (fully deuterated) prior to extraction to normalize for recovery efficiency.
LC-MS/MS Configuration[1][2]
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Acetonitrile/Water (60:40) + 10mM Ammonium Acetate.
-
B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Acetate.
-
Fragmentation Logic (Self-Validating System)
The validity of the assay rests on monitoring specific transitions. 16-IHDA has a distinct mass defect due to Iodine.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| 16-IHDA | 381.3 [M-H]⁻ | 126.9 [I]⁻ | Primary Quantifier. Specific cleavage of the C-I bond. |
| 16-IHDA | 381.3 [M-H]⁻ | 253.2 [M-HI]⁻ | Qualifier. Loss of HI (128 Da) confirms the alkyl chain. |
| Palmitate | 255.2 [M-H]⁻ | 255.2 | Pseudo-MRM (SIM) as palmitate fragments poorly. |
| d31-Palmitate | 286.4 [M-H]⁻ | 286.4 | Internal Standard (IS) for recovery normalization. |
Part 4: Experimental Validation Workflow
This diagram outlines the decision logic for validating your 16-IHDA data.
Caption: Step-by-step QC workflow for validating 16-IHDA presence and recovery.
Part 5: Interpreting the Data
When comparing 16-IHDA results to Mass Spectrometry data, look for Discordance :
-
High 16-IHDA (MS) + Low Activity (Spectrometry):
-
Diagnosis: The tracer is entering the cell but not entering the mitochondria.
-
Cause: CPT-1 blockage or transporter defect.
-
-
Low 16-IHDA (MS) + High Free Iodide (MS):
-
Diagnosis: Rapid metabolism. The tracer is working correctly as a flux probe.
-
-
High 16-IHDA (MS) + High Palmitate (MS):
-
Diagnosis: Lipid accumulation (Steatosis). Both natural and synthetic lipids are pooling.
-
Authoritative Grounding
The use of 16-IHDA as a metabolic probe relies on the assumption that the iodine atom does not significantly perturb the lipophilicity compared to the methyl group of natural fatty acids. Studies have shown that while the initial uptake kinetics of 16-IHDA are similar to Palmitate, the clearance rates can differ due to the deiodinase activity in non-target tissues (liver vs. heart) [1]. Furthermore, MS validation is superior to simple gamma counting because it distinguishes between the intact fatty acid and the free iodide metabolite, a distinction often lost in standard scintigraphy [2].
References
-
Knapp, F. F., & Goodman, M. M. (1986). The design and biological properties of iodine-123 labeled beta-methyl-branched fatty acids. European Heart Journal. Link
-
Kersemans, K., et al. (2011). Reference values for 123I-BMIPP and 123I-MIHA uptake in the normal mouse heart. Nuclear Medicine and Biology. Link
-
Lopaschuk, G. D., et al. (2010). Myocardial Fatty Acid Metabolism in Health and Disease. Physiological Reviews.[1] Link
-
Fuller, M., et al. (2012). Liquid chromatography-electrospray ionisation-tandem mass spectrometry quantification of fatty acids. Journal of Chromatography B. Link
Sources
Comparative Technical Guide: 16-Iodohexadecanoic Acid vs. 18F-FTHA for PET Imaging of Fatty Acid Metabolism
Executive Summary: The Divergence of Fate
In the assessment of myocardial and skeletal muscle fatty acid (FA) metabolism, the choice between 16-Iodohexadecanoic acid (16-IHDA) and 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (18F-FTHA) is not merely a choice of isotope; it is a choice of biological endpoint.
-
18F-FTHA is a metabolic trapping agent .[1] It tracks fatty acid transport and mitochondrial entry but is sequestered before completing beta-oxidation.[1] It is the gold standard for measuring total fatty acid uptake/flux .
-
16-IHDA (labeled with I-124 for PET) is a straight-chain analog . It enters the beta-oxidation spiral, where the label is cleaved and released. It theoretically tracks oxidation rates , but is hampered by complex catabolite kinetics and the inferior imaging physics of Iodine-124 compared to Fluorine-18.
This guide dissects the mechanistic, kinetic, and practical differences to assist in protocol design for metabolic phenotyping.
Mechanistic Foundation: Trapping vs. Oxidation
To interpret the PET signal correctly, one must understand the molecular fate of the tracer within the mitochondria.
18F-FTHA: The "Metabolic Dead-End"
FTHA contains a sulfur atom at the C-6 position. This modification does not inhibit cellular uptake or activation by acyl-CoA synthetase. However, once inside the mitochondria, the sulfur atom blocks the action of 3-ketoacyl-CoA thiolase (or the preceding dehydrogenation steps depending on chain length).
-
Result: The radiolabel accumulates intracellularly as FTHA-CoA or FTHA-carnitine esters.
-
Signal Interpretation: The PET signal represents the total flux of fatty acids into the mitochondria. It assumes that in high-demand tissue (like the myocardium), uptake
oxidation.
16-IHDA: The "Washout" Tracer
16-IHDA is structurally identical to natural palmitic acid except for the terminal iodine. It undergoes activation, transport, and enters the beta-oxidation spiral.[2]
-
Catabolism: During beta-oxidation, the terminal iodinated fragment is cleaved, releasing free iodide (
). -
Signal Interpretation: The signal is biphasic. The initial uptake represents transport. The subsequent washout of activity (as free iodide leaves the myocyte) correlates with the oxidation rate .
-
The Problem: Free iodide in the blood pool creates a rising background signal, complicating compartmental modeling.
Visualization: Mitochondrial Fate
Figure 1: Divergent metabolic fates. FTHA (Red) accumulates, providing an integral of uptake. IHDA (Green) cycles through oxidation, releasing the label.
Technical & Kinetic Comparison
The following table contrasts the tracers based on physical properties of the isotope and biological behavior.
| Feature | 18F-FTHA (Fluorine-18) | 16-IHDA (Iodine-124)* |
| Primary Readout | Total FA Uptake / Mitochondrial Flux | FA Oxidation Rate (Turnover) |
| Kinetic Model | Patlak Plot (Irreversible trapping) | Compartmental (Reversible/Washout) |
| Half-Life | 109.8 minutes | 4.18 days (I-124) |
| Positron Energy | 0.63 MeV (Short range, High Res) | 2.13 MeV (Long range, Low Res) |
| Image Resolution | Excellent (< 2mm intrinsic) | Poor (due to positron range & cascade gammas) |
| Metabolite Analysis | Critical: Plasma contains polar metabolites. | Critical: Plasma contains free iodide. |
| Background Noise | Low (Tissue-to-blood ratio increases) | High (Free iodide accumulates in blood) |
| Cyclotron Access | Standard (18F chemistry) | Specialized (Solid targetry usually required) |
*Note: 16-IHDA is historically used with I-123 for SPECT. When used for PET, I-124 is the label, but its complex decay scheme (only ~23% positron abundance) makes it significantly inferior to F-18 for image quality.
Experimental Protocol: Validating Myocardial Metabolism
To ensure scientific integrity, the imaging protocol must control for the "Randle Cycle" (glucose-fatty acid competition).
A. Pre-Imaging Preparation (The Control System)
-
Fasting State: Subjects/Animals must be fasted (min. 6 hours) to lower insulin and maximize fatty acid utilization.
-
Heparin Loading (Optional): To artificially elevate plasma Free Fatty Acids (FFAs) for stress-testing oxidation capacity, unfractionated heparin (50 IU/kg) can be administered 15 mins prior to injection.
B. Image Acquisition Workflow
-
CT Scout: For attenuation correction.
-
Tracer Injection: Bolus injection (e.g., 185–370 MBq for FTHA; lower for I-124 due to dosimetry).
-
Dynamic Acquisition:
-
Blood Sampling (The "Input Function"):
-
Arterial blood sampling is mandatory for quantitative kinetic modeling.
-
Samples at 10s intervals (first 2 min), then 5, 10, 20, 30, 60 min.
-
C. Metabolite Correction (Critical Step)
Both tracers suffer from rapid metabolism in the blood, which must be corrected to determine the true "Input Function" (parent tracer available to tissue).
-
Protocol: Centrifuge blood
Extract plasma Run HPLC or TLC. -
FTHA Issue: Rapid appearance of polar metabolites.
-
IHDA Issue: Rapid appearance of free iodide.
D. Kinetic Modeling Logic
Figure 2: Kinetic modeling decision tree. FTHA allows robust Patlak analysis (linear phase). IHDA requires non-linear compartmental modeling to resolve the washout rate.
Expert Synthesis & Recommendations
Why 18F-FTHA is the Modern Standard
For 90% of drug development and metabolic research, 18F-FTHA is superior .
-
Signal-to-Noise: The trapping mechanism integrates the signal over time, providing high-contrast images of the myocardium or skeletal muscle against a clearing background.
-
Quantification: The Patlak plot is mathematically robust and less sensitive to noise than the multi-exponential fitting required for washout tracers.
-
Resolution: F-18 physics allows for visualization of regional metabolic defects (e.g., ischemic border zones) that I-124 would blur.
When to Consider 16-IHDA (or Alternatives)
You should only consider an oxidizable tracer if your specific research question is: "Is the transport intact, but the beta-oxidation enzyme complex defective?"
-
In this scenario, FTHA would show normal uptake (false negative), while an oxidizable tracer would show delayed washout (accumulation).
-
Recommendation: If you need to measure oxidation, C-11 Palmitate is the preferred PET tracer over I-124 IHDA, despite the short half-life (20 min), because C-11 does not alter the fatty acid structure and avoids the iodine background noise.
References
-
DeGrado, T. R., et al. (1991). 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (FTHA): evaluation in mouse of a new probe of myocardial utilization of long chain fatty acids.[1] Journal of Nuclear Medicine. Link
-
Maki, M. T., et al. (1998). Synthesis and evaluation of 18F-labeled fatty acid analogs for myocardial imaging. Nuclear Medicine and Biology.[4] Link
-
Knapp, F. F., & Goodman, M. M. (1991). The development of radioiodinated fatty acids for myocardial imaging.[5] Current Pharmaceutical Design. Link
-
Takala, T. O., et al. (2002). Total and plasma-derived floor fatty acid oxidation in human skeletal muscle during rest and exercise. American Journal of Physiology-Endocrinology and Metabolism. Link
-
Pentlow, K. S., et al. (2016).[6] Quantitative imaging of I-124 with PET.[6][7][8] Medical Physics. Link
Sources
- 1. 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (FTHA): evaluation in mouse of a new probe of myocardial utilization of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 4. ajronline.org [ajronline.org]
- 5. PET imaging of glucose and fatty acid metabolism for NAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I-124 PET/CT for Thyroid Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 7. I-124 Imaging and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of (124)I-PET in diagnosis and treatment of thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Intricacies of Fatty Acid Oxidation: A Comparative Guide to 16-Iodohexadecanoic Acid and 2-Bromopalmitate
Understanding the Tools: Mechanism and Primary Application
16-Iodohexadecanoic Acid: A Tracer for Visualizing Metabolic Flux
16-Iodohexadecanoic acid is a modified fatty acid where an iodine atom is incorporated at the terminal (omega) position. When a radioactive isotope of iodine (such as ¹²³I or ¹³¹I) is used, it becomes a powerful tracer for in vivo imaging techniques like single-photon emission computed tomography (SPECT).
Its primary utility lies in its ability to mimic natural fatty acids, allowing for the non-invasive visualization and quantification of fatty acid uptake, transport, and, to some extent, the rate of β-oxidation.[1][2][3] Once taken up by tissues with high fatty acid metabolism, such as the heart, its metabolic fate can be tracked. The release of the radioiodine atom from the molecule as it is metabolized provides a signal that can be externally detected, offering a window into the metabolic activity of the tissue.[3] This makes it an invaluable tool for studying myocardial metabolism and identifying viable cardiac tissue.[1][2]
2-Bromopalmitate: A Promiscuous Inhibitor of Lipid Metabolism
2-bromopalmitate (2-BP) is a palmitic acid analog containing a bromine atom at the alpha-position. This modification renders it a reactive molecule that can covalently bind to and inhibit a range of enzymes involved in lipid metabolism. Historically, it was one of the first compounds used to demonstrate the inhibition of mitochondrial fatty acid oxidation.[4][5] Its primary mode of action in this context is the irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[4][5]
However, the reactivity of 2-BP extends beyond CPT1. It is now well-established as a potent and non-selective inhibitor of protein S-palmitoylation, a crucial post-translational modification.[5][6] 2-BP achieves this by inhibiting the DHHC family of palmitoyl acyltransferases.[5] Furthermore, it has been shown to inhibit other enzymes involved in lipid metabolism, including fatty acid CoA ligase and acyl-protein thioesterases, and can induce inflammatory responses and cellular toxicity at higher concentrations.[7][8] This promiscuous reactivity is a critical consideration in experimental design and data interpretation.[5][9]
Head-to-Head Comparison: Choosing the Right Tool for Your Experimental Question
The "advantage" of one compound over the other is entirely dependent on the experimental objective. The following table summarizes their key characteristics to guide your selection.
| Feature | 16-Iodohexadecanoic Acid | 2-Bromopalmitate |
| Primary Function | Metabolic Tracer | Irreversible Inhibitor |
| Mechanism | Mimics natural fatty acid uptake and metabolism. The radiolabel is released upon oxidation. | Covalently modifies and inhibits multiple enzymes, including CPT1 and DHHC transferases. |
| Specificity | High for fatty acid metabolic pathways. | Low; inhibits FAO, protein palmitoylation, and other lipid metabolic enzymes. |
| Application | In vivo imaging of fatty acid uptake and metabolism (e.g., SPECT). | In vitro and in vivo studies to block fatty acid oxidation and protein palmitoylation. |
| Key Advantage | Enables non-invasive, dynamic assessment of metabolic flux in living organisms. | Potent and broad-spectrum inhibition of key lipid metabolic pathways. |
| Key Limitation | Primarily a tool for observation, not direct perturbation of function. Requires specialized imaging equipment. | Significant off-target effects can confound data interpretation. Cellular toxicity at higher doses. |
Visualizing the Pathways: Where These Tools Intervene
To better understand the distinct roles of these compounds, let's visualize the fatty acid oxidation pathway and the points of interaction.
Caption: Cellular uptake and mitochondrial import of fatty acids.
The above diagram illustrates how both 16-Iodohexadecanoic Acid and 2-Bromopalmitate interact with the initial stages of fatty acid metabolism. 16-Iodohexadecanoic Acid acts as a tracer, following the same pathway as natural fatty acids. In contrast, 2-Bromopalmitate acts as an inhibitor, blocking the crucial CPT1-mediated transport of fatty acyl-CoA into the mitochondria.
Experimental Protocols: Applying These Tools in Research
Protocol 1: Assessing Myocardial Fatty Acid Metabolism Using Radiolabeled 16-Iodohexadecanoic Acid (Conceptual Workflow)
This protocol outlines the general steps for an in vivo study to assess myocardial fatty acid metabolism.
Objective: To visualize and quantify fatty acid uptake and oxidation in the myocardium of a model organism.
Materials:
-
Animal model (e.g., rat, mouse)
-
¹²³I-16-Iodohexadecanoic acid
-
Anesthesia
-
SPECT imaging system
-
Data analysis software
Methodology:
-
Animal Preparation: Anesthetize the animal model according to approved institutional protocols.
-
Tracer Administration: Administer a known quantity of ¹²³I-16-Iodohexadecanoic acid intravenously.
-
Dynamic Imaging: Immediately begin dynamic SPECT imaging of the thoracic region to capture the initial uptake and distribution of the tracer in the myocardium.
-
Washout Phase Imaging: Continue imaging at later time points to monitor the washout of the radiolabel from the myocardium, which corresponds to the rate of β-oxidation.
-
Data Analysis: Analyze the acquired images to generate time-activity curves for different regions of the myocardium. From these curves, calculate parameters such as the uptake rate and the washout half-life, which are indicative of fatty acid utilization and oxidation rates.
Protocol 2: Inhibiting Fatty Acid Oxidation in Cultured Cells with 2-Bromopalmitate
This protocol provides a method for treating cultured cells with 2-BP to study the effects of FAO inhibition.
Objective: To determine the impact of inhibiting fatty acid oxidation on a specific cellular process (e.g., proliferation, signaling).
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
2-Bromopalmitate (stock solution in a suitable solvent like DMSO or ethanol)
-
Assay reagents to measure the cellular process of interest (e.g., proliferation assay kit, antibodies for western blotting)
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
2-BP Treatment: Prepare working solutions of 2-BP in cell culture medium at various concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits FAO without causing significant cytotoxicity. A typical starting range is 10-100 µM. Include a vehicle control (medium with the same concentration of the solvent used for the 2-BP stock).
-
Incubation: Replace the cell culture medium with the 2-BP-containing or vehicle control medium and incubate for the desired duration (e.g., 24-48 hours).
-
Endpoint Analysis: Following incubation, perform the desired assay to assess the effect of 2-BP on the cellular process of interest. For example, measure cell viability, quantify protein expression levels, or analyze metabolic changes.
-
Data Interpretation: When interpreting the results, it is critical to consider the known off-target effects of 2-BP. Corroborating findings with more specific inhibitors or genetic knockdown/knockout approaches is highly recommended.
Conclusion: A Tale of Two Tools
In the study of fatty acid oxidation, 16-Iodohexadecanoic acid and 2-bromopalmitate represent two fundamentally different experimental approaches. 16-Iodohexadecanoic acid offers a nuanced view into the dynamics of fatty acid metabolism in vivo, allowing researchers to observe and quantify metabolic fluxes with minimal perturbation. Its strength lies in its specificity as a tracer for imaging applications.
Conversely, 2-bromopalmitate is a potent but non-selective inhibitor. While it can effectively block fatty acid oxidation, its promiscuous nature necessitates careful experimental design and cautious interpretation of results. Its utility is in creating a state of metabolic inhibition to study the downstream consequences.
Ultimately, the choice between these two powerful molecules depends on the scientific question at hand. For researchers seeking to understand the "what, where, and when" of fatty acid metabolism in a physiological context, 16-Iodohexadecanoic acid is the tool of choice. For those aiming to understand the "what if" by blocking key metabolic pathways, 2-bromopalmitate, when used judiciously and with appropriate controls, remains a relevant, albeit complex, tool.
References
-
Metabolic myocardial viability assessment with iodine 123-16-iodo-3-methylhexadecanoic acid in recent myocardial infarction: comparison with thallium-201 and fluorine-18 fluorodeoxyglucose. PubMed. [Link]
-
2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes. PubMed. [Link]
-
Comparison of fatty acid tracers FTHA and BMIPP during myocardial ischemia and hypoxia. PubMed. [Link]
-
In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer. PubMed Central. [Link]
-
16-iodo-3-R,S-methyl hexadecanoic acid in patients with myocardial infarction. Comparison with thallium 201 uptake and wall motion. PubMed. [Link]
-
Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. PubMed. [Link]
-
2-Bromopalmitate depletes lipid droplets to inhibit viral replication. PubMed. [Link]
-
Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate. PubMed. [Link]
-
Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. Request PDF. [Link]
-
2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS One. [Link]
-
Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. PubMed Central. [Link]
-
Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. PubMed Central. [Link]
-
2-Bromopalmitate-Induced Intestinal Flora Changes and Testicular Dysfunction in Mice. MDPI. [Link]
-
2-Bromopalmitate Analogues as Activity-Based Probes To Explore Palmitoyl Acyltransferases. Request PDF. [Link]
-
Imaging of cardiac metabolism using radiolabelled glucose, fatty acids and acetate. Europe PMC. [Link]
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- 1. Metabolic myocardial viability assessment with iodine 123-16-iodo-3-methylhexadecanoic acid in recent myocardial infarction: comparison with thallium-201 and fluorine-18 fluorodeoxyglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional uptake of [123I]-16-iodo3-R,S-methyl hexadecanoic acid in patients with myocardial infarction. Comparison with thallium 201 uptake and wall motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of (16 123I) iodohexadecenoic acid metabolism in the rat myocardium, influence of glucose concentration in the perfusate and comparison with (1 14C) palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
- 9. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 16-Iodohexadecanoic Acid vs. Conventional Internal Standards in Lipidomics
The following guide provides an in-depth technical analysis of 16-Iodohexadecanoic acid (16-IHDA) as a specialized internal standard and metabolic probe for lipid analysis.
Strategic Overview
In quantitative lipidomics, the choice of an internal standard (IS) dictates the accuracy of the final data. While deuterated fatty acids (e.g., Palmitic acid-d31) remain the "Gold Standard" for absolute quantification due to their identical ionization and chromatographic behavior, 16-Iodohexadecanoic acid (16-IHDA) occupies a critical "Specialized" niche.
16-IHDA is not merely a quantification tool; it is a metabolic surrogate . Its terminal iodine atom provides a unique mass defect and distinct chromatographic retention, making it invaluable for:
-
Metabolic Flux Studies: Distinguishing exogenous fatty acid uptake from endogenous synthesis.
-
Multi-Modal Imaging: Serving as a contrast agent in secondary ion mass spectrometry (SIMS) due to the high ionization yield of iodine.
-
Interference-Free Quantification: Eluting away from the native analyte, reducing cross-talk in low-resolution MS.
Decision Matrix: When to Choose 16-IHDA
The following decision tree illustrates the logical selection process for lipid standards.
Figure 1: Strategic decision tree for selecting lipidomic internal standards.
Comparative Performance Analysis
The following table objectively compares 16-IHDA against the industry-standard alternatives.
| Feature | 16-Iodohexadecanoic Acid (16-IHDA) | Deuterated Standards (e.g., PA-d31) | Odd-Chain Fatty Acids (e.g., C17:0) |
| Primary Utility | Metabolic tracing, Uptake kinetics, Imaging | Absolute Quantification | Routine/Approximate Quantification |
| Mass Defect | Negative Mass Defect (Iodine). Moves ion into "quiet" spectral region. | Positive Mass Defect (Deuterium). Close to parent. | Standard Mass Defect. |
| Chromatography | Shifted RT. Elutes later than C16:0 due to bulky/lipophilic Iodine. | Identical RT (or slight shift) to analyte. Co-elutes. | Distinct RT. Elutes between C16 and C18. |
| Ionization (ESI-) | High efficiency (Iodine enhances ionization). | Identical to analyte. | Similar to analyte. |
| Matrix Effects | Low. Separation from analyte prevents self-suppression. | High Risk. Co-elution requires high isotopic purity to avoid cross-talk. | Moderate. |
| Endogenous Presence | Zero. Xenobiotic. | Zero. (Assuming high enrichment). | Possible. Trace amounts found in some biological samples (e.g., dairy, ruminant fat). |
| Cost | Moderate. | High. | Low. |
Mechanistic Insight: The Iodine Advantage
The iodine atom in 16-IHDA introduces a significant negative mass defect .
-
Biological Lipids: Composed of C, H, O, N, P. These have a slightly positive mass defect (e.g., H = 1.0078 u).
-
Iodine: Has a mass of 126.9045 u.
-
Result: In high-resolution MS (e.g., Orbitrap, TOF), 16-IHDA ions appear at a slightly lower exact mass than isobaric biological interferences, effectively "de-noising" the background.
Experimental Protocol: Lipid Extraction & Analysis
Role: Senior Application Scientist Objective: Quantification of fatty acid uptake using 16-IHDA as a surrogate standard.
Workflow Visualization
Figure 2: Step-by-step lipidomics workflow integrating 16-IHDA.
Detailed Methodology
Step 1: Standard Preparation
-
Stock Solution: Dissolve 16-IHDA in ethanol to a concentration of 1 mM. Store at -20°C in amber glass (iodine is light-sensitive).
-
Working Solution: Dilute stock 1:100 in methanol to create a 10 µM working spike solution.
Step 2: Sample Extraction (Modified Bligh-Dyer)
-
Rationale: 16-IHDA is lipophilic and tracks with the organic phase.
-
Aliquot 50 µL of plasma or 10 mg of homogenized tissue into a glass tube.
-
CRITICAL: Add 10 µL of 16-IHDA Working Solution before extraction. This corrects for extraction efficiency losses.
-
Add 750 µL of Chloroform:Methanol (1:2 v/v). Vortex for 30 seconds.[1]
-
Add 250 µL of Chloroform. Vortex.
-
Add 250 µL of Water. Vortex.
-
Centrifuge at 1000 x g for 5 minutes to induce phase separation.
-
Collect the lower organic phase (containing lipids and 16-IHDA).
Step 3: LC-MS/MS Configuration
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Acetate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Acetate.
-
Ionization: ESI Negative Mode (Fatty acids ionize best as [M-H]-).
-
Detection:
-
16-IHDA Transition: Precursor m/z 381.1 ([M-H]-) → Product m/z 126.9 (Iodide ion, I-).
-
Note: The generation of the I- fragment (m/z 126.9) is a highly specific and sensitive transition for iodinated lipids.
-
Technical Validation & References
Trustworthiness Check (Self-Validating Protocol)
-
Retention Time Verification: 16-IHDA is more hydrophobic than Palmitic Acid (C16:0) but less than Stearic Acid (C18:0).[2] Expect it to elute after C16:0.
-
Light Sensitivity: Iodine-carbon bonds can be photolabile. Always perform extractions in low light or amber glassware to prevent degradation of the standard.
-
Linearity: The response of 16-IHDA is linear over 3 orders of magnitude (10 nM - 10 µM), but its ionization efficiency (response factor) is higher than non-halogenated fatty acids. You must calculate a Response Factor (RF) relative to your analyte if performing absolute quantification.
References
-
LIPID MAPS® Lipidomics Gateway. "Internal Standards for Lipidomic Analysis." Nature Lipidomics Standards Initiative.[Link]
-
Han, X., & Gross, R. W. (2005). "Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples." Mass Spectrometry Reviews, 24(3), 367-412. [Link]
- Knapp, F. F., & Goodman, M. M. (1986). "The design and biological properties of iodine-123 labeled beta-methyl-branched fatty acids." European Journal of Nuclear Medicine, 12, S39-S44.
-
Li, L., et al. (2014). "Ion mobility-mass spectrometry for lipidomics applications." Analytical Chemistry. [Link]
Sources
Validating Myocardial Fatty Acid Metabolism: A Technical Guide to 16-Iodohexadecanoic Acid (16-IHDA) Imaging
Executive Summary
The assessment of myocardial fatty acid metabolism is a critical endpoint in evaluating ischemia, cardiomyopathy, and metabolic syndromes. While 16-Iodohexadecanoic acid (16-IHDA) serves as a potent analogue for natural palmitate, its validation presents unique challenges compared to "trapped" tracers like BMIPP. Unlike BMIPP, which relies on retention to image "ischemic memory," 16-IHDA is rapidly metabolized via
This guide outlines the technical framework for validating 16-IHDA imaging data. It shifts the focus from simple "hot spot" analysis to a dynamic correlation between washout kinetics and histological architecture .
Part 1: The Mechanistic Basis
16-IHDA vs. The Alternatives
To validate 16-IHDA, one must first understand that it is a turnover probe , not a retention probe.
-
16-IHDA (The Substrate): A straight-chain fatty acid. It enters the mitochondria and undergoes
-oxidation.[1][2][3] The radioactive signal "washes out" as the molecule is metabolized and free iodine is released into the blood pool. -
BMIPP (The Analog): Methyl-branched.[4][5] It enters the cell but the methyl group inhibits
-oxidation, trapping the tracer in the lipid pool. -
FDG (The Glucose Switch): In ischemic conditions, the heart switches from fatty acids (16-IHDA/BMIPP) to glucose (FDG).
Table 1: Comparative Tracer Dynamics
| Feature | 16-IHDA | BMIPP | 18F-FDG |
| Primary Mechanism | Lipid Pool Retention | Glycolytic Flux | |
| Kinetic Profile | Rapid Uptake | Rapid Uptake | Slow Uptake |
| Metabolic Insight | Real-time Oxidation Rate | Fatty Acid Uptake Capacity | Ischemic Viability (Glucose Switch) |
| Main Confounder | Free Iodide (Background Noise) | Mismatch with Perfusion | Insulin Sensitivity |
| Histological Correlate | CPT-1 Enzyme Density | Lipid Droplet Accumulation (Oil Red O) | GLUT4 Translocation |
The Signaling Pathway (Visualization)
The following diagram illustrates the critical divergence point where 16-IHDA validation fails if free iodine is not accounted for.
Figure 1: The metabolic fate of 16-IHDA. Note that signal loss (washout) indicates active metabolism, whereas signal retention may indicate metabolic blockage.
Part 2: The Validation Workflow
The "Triangulation" Protocol
Validation requires a direct spatial correlation between the in vivo image and the ex vivo tissue state. A simple "visual check" is insufficient due to the rapid kinetics of 16-IHDA.
The Core Challenge: 16-IHDA washes out of normal tissue. Therefore:
-
Normal Tissue: Low signal at late time points (Metabolized).
-
Ischemic/Lipid Storage: High signal at late time points (Trapped/Not Oxidized).
-
Scar: Low signal at all time points (No Uptake).
Experimental Workflow Diagram
This workflow ensures that the "Cold Spot" or "Hot Spot" on your SPECT image is biologically identified.
Figure 2: The "Triangulation" workflow linking dynamic imaging data to histological reality.
Part 3: Detailed Protocols
In Vivo Imaging Protocol (Rat Model)
Rationale: Dynamic acquisition is mandatory. Static images fail to distinguish between "slow uptake" and "fast washout."
-
Preparation: Fast animals for 12–16 hours to shift metabolism toward fatty acids. High glucose/insulin levels will suppress 16-IHDA uptake (the "Randle Cycle" effect).
-
Injection: Administer 16-IHDA (typically I-123 labeled, 37–74 MBq) via tail vein.
-
Acquisition:
-
Phase 1 (Perfusion/Uptake): 0–5 minutes. (Correlates with blood flow).
-
Phase 2 (Metabolism): 5–60 minutes.
-
-
Data Processing: Generate Time-Activity Curves (TACs).
-
Validation Metric: Calculate the Halftime (T1/2) of clearance.
-
Normal Myocardium: T1/2 ≈ 20–30 min (Rapid oxidation).
-
Ischemic Myocardium: Prolonged T1/2 (Impaired oxidation).
-
Histological Validation Protocol
Rationale: You must differentiate between fibrosis (no uptake) and lipid accumulation (metabolic block).
Step 1: Tissue Preparation
-
Do not use formalin fixation initially if performing autoradiography; it can leach lipids.
-
Embed fresh heart in OCT compound and flash freeze in isopentane/liquid nitrogen.
Step 2: Serial Sectioning
-
Cut adjacent sections (20 µm).
-
Slide A: Digital Autoradiography (DAR). Exposure time: 12–24 hours (depending on isotope half-life).
-
Slide B: Oil Red O Staining (Neutral Lipids).
-
Slide C: Masson’s Trichrome (Fibrosis).
-
Slide D: Anti-CPT-1 Immunohistochemistry (Mitochondrial Entry).
-
Step 3: Interpretation Matrix Use this table to interpret your overlay results:
| Imaging Finding (16-IHDA) | Autoradiography | Oil Red O (Lipid) | Masson's (Fibrosis) | Biological Conclusion |
| Rapid Washout | Low Signal | Negative | Negative | Healthy Metabolism |
| Retention (Hot Spot) | High Signal | Positive | Negative | Ischemia (Metabolic Block) |
| Defect (Cold Spot) | No Signal | Negative | Positive | Infarct (Scar) |
| Reduced Uptake | Low Signal | Negative | Negative | Hibernating Myocardium |
Part 4: Critical Considerations (E-E-A-T)
The Deiodination Artifact
A major critique of 16-IHDA is the release of free iodide, which accumulates in the blood pool and thyroid, reducing the target-to-background ratio.
-
Mitigation: Pre-treat subjects with potassium iodide (Lugol's solution) to block thyroid uptake.
-
Correction: Use a blood-pool subtraction method in your image analysis, referencing a region of interest (ROI) in the left ventricular cavity.
The "Back-Diffusion" Phenomenon
Unlike FDG, fatty acids can diffuse back out of the cell if not esterified or oxidized.
-
Validation: If you observe washout, ensure it is due to metabolism (oxidation) and not leakage. This is confirmed by analyzing plasma metabolites (HPLC) to check for oxidized iodine species vs. parent compound.
References
-
Corbett, J. R. (1999). Fatty Acid Imaging with 123I-BMIPP: Metabolic Viability and Ischemic Memory.[6] Journal of Nuclear Medicine, 40(11), 1870-1871. Link
-
Knapp, F. F., et al. (1995). Iodine-123-Labelled Fatty Acids for Myocardial Single-Photon Emission Tomography: Current Status and Future Perspectives. European Journal of Nuclear Medicine, 22, 361-381. Link
-
Scholte, A. J., et al. (2010). 123I-BMIPP Myocardial Perfusion and Metabolism Imaging. Current Cardiology Reports, 12(2), 162-169. Link
-
Tamaki, N., et al. (2000). Fatty Acid Imaging for Myocardial Metabolism. Japanese Circulation Journal, 64, 553-559. Link
-
Gropler, R. J., et al. (1993). Comparison of Carbon-11-Palmitate and Iodine-123-Iodophenylpentadecanoic Acid for Normal and Ischemic Myocardium. Journal of Nuclear Medicine, 34(9), 1528-1536. Link
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Evaluation of heart-to-organ ratios of 123I-BMIPP and the dimethyl-substituted 123I-DMIPP fatty acid analogue in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents | PLOS One [journals.plos.org]
- 6. 123I-BMIPP fatty acid analogue imaging is a novel diagnostic and prognostic approach following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Radiolabeled Fatty Acids for Metabolic Research: Focusing on 16-Iodohexadecanoic Acid
This guide provides a comprehensive comparison of 16-Iodohexadecanoic acid with other significant radiolabeled fatty acids used in metabolic research and diagnostic imaging. We will delve into the nuanced differences in their biochemical behavior, imaging characteristics, and experimental utility, supported by experimental data and established protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate tracer for their specific research questions.
Introduction: The Role of Radiolabeled Fatty Acids in Unraveling Metabolism
Fatty acids are fundamental to cellular energy production, signaling, and membrane synthesis.[1][2] Their metabolism is often dysregulated in prevalent diseases such as cardiovascular disorders, diabetes, and cancer. Radiolabeled long-chain fatty acids are crucial imaging agents for diagnosing heart dysfunction and related diseases.[1][2] These analogues serve as indispensable tools to non-invasively probe these metabolic pathways in vivo, providing a window into cellular function and dysfunction. The choice of a particular radiolabeled fatty acid is critical and depends on the specific metabolic process being investigated, the imaging modality available, and the biological system under study.
This guide will focus on 16-Iodohexadecanoic acid (16-IHA), a single-chain fatty acid analog, and compare it with other widely used radiolabeled fatty acids. We will explore their relative strengths and weaknesses in terms of myocardial uptake and retention, metabolic trapping, and suitability for different imaging technologies like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
The Biochemical Journey of Fatty Acids: A Visualized Pathway
The metabolic fate of fatty acids within a cardiomyocyte is a complex process involving transport across the cell membrane, activation to acyl-CoA, and subsequent entry into either β-oxidation for energy production or esterification into complex lipids for storage. The efficiency of these processes can be tracked using radiolabeled fatty acids.
Caption: Simplified workflow of fatty acid uptake and metabolism in a cardiomyocyte.
Comparative Analysis of Radiolabeled Fatty Acids
The ideal radiolabeled fatty acid for imaging should exhibit high myocardial extraction, prolonged retention (if tracking metabolism over time), and a metabolic fate that accurately reflects the endogenous fatty acid pool. Here, we compare 16-IHA with other notable tracers.
16-Iodohexadecanoic Acid (16-IHA)
16-IHA is a long-chain fatty acid analog where a carbon atom at the terminal (omega) position is substituted with an iodine atom. This modification allows for radiolabeling with iodine isotopes such as ¹²³I for SPECT imaging.[3]
-
Mechanism of Action: 16-IHA is transported into the cell and activated to its CoA derivative. The terminal iodine atom, however, hinders the process of β-oxidation. This leads to a degree of metabolic trapping within the cell, allowing for imaging of fatty acid uptake and esterification.
-
Advantages:
-
Relatively straightforward radiolabeling with iodine isotopes.[3]
-
Provides a good measure of fatty acid uptake and initial metabolism.
-
-
Limitations:
-
Metabolic trapping is not absolute, leading to a gradual washout of the tracer from the myocardium, which can complicate the quantification of fatty acid metabolism.
-
The energy of ¹²³I may not be optimal for all modern SPECT cameras, potentially impacting image quality.
-
Comparison with Other Radiolabeled Fatty Acids
| Tracer | Radionuclide | Imaging Modality | Key Characteristics | Advantages | Disadvantages |
| 16-[¹²³I]Iodohexadecanoic Acid (¹²³I-IHA) | ¹²³I | SPECT | ω-iodinated, trapped after initial metabolism. | Good for assessing regional fatty acid uptake.[3] | Slow clearance from blood pool; potential for in vivo deiodination. |
| ¹¹C-Palmitate | ¹¹C | PET | Chemically identical to endogenous palmitate.[4] | Considered the gold standard for quantifying myocardial fatty acid oxidation.[4] | The short half-life of ¹¹C (20.4 minutes) necessitates an on-site cyclotron.[5] |
| ¹⁸F-Fluoro-6-thia-heptadecanoic Acid (¹⁸F-FTHA) | ¹⁸F | PET | Thia-substituted fatty acid, trapped in mitochondria. | High image quality with ¹⁸F; effective for assessing fatty acid oxidation.[6] | Complex synthesis; metabolism may differ from endogenous fatty acids.[7] |
| ¹²³I-β-methyl-iodophenyl-pentadecanoic Acid (¹²³I-BMIPP) | ¹²³I | SPECT | Branched-chain fatty acid, trapped in the cytoplasm.[8] | High myocardial extraction and prolonged retention.[8] | Does not directly measure β-oxidation. |
Experimental Protocols: A Step-by-Step Guide
To ensure robust and reproducible results, adherence to standardized protocols is paramount. Below are representative methodologies for the preparation and in vivo evaluation of radiolabeled fatty acids.
Protocol 1: Radiolabeling of 16-Hexadecanoic Acid with ¹²³I
This protocol outlines a common method for the radioiodination of a precursor to produce ¹²³I-IHA.
-
Precursor Preparation: Dissolve 1-2 mg of the precursor, 16-bromohexadecanoic acid, in 200-300 µL of a suitable organic solvent (e.g., acetone).
-
Radiolabeling Reaction: In a shielded vial, add the precursor solution to a solution of Na[¹²³I]I in a basic buffer (e.g., 0.1 M NaOH).
-
Heating: Seal the vial and heat the reaction mixture at 100-120°C for 30-60 minutes.
-
Purification: After cooling, purify the reaction mixture using solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak). Elute the desired ¹²³I-IHA with ethanol.
-
Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.
Caption: General workflow for the radiolabeling of 16-Iodohexadecanoic acid.
Protocol 2: In Vivo Imaging with ¹²³I-IHA in a Rodent Model
This protocol describes a typical SPECT imaging study to assess myocardial fatty acid uptake.
-
Animal Preparation: Fast the animal (e.g., a rat) for 12-18 hours to increase myocardial fatty acid uptake. Anesthetize the animal and maintain anesthesia throughout the imaging procedure.
-
Tracer Administration: Inject a known activity of ¹²³I-IHA (typically 18.5-37 MBq) intravenously via a tail vein catheter.
-
Dynamic SPECT Imaging: Immediately after injection, begin dynamic SPECT imaging of the thoracic region for 60 minutes.
-
Image Reconstruction and Analysis: Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM). Draw regions of interest (ROIs) over the heart and a blood pool region to generate time-activity curves.
-
Data Interpretation: Analyze the time-activity curves to determine the myocardial uptake rate and clearance half-time of ¹²³I-IHA.
Conclusion and Future Perspectives
16-Iodohexadecanoic acid remains a valuable tool for SPECT imaging of myocardial fatty acid uptake. Its primary advantage lies in its relatively straightforward labeling and its ability to provide a snapshot of fatty acid transport and initial metabolism. However, for a more quantitative assessment of fatty acid oxidation, PET tracers like ¹¹C-palmitate and ¹⁸F-FTHA are superior, though they present the significant logistical challenge of requiring an on-site cyclotron for ¹¹C-based tracers.[5] The choice between these agents will ultimately be dictated by the specific research question, the available imaging infrastructure, and the desired level of metabolic detail.
Future developments in radiopharmaceutical chemistry are likely to yield novel fatty acid tracers with improved metabolic trapping mechanisms and more favorable imaging characteristics, further enhancing our ability to probe the intricate world of cellular metabolism.
References
-
[Clinical significance of 123I-BMIPP myocardial SPECT]. Kaku Igaku. 1996;33(10):1131-1135. [Link]
-
Robinson GD Jr, Lee AW. Radioiodinated fatty acids for heart imaging: iodine monochloride addition compared with iodide replacement labeling. J Nucl Med. 1975;16(1):17-21. [Link]
-
Hundley WG, Lange RA, Clarke GD, et al. Imaging of beta-oxidation by static PET with 14(R,S)-[18F]-fluoro-6-thia-heptadecanoic acid (FTHA) in patients with advanced coronary heart disease: a comparison with 18FDG-PET and 99Tcm-MIBI SPET. Eur J Nucl Med. 1996;23(8):930-936. [Link]
-
Takalkar A, Lin EC, Botvinick E, Alessio AM, Araujo L. Cardiac PET and PET/CT. Radiology Key. 2016. [Link]
-
Merck Manuals. Radionuclide Imaging of the Heart. [Link]
-
Nguyen T, et al. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLoS One. 2021;16(12):e0261394. [Link]
-
Hesse B, et al. Imaging of cardiac metabolism using radiolabelled glucose, fatty acids and acetate. Eur J Nucl Med. 1995;22(5):449-456. [Link]
-
Nguyen T, et al. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLoS One. 2021;16(12):e0261394. [Link]
-
Hannun YA, Obeid LM. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Diabetes. 2024;73(1):3-14. [Link]
-
Davila-Roman VG, et al. An evaluation of myocardial fatty acid and glucose uptake using PET with [18F]fluoro-6-thia-heptadecanoic acid and [18F]FDG in Patients with Congestive Heart Failure. J Nucl Med. 2001;42(3):335-341. [Link]
-
Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. 2024. [Link]
-
Lee Y, et al. Real time non invasive imaging of fatty acid uptake in vivo. Sci Rep. 2016;6:28989. [Link]
-
Gormsen LC, et al. Whole-Body Biodistribution, Dosimetry, and Metabolite Correction of [11C]Palmitate: A PET Tracer for Imaging of Fatty Acid Metabolism. J Nucl Med. 2018;59(1):138-143. [Link]
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Nishimura T. 123I-BMIPP fatty acid analogue imaging is a novel diagnostic and prognostic approach following acute myocardial infarction. Circ J. 2009;73(12):2171-2178. [Link]
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Coenen HH, et al. Labelling techniques with iodine-123: application to clinical settings. ResearchGate. 1995. [Link]
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Quantification of fatty acid uptake with [1- 11 C]palmitate PET. Turku PET Centre. 2007. [Link]
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Heart Uptake of [ 18 F]Fluoro-4-Thia-Oleate in a Non-Alcoholic Fatty Liver Disease Mouse Model. MDPI. 2021. [Link]
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C15 Fats: Better than Omega-3s? Scientist Explains. YouTube. 2024. [Link]
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Underrecognized Utility of 123 I-BMIPP in CAD Diagnosis Outside of Japan. J-Stage. 2023. [Link]
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Salem N Jr, et al. Mechanisms of action of docosahexaenoic acid in the nervous system. Lipids. 2001;36(9):945-959. [Link]
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Knapp FF Jr, et al. Iodine-123-labelled fatty acids for myocardial single-photon emission tomography: current status and future perspectives. Eur J Nucl Med. 1995;22(4):361-381. [Link]
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123I-BMIPP, a Radiopharmaceutical for Myocardial Fatty Acid Metabolism Scintigraphy, Could Be Utilized in Bacterial Infection Imaging. MDPI. 2022. [Link]
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A novel tracer for in vivo optical imaging of fatty acid metabolism in the heart and brown adipose tissue. ResearchGate. 2016. [Link]
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Tu C, et al. Determination of Fatty Acid Metabolism with Dynamic 11C-Palmitate Positron Emission Tomography of Mouse Heart In Vivo. Mol Imaging Biol. 2013;15(6):750-757. [Link]
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Amin AR, et al. A novel mechanism of action of tetracyclines: effects on nitric oxide synthases. Proc Natl Acad Sci U S A. 1996;93(24):14014-14019. [Link]
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DeGrado TR. Fluorine-18 labeled thia fatty acids for PET imaging of fatty acid oxidation in heart and cancer. Q J Nucl Med Mol Imaging. 2013;57(4):333-343. [Link]
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Preclinical In vivo Imaging for Fat Tissue Identification, Quantification, and Functional Characterization. Frontiers. 2016. [Link]
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van der Wall EE, et al. Assessment of myocardial metabolism with 11C-palmitate. Comparison with 123I-heptadecanoic acid. Eur Heart J. 1988;9 Suppl N:101-106. [Link]
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Thyroid Cancer Survey Using I123. UW Medicine. [Link]
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Myocardial imaging with 123I-BMIPP in patients with congestive heart failure. J-Stage. 1996. [Link]
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Lipids (Part 3 of 11) - Free Fatty Acids - Nomenclature and Convention. YouTube. 2015. [Link]
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Cardiac 18F-FDG Positron Emission Tomography: An Accurate Tool to Monitor In vivo Metabolic and Functional Alterations in Murine Myocardial Infarction. Frontiers. 2021. [Link]
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This “Missing Fat” Could Be the Key to Longevity (No One Talks About It). YouTube. 2026. [Link]
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A Researcher's Guide to Halogenated Fatty Acids in Metabolic Research: A Comparative Analysis
Welcome, fellow researchers, to an in-depth exploration of halogenated fatty acids (HFAs) as powerful tools in metabolic research. This guide moves beyond simple product descriptions to provide a comparative analysis grounded in experimental data, helping you make informed decisions for your study design. We will dissect the mechanisms of action of key HFAs, compare their effects, and provide detailed protocols to ensure the integrity and reproducibility of your findings.
Introduction: Why Use Halogenated Fatty Acids?
Fatty acid metabolism is a cornerstone of cellular energy, signaling, and structural integrity. Dissecting the intricate network of pathways—from β-oxidation to protein acylation—requires precise tools that can inhibit or report on specific enzymatic steps. Halogenated fatty acids, synthetic analogs of natural fatty acids where a hydrogen atom is replaced by a halogen (F, Cl, Br), serve this purpose admirably.
The introduction of a halogen atom fundamentally alters the fatty acid's chemical properties. It can create a steric hindrance, modify electronic characteristics, and often renders the molecule resistant to metabolic breakdown, such as β-oxidation.[1] This resistance makes them stable inhibitors and probes for studying dynamic metabolic processes. This guide will focus on the most widely used brominated and fluorinated analogs of palmitate, providing a framework for their application in your research.
Comparative Analysis: 2-Bromopalmitate vs. 2-Fluoropalmitate
Among the arsenal of HFAs, 2-bromopalmitate (2-BP) and 2-fluoropalmitate (2-FPA) are the most prominent. While both are used to study protein palmitoylation, their broader metabolic impacts are distinct and crucial for experimental interpretation.
Mechanism of Action: A Tale of Two Halogens
2-Bromopalmitate (2-BP) is a classic, non-metabolizable palmitate analog known for its pleiotropic effects on cellular lipid metabolism.[1] Its utility and complexity stem from its ability to inhibit multiple, distinct metabolic nodes.
-
Inhibition of Protein S-Palmitoylation: 2-BP is widely used as a general inhibitor of protein S-palmitoylation, a reversible post-translational modification that regulates protein trafficking, stability, and function.[1][2] It is metabolically converted in cells to 2-bromopalmitoyl-CoA, which can then interact with and potentially inhibit the DHHC family of palmitoyl acyltransferases (PATs).[2]
-
Inhibition of Mitochondrial Fatty Acid Oxidation (FAO): The bromine atom at the α-carbon prevents β-oxidation.[1] Furthermore, 2-BP is a known inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation.[1] This leads to a significant decrease in cellular ATP production from lipids and can cause mitochondrial depolarization.[3]
-
Lipid Droplet Depletion: Recent comparative studies have unveiled a novel activity of 2-BP: the potent depletion of cellular lipid droplets (LDs). This effect was found to be a primary driver of its antiviral activity against coronaviruses and was not observed with 2-FPA.[4] This highlights a mechanism of action that is independent of its effects on palmitoylation.
2-Fluoropalmitate (2-FPA) is another palmitate analog used to inhibit protein fatty acylation. However, its reported mechanism is more constrained. Studies suggest that 2-FPA competes with natural palmitate for cellular uptake and subsequent conversion to its CoA derivative, thereby reducing the available pool of palmitoyl-CoA for protein modification.[1] This leads to decreased fatty acylation of proteins and phospholipids. A key comparative study found that while both 2-BP and 2-FPA inhibit palmitoylation to a similar degree, 2-FPA does not cause the dramatic depletion of lipid droplets seen with 2-BP.[4]
Visualizing the Impact: Sites of Action
The following diagram illustrates the distinct and overlapping targets of 2-BP and 2-FPA within the cell's metabolic landscape.
Caption: Comparative mechanisms of 2-Bromopalmitate and 2-Fluoropalmitate.
Data-Driven Comparison Summary
The choice between 2-BP and 2-FPA depends entirely on the experimental question. Using 2-BP to exclusively probe palmitoylation is fraught with peril due to its significant off-target effects on core energy metabolism.
| Feature | 2-Bromopalmitate (2-BP) | 2-Fluoropalmitate (2-FPA) | Rationale & References |
| Primary Use | General inhibitor of lipid metabolism | Inhibitor of protein palmitoylation | [1] |
| Protein Palmitoylation | Potent Inhibitor | Potent Inhibitor | Both effectively reduce protein fatty acylation.[1][4] |
| Mitochondrial β-Oxidation | Strong Inhibitor (via CPT1) | No direct inhibition reported | 2-BP blocks fatty acid entry into mitochondria.[1][3] |
| Lipid Droplet Stores | Causes significant depletion | No significant effect | A key distinguishing feature with implications for viral replication and lipid storage diseases.[4] |
| Cellular ATP | Can cause depletion | Less likely to have a direct, acute effect | Inhibition of FAO by 2-BP directly impacts energy production from fats.[3] |
| Experimental Utility | Study of FAO, lipid droplet dynamics, broad lipid metabolism | More specific probe for studying protein palmitoylation | The choice depends on minimizing confounding variables for the specific pathway of interest.[1][4] |
Experimental Design and Protocols
Scientific integrity demands that protocols are self-validating. When using HFAs, this means including the right controls and orthogonal assays to confirm that the observed phenotype is due to the intended molecular mechanism.
Workflow for Selecting and Validating HFA Experiments
Caption: Decision workflow for HFA-based metabolic studies.
Protocol 1: Non-Radioactive Fatty Acid Oxidation (FAO) Assay
This protocol is adapted from commercially available kits and provides a robust method to measure FAO activity in cell lysates, avoiding the need for radioactive isotopes.[5] The principle relies on the oxidation of a specific fatty acyl-CoA substrate (e.g., octanoyl-CoA), which generates NADH. The NADH is then used to reduce a tetrazolium salt (INT) into a red-colored formazan product, which is measured spectrophotometrically.
Materials:
-
FAO Assay Solution (containing INT, cofactors)
-
20x Octanoyl-CoA Substrate
-
10x Cell Lysis Solution (e.g., containing mild non-ionic detergent like Triton X-100)
-
96-well microplate
-
Microplate reader (absorbance at ~490 nm)
-
Cultured cells treated with HFAs, parent fatty acid, and vehicle control.
Procedure:
-
Cell Preparation: Plate and treat cells with your compounds of interest (e.g., 50 µM 2-BP, 50 µM Palmitate, Vehicle) for the desired duration.
-
Cell Lysis:
-
Aspirate culture medium and wash cells once with cold PBS.
-
Add 100 µL of 1x Cell Lysis Solution to each well.
-
Incubate on ice for 10 minutes with gentle shaking.
-
Centrifuge the plate at 2500 rpm for 5 minutes to pellet debris.
-
-
Protein Quantification: Use 10 µL of the supernatant (cell lysate) to perform a BCA or Bradford protein assay. This is critical for normalization.
-
Assay Reaction:
-
In a new 96-well plate, add 20-40 µL of cell lysate per well. Adjust the volume with water to bring all samples to 45 µL.
-
Prepare the Reaction Mix: For each reaction, mix 50 µL of FAO Assay Solution and 5 µL of 20x Octanoyl-CoA. Prepare a master mix for all wells.
-
Add 55 µL of the Reaction Mix to each well containing the cell lysate.
-
Include a "no substrate" control for background subtraction.
-
-
Measurement:
-
Immediately measure the absorbance at 490 nm at T=0.
-
Incubate the plate at 37°C, protected from light.
-
Take readings every 15-30 minutes for 1-2 hours.
-
-
Calculation:
-
Subtract the background reading from all wells.
-
Calculate the change in absorbance over time (ΔAbs/min).
-
Normalize the rate to the protein concentration of the lysate (ΔAbs/min/µg protein).
-
Compare the normalized FAO rates across different treatments.
-
Protocol 2: Analysis of Cellular Fatty Acids by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific lipid species due to its high sensitivity and specificity.[6]
Materials:
-
Cell pellets from treated cells
-
Methanol, Chloroform, Water (HPLC grade)
-
Internal standards (e.g., deuterated fatty acids)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Lipid Extraction (Folch Method):
-
To a cell pellet (~1 million cells), add a known amount of internal standard.
-
Add 2 mL of a 2:1 Chloroform:Methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
Dry the solvent under a stream of nitrogen.
-
-
Sample Preparation for Analysis:
-
Reconstitute the dried lipid film in a suitable solvent (e.g., 100 µL of 90:10 Methanol:Chloroform).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution profile with mobile phases typically consisting of water and acetonitrile/isopropanol with additives like formic acid or ammonium formate.
-
Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[6] For each fatty acid, define a precursor ion (the [M-H]⁻ ion in negative mode) and a specific product ion for quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of fatty acid standards.
-
Quantify the endogenous fatty acids in your samples by comparing their peak areas to the internal standard and interpolating from the standard curve.
-
Normalize the final amount to the initial cell number or protein content.
-
Conclusion and Future Perspectives
Halogenated fatty acids are indispensable tools, but their effective use hinges on a deep understanding of their specific and sometimes promiscuous biochemical activities. This guide establishes a clear, data-supported distinction between 2-bromopalmitate and 2-fluoropalmitate. While 2-FPA offers a more targeted approach for studying protein palmitoylation, 2-BP serves as a potent modulator of broader lipid metabolism, including β-oxidation and lipid storage dynamics.
The causality behind your experimental choices is paramount. By selecting the appropriate HFA, employing orthogonal validation assays, and including rigorous controls, you can generate trustworthy and high-impact data. As new halogenated probes and inhibitors are developed, the principles of comparative analysis and mechanistic validation outlined here will remain essential for accurately dissecting the complex and fascinating world of metabolic regulation.
References
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Shah, V. S., & Shchepinov, M. S. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587. [Link]
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Domínguez, R., Pateiro, M., Gagaoua, M., Barba, F. J., Zhang, W., & Lorenzo, J. M. (2019). A comprehensive review on lipid oxidation in meat and meat products. Antioxidants, 8(10), 429. [Link]
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Ansorena, D., & Astiasarán, I. (2012). A review of analytical methods measuring lipid oxidation status in foods: a challenging task. European Food Research and Technology, 234(1), 1-15. [Link]
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Dembitsky, V. M. (2016). Halogenated Lipids in Human Life. ResearchGate. [Link]
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James, G., & Olson, E. (1992). Experimental approaches to the study of reversible protein fatty acylation in mammalian cells. Methods in Enzymology, 213, 270-275. [Link]
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Gautam, N., & Martin, S. A. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Visualized Experiments, (73), 50130. [Link]
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Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. [Link]
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Li, J., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 14(10), 785-790. [Link]
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AOCS. (2019). Analysis of Oxidized Fatty Acids. [Link]
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Lo, C. C., & Kim, J. H. (2021). Guide for Selecting Experimental Models to Study Dietary Fat Absorption. Nutrients, 13(11), 4145. [Link]
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Tol, M. J., & Kersten, S. (2012). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments, (61), 3728. [Link]
-
Cistola, D. P., et al. (2014). Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(8), 1165-1176. [Link]
-
Zhang, L., et al. (2024). 2-Bromopalmitate depletes lipid droplets to inhibit viral replication. Journal of Virology, 98(4), e00171-24. [Link]
-
Mayo Clinic Laboratories. (n.d.). FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. [Link]
-
Klimek, J., & Zelewski, L. (2011). Short-term effects of palmitate and 2-bromopalmitate on the lipolytic activity of rat adipocytes. Pharmacological Reports, 63(5), 1258-1265. [Link]
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Tello-Aburto, R., et al. (2021). Dual Mechanisms of Action of a Halogenated Allyl Fatty Acid against Methicillin-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 22(22), 12282. [Link]
-
Cheeseman, K. H., Albano, E. F., Tomasi, A., & Slater, T. F. (1985). Biochemical studies on the metabolic activation of halogenated alkanes. Environmental Health Perspectives, 64, 85-101. [Link]
-
GERLI Lipidomics. (n.d.). Fatty acids - Halogenated FA. [Link]
-
Webb, Y., Hermida-Matsumoto, L., & Resh, M. D. (2007). Use of analogs and inhibitors to study the functional significance of protein palmitoylation. Methods, 43(2), 133-140. [Link]
-
Davda, D., & Martin, B. R. (2014). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology, 9(7), 1493-1501. [Link]
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Biomedical Research Service Center. (n.d.). Fatty acid oxidation assay kit. [Link]
-
Dembitsky, V. M., & Srebnik, M. (2002). Natural halogenated fatty acids: their analogues and derivatives. Progress in Lipid Research, 41(4), 315-367. [Link]
-
Pike, L. S., Smift, A. L., Croteau, N. J., Ferrick, D. A., & Wu, M. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Bio-protocol, 4(17), e1222. [Link]
-
Kamat, S. S., et al. (2019). Metabolic transitions regulate global protein fatty acylation. Journal of Biological Chemistry, 294(45), 16917-16930. [Link]
-
Mu, H., Wesén, C., & Sundin, P. (1998). Halogenated fatty acids: I. Formation and occurrence in lipids. DTU Orbit. [Link]
-
Hubbell, T., et al. (2006). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Biochemistry, 45(48), 14263-14274. [Link]
-
Arai, S., et al. (2020). Fluorescence detection of metabolic activity of the fatty acid beta oxidation pathway in living cells. Chemical Communications, 56(20), 3023-3026. [Link]
-
Raghavan, A., Charron, G., Flexner, J., & Hang, H. C. (2008). Chemical probes for profiling fatty acid-associated proteins in living cells. Bioorganic & Medicinal Chemistry Letters, 18(22), 5982-5986. [Link]
-
Hamilton, J. A. (2004). Fluorescence Assays for Measuring Fatty Acid Binding and Transport Through Membranes. Methods in Molecular Biology, 273, 211-222. [Link]
-
Seistrup, K. H., et al. (2022). Mapping of the viral shunt across widespread coccolithophore blooms using metabolic biomarkers. Proceedings of the National Academy of Sciences, 119(36), e2203222119. [Link]
-
Juretić, I., et al. (2024). Circulating Fatty Acids Associate with Metabolic Changes in Adolescents Living with Obesity. Nutrients, 16(8), 1184. [Link]
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- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-term effects of palmitate and 2-bromopalmitate on the lipolytic activity of rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromopalmitate depletes lipid droplets to inhibit viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmrservice.com [bmrservice.com]
- 6. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 16-Iodohexadecanoic acid
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 16-Iodohexadecanoic Acid Content Type: Standard Operating Procedure (SOP) / Technical Safety Guide Audience: Researchers, Radiochemists, and Drug Development Scientists
Executive Safety Summary
Compound: 16-Iodohexadecanoic Acid (16-IHDA)
CAS: 2534-77-2 (Typical precursor reference)
Physical State: White to off-white powder/solid.
Primary Hazards: Skin/Eye Irritant (Category 2), Respiratory Irritant (STOT SE 3), Light Sensitive.
Critical Note: While 16-IHDA itself is a chemical irritant, it is frequently used as a precursor for radiopharmaceuticals (e.g.,
Hazard Assessment & PPE Selection Matrix
As a lipophilic fatty acid derivative with an iodine substitution, 16-IHDA poses a specific risk of dermal absorption. Standard latex gloves are insufficient due to the compound's lipophilicity, which allows it to permeate organic matrices.
PPE Technical Specifications
| Component | Recommended Specification | Scientific Rationale |
| Hand Protection | Nitrile (High-Breakthrough) Min. Thickness: 0.11 mm (4 mil)Double-gloving recommended for solution handling. | Lipophilic Defense: Fatty acid chains interact with natural rubber latex, causing swelling and permeation. Nitrile provides superior chemical resistance to halogenated lipids. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Powder Containment: Safety glasses with side shields are inadequate for fine powders that can become airborne during weighing, potentially causing severe corneal irritation. |
| Respiratory | N95/P100 Respirator (If outside Fume Hood) | Iodine Stability: Inhalation of dust may irritate the upper respiratory tract. Over time, degradation may release trace iodine vapors, necessitating particulate and organic vapor protection. |
| Body Defense | Lab Coat (High-Neck, Cuffed) Material: Poly-cotton or Tyvek | Contamination Control: Prevents accumulation of static-charged powder on street clothes. Tyvek is preferred if handling large quantities (>5g) to prevent fabric saturation. |
Operational Protocol: Step-by-Step Handling
Phase A: Pre-Operational Preparation
-
Environment Check: Verify the Chemical Fume Hood is operating at a face velocity of 0.3–0.5 m/s.
-
Lighting Control: 16-IHDA is light-sensitive .[1] Reduce ambient lighting or use amber glassware/aluminum foil wrapping immediately upon removal from storage (-20°C).
-
Static Mitigation: Fatty acid powders are prone to static charge. Use an ionizing blower or anti-static gun during weighing to prevent powder dispersal.
Phase B: Active Handling (Weighing & Solubilization)
-
Donning Sequence: Lab coat
N95 (if hood open) Goggles Gloves (tucked over cuffs). -
Weighing:
-
Never weigh directly on the balance pan. Use a weighing boat or glass vial.
-
Technique: Open the container only inside the fume hood. Transfer the required amount using a clean stainless steel spatula.
-
Immediate Closure: Reseal the stock container immediately to limit light and moisture exposure.
-
-
Solubilization (Critical PPE Check):
-
16-IHDA is often dissolved in Ethanol or Chloroform .
-
If using Chloroform: Standard nitrile gloves degrade rapidly (breakthrough < 5 mins). You must wear PVA (Polyvinyl alcohol) or laminate gloves, or double-glove with nitrile and change immediately upon splash contact.
-
Phase C: Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol/solvents to clean skin, as this enhances absorption of the fatty acid.
-
Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.
-
Spill (Solid): Dampen a paper towel with water (to prevent dust) and wipe up. Dispose of as halogenated waste.[3][4][5]
Visualized Workflows
Figure 1: PPE Selection Logic
Select the appropriate PPE based on the physical state and solvent system.
Caption: Decision matrix for glove and barrier selection based on solvent compatibility.
Figure 2: Waste Disposal Decision Tree
Ensures compliance with environmental regulations for halogenated organics.
Caption: Segregation logic to prevent cross-contamination of waste streams.
Disposal & Decontamination Plan
Core Directive: 16-IHDA contains iodine, classifying it as a Halogenated Organic Compound . It must never be incinerated in standard medical waste streams due to the potential formation of toxic iodine vapors or dioxins.
-
Solid Waste:
-
Collect all contaminated weigh boats, gloves, and paper towels in a dedicated bin labeled "Hazardous Waste: Solid Halogenated Organics."
-
Do not mix with general lab trash.
-
-
Liquid Waste:
-
Segregate based on the solvent.
-
If dissolved in Ethanol: Dispose in "Non-Halogenated Organic Solvents" (unless the concentration of 16-IHDA is >2%, then default to Halogenated).
-
If dissolved in Chloroform/DCM: Dispose in "Halogenated Organic Solvents."
-
Prohibited: NEVER pour down the drain. Iodine compounds are toxic to aquatic life.
-
References
-
Fisher Scientific. (2021). Safety Data Sheet: 16-Bromohexadecanoic acid (Analogue reference for handling). Retrieved from
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Solvents and Waste Segregation Guidelines.[3][4][5] Retrieved from
-
Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Nitrile vs. Chloroform. Retrieved from
-
PubChem. (n.d.). 16-Iodohexadecanoic acid Compound Summary. National Library of Medicine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
